Product packaging for Cyclohexane(Cat. No.:CAS No. 3170-58-9)

Cyclohexane

Cat. No.: B10858432
CAS No.: 3170-58-9
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Cyclohexane (C₆H₁₂) is a volatile, non-polar alicyclic hydrocarbon that serves as a critical solvent and precursor in industrial and laboratory research. It is a colorless liquid with a distinctive, sweet odor, a boiling point of 80.74 °C, a melting point of 6.47 °C, and a density of 0.7739 g/ml . Its primary industrial research value lies in the production of "KA oil" (a cyclohexanone-cyclohexanol mixture), which is a key intermediate in the synthesis of adipic acid and caprolactam, the foundational precursors for nylon production . In the laboratory, this compound is an excellent non-polar solvent for recrystallization and various chemical reactions due to its favorable solubility profile, where many organic compounds dissolve well when heated and precipitate upon cooling . Its conformational properties are of significant fundamental research interest. This compound adopts a stable "chair" conformation, which is virtually free of angle and torsional strain, and serves as a classic model for studying stereochemistry, ring strain, and reaction mechanisms . This structural feature is crucial in understanding E2 elimination reactions, which require the leaving group to be in an axial position to achieve an anti-periplanar relationship with a beta-hydrogen . This compound is also used as a standard for calibrating differential scanning calorimetry (DSC) instruments, leveraging its crystal-crystal transition at -87.1 °C . As a volatile organic compound (VOC), this compound is highly flammable and its vapor can form explosive mixtures with air . Prolonged or repeated exposure to vapors can cause central nervous system effects such as headaches, dizziness, and drowsiness, and may lead to skin and eye irritation . Recent studies also indicate potential neurotoxic effects, including oxidative stress and glial cell reactivity in the brain with high-level exposure . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions, including the use of personal protective equipment (PPE) and effective ventilation, in compliance with all local and national safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B10858432 Cyclohexane CAS No. 3170-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
Record name CYCLOHEXANE
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
Record name Cyclohexane
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name CYCLOHEXANE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
Record name CYCLOHEXANE
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Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS No.

110-82-7
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
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Foundational & Exploratory

cyclohexane conformational analysis tutorial

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexane (B81311) Conformational Analysis

Introduction

This compound, a fundamental six-membered cyclic hydrocarbon, is a cornerstone of organic chemistry. Its non-planar nature gives rise to a variety of three-dimensional arrangements known as conformations. Understanding the spatial orientation of atoms in this compound and its derivatives is crucial for predicting their physical properties and chemical reactivity. This is particularly vital in drug development, where the conformation of a molecule can significantly influence its interaction with biological targets. Unlike planar aromatic rings, the this compound ring puckers to alleviate angle and torsional strain.[1] The most stable and predominant conformation is the "chair" form, which is essentially free of strain.[1][2] Other higher-energy conformations include the "boat," "twist-boat," and "half-chair" forms.[3] This guide provides a comprehensive overview of the principles of this compound conformational analysis, the energetic relationships between its conformers, the influence of substituents, and the experimental techniques used for its study.

The Conformations of this compound

The flexibility of the this compound ring allows it to adopt several distinct conformations. The planar conformation is highly unstable due to significant torsional and angle strain and does not play a role in the conformational analysis of this compound.[2][4] The key conformations that are thermally accessible are the chair, half-chair, twist-boat, and boat forms.

  • Chair Conformation: This is the most stable conformation of this compound.[1] In the chair form, all carbon-carbon bonds are staggered, minimizing torsional strain, and the C-C-C bond angles are approximately 109.5°, which is the ideal tetrahedral angle, thus eliminating angle strain.[1] At room temperature (25 °C), over 99.99% of this compound molecules exist in the chair conformation.[3][5]

  • Boat Conformation: The boat conformation is less stable than the chair form due to two main factors: torsional strain from eclipsed hydrogen atoms on the "bottom" of the boat and steric strain between the two "flagpole" hydrogens pointing towards each other.[6][7] This steric hindrance results in a repulsion energy of about 12 kJ/mol.[6]

  • Twist-Boat (or Skew-Boat) Conformation: The boat conformation is flexible and can twist to relieve some of its inherent strain, forming the twist-boat conformation.[6][7] This twisting reduces the flagpole steric interactions and the torsional strain by staggering the hydrogen atoms to some extent.[6] While more stable than the boat conformation, the twist-boat is still significantly higher in energy than the chair form.[5][7]

  • Half-Chair Conformation: The half-chair is a high-energy transition state between the chair and twist-boat conformations.[2][5] It is highly strained due to both angle and torsional strain.[4]

Energetic Landscape of this compound Conformations

The interconversion between different conformations, known as "ring flipping," is a rapid process at room temperature.[1] The molecule must pass through higher-energy conformations to transition from one chair form to another. The following diagram and table summarize the relative energies of the key conformations.

G cluster_0 Chair_A Chair Half-Chair_A Half-Chair Chair_A->Half-Chair_A 10 kcal/mol 42 kJ/mol Twist-Boat_A Twist-Boat Half-Chair_A->Twist-Boat_A Boat Boat Twist-Boat_A->Boat 1.6 kcal/mol 6.7 kJ/mol Twist-Boat_B Twist-Boat Boat->Twist-Boat_B Half-Chair_B Half-Chair Twist-Boat_B->Half-Chair_B Chair_B Chair Half-Chair_B->Chair_B y0 0 y5_5 5.5 y6_9 6.9 y10 10 y_axis Relative Energy (kcal/mol) c1 Chair hc1 Half-Chair tb1 Twist-Boat b Boat tb2 Twist-Boat hc2 Half-Chair c2 Chair p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 G start Start with disubstituted this compound identify Identify substituents (R1, R2) and their relative positions (e.g., 1,2-cis) start->identify draw_chairs Draw both possible chair conformations (A and B) by ring flipping identify->draw_chairs assign_pos In each chair, assign axial/equatorial positions based on cis/trans relationship draw_chairs->assign_pos calc_strain_A Calculate total axial strain for Conformation A (sum of A-values of axial groups) assign_pos->calc_strain_A calc_strain_B Calculate total axial strain for Conformation B (sum of A-values of axial groups) assign_pos->calc_strain_B compare Compare total strain of A and B calc_strain_A->compare calc_strain_B->compare stable_conformer The conformation with the lower total axial strain is more stable compare->stable_conformer

References

Thermodynamic Properties of Cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive database of the thermodynamic properties of cyclohexane (B81311), detailed experimental methodologies for their determination, and visualizations of key processes and relationships.

Core Thermodynamic Properties of this compound

This compound (C₆H₁₂) is a foundational cycloalkane used extensively as a nonpolar solvent and an intermediate in industrial chemistry, notably in the production of nylon. Its thermodynamic characteristics are critical for chemical process design, reaction modeling, and understanding intermolecular forces.

Quantitative Data Summary

The thermodynamic properties of this compound have been determined through various experimental techniques. The data below is compiled for standard conditions (298.15 K, 1 bar) unless otherwise noted.

Table 1: Standard Thermodynamic Properties of this compound

PropertyPhaseValueUnits
Standard Molar Enthalpy of Formation (ΔfH°)Liquid-156.4kJ/mol
Gas-123.4kJ/mol
Standard Molar Entropy (S°)Liquid204.3J/(mol·K)
Gas298.2J/(mol·K)
Molar Heat Capacity, Constant Pressure (Cp)Liquid156.7J/(mol·K)
Gas106.1J/(mol·K)

Table 2: Phase Transition Properties of this compound

PropertyValueUnits
Melting Point (at 1 atm)6.47 °C(279.62 K)
Boiling Point (at 1 atm)80.74 °C(353.89 K)
Enthalpy of Fusion (ΔfusH)2.68kJ/mol
Enthalpy of Vaporization (ΔvapH at boiling point)30.0kJ/mol

Experimental Protocols

The precise measurement of thermodynamic data relies on meticulous experimental procedures. The following sections detail the protocols for key techniques.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for measuring the heat capacity (Cp) of a substance as a function of temperature.

Principle: The method involves electrically heating a sample in a thermally isolated container (the calorimeter) and measuring the resulting temperature rise. By keeping the surroundings (an adiabatic shield) at the same temperature as the calorimeter, heat exchange is minimized, ensuring that nearly all the electrical energy input is absorbed by the sample.

Detailed Methodology:

  • Sample Preparation: A precisely weighed, high-purity sample of liquid this compound is hermetically sealed within the sample container. The container itself is typically made of a material with a well-characterized heat capacity, such as copper or silver.

  • Apparatus Setup: The sample container is placed inside a vacuum-sealed chamber. It is surrounded by one or more adiabatic shields, which are equipped with their own heaters and temperature sensors (e.g., thermocouples).

  • Equilibration: The entire assembly is cooled to the starting temperature of the experiment (e.g., near liquid nitrogen temperatures). The system is allowed to reach thermal equilibrium.

  • Heating Pulse: A known, constant electrical power (P) is applied to the heater on the sample container for a measured duration of time (t). The total energy input is Q = P × t.

  • Temperature Measurement: The temperature of the sample container is monitored using a calibrated resistance thermometer (e.g., a platinum resistance thermometer). Temperature readings are taken before the heating pulse (initial drift), during the pulse, and after the pulse (final drift) until a stable thermal equilibrium is re-established.

  • Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is continuously adjusted via a feedback loop to match the temperature of the sample container, minimizing the temperature gradient and thus the heat leak.

  • Calculation: The temperature rise (ΔT) is determined by extrapolating the pre- and post-heating temperature drifts to the midpoint of the heating period. The total heat capacity of the container and sample (C_total) is calculated as C_total = Q / ΔT.

  • Data Correction: The heat capacity of the empty sample container (determined in separate experiments) is subtracted from C_total to yield the heat capacity of the this compound sample. This process is repeated incrementally across the desired temperature range.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples at constant volume.

Principle: A known mass of the sample is completely combusted in a high-pressure, sealed container (the "bomb") filled with excess pure oxygen. The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the precisely measured temperature change of the bath allows for the calculation of the heat of combustion.

Detailed Methodology:

  • Sample Preparation: A liquid this compound sample of known mass (typically 0.8-1.2 g) is placed in a quartz or platinum crucible.

  • Fuse Wire Assembly: A length of fuse wire (e.g., nickel-chromium or platinum) of known mass and combustion energy is attached to the electrodes within the bomb head, with the wire positioned to make contact with the this compound sample.

  • Bomb Sealing and Pressurization: A small, known amount of distilled water (e.g., 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter bucket. The bucket is placed within an insulating jacket to minimize heat exchange with the environment. A high-precision thermometer and a stirrer are placed in the water.

  • Thermal Equilibration: The stirrer is activated, and the system is allowed to reach a steady state, with the temperature being recorded at regular intervals (e.g., every minute) for approximately 5 minutes to establish a baseline drift.

  • Ignition: The sample is ignited by passing an electrical current through the fuse wire.

  • Post-Ignition Monitoring: The temperature is recorded at short intervals as it rises rapidly, and then at longer intervals as it peaks and begins to cool. The monitoring continues for at least 5 minutes after the maximum temperature is reached to establish the post-combustion drift.

  • Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for the pre- and post-ignition temperature drifts.

  • Energy Calculation: The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT, where C_cal is the total heat capacity of the calorimeter system (water, bomb, bucket, etc.). C_cal is determined by combusting a standard reference material with a known heat of combustion, such as benzoic acid.

  • Corrections: The final heat of combustion for this compound is calculated by subtracting the heat contributions from the ignition of the fuse wire and the formation of nitric acid (from trace nitrogen in the bomb) from q_total. The result is then converted to a molar enthalpy of combustion (ΔcH°).

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the precise measurement of a liquid's boiling point at a controlled pressure.

Principle: By measuring the boiling temperature of this compound at various sub-atmospheric pressures, a vapor pressure curve can be constructed. The enthalpy of vaporization (ΔvapH) can then be derived from the slope of this curve using the Clausius-Clapeyron equation.

Detailed Methodology:

  • Apparatus: A Świętosławski-type ebulliometer is commonly used. It consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer), a thermowell for a calibrated thermometer, and a condenser to ensure total reflux.

  • System Preparation: The ebulliometer is charged with a pure sample of this compound. The system is connected to a vacuum pump and a high-precision pressure controller/manometer.

  • Pressure Control: The system is evacuated and the pressure is set to a desired value by the controller.

  • Heating: The this compound in the boiler is gently heated. The Cottrell pump ensures that the thermometer is wetted with liquid that is in equilibrium with the vapor phase at the set pressure.

  • Boiling Point Measurement: The temperature is monitored until a stable reading is achieved, indicating the boiling point at the controlled pressure.

  • Data Collection: The procedure is repeated at various pressures, generating a set of corresponding boiling temperatures (T) and pressures (P).

  • Calculation of ΔvapH: The Clausius-Clapeyron equation, in its integrated form (ln(P) = -ΔvapH/R * (1/T) + C), shows that a plot of ln(P) versus 1/T will yield a straight line. The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization is calculated.

Visualization of Workflows and Relationships

Experimental Workflows

Workflow for Adiabatic Calorimetry A Sample Preparation: Weigh and seal this compound in container B System Assembly: Place container in vacuum-sealed chamber A->B C Equilibration: Cool to start temperature and stabilize B->C D Energy Input: Apply known electrical power (Q) for time (t) C->D E Adiabatic Control: Match shield temperature to sample temperature D->E F Temperature Measurement: Record T before, during, and after heating D->F G Calculation: Determine ΔT and calculate Cp = (Q/ΔT) - C_container F->G

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Workflow for Bomb Calorimetry A Sample & Fuse Prep: Weigh this compound and fuse wire B Bomb Assembly: Seal sample in bomb, add water, pressurize with O2 A->B C Calorimeter Setup: Submerge bomb in measured water mass B->C D Equilibration: Stir and record initial temperature drift C->D E Ignition: Fire bomb via electrical current D->E F Temperature Monitoring: Record temperature rise and final drift E->F G Analysis & Correction: Calculate ΔT, correct for fuse/acid, determine ΔcH° F->G

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

This compound Conformational Energy Pathway

The thermodynamic properties of this compound are fundamentally influenced by its conformational isomerism. The molecule predominantly exists in a low-energy "chair" conformation but can interconvert to higher-energy forms.

Conformational Energy Pathway of this compound Chair1 Chair (Stable) HalfChair Half-Chair (Transition State) Chair1->HalfChair ΔE ≈ 45 kJ/mol TwistBoat Twist-Boat (Intermediate) HalfChair->TwistBoat Chair2 Chair (Flipped, Stable) HalfChair->Chair2 TwistBoat->HalfChair ΔE ≈ 22 kJ/mol Boat Boat (Transition State) TwistBoat->Boat ΔE ≈ 6 kJ/mol Boat->TwistBoat

An In-depth Technical Guide to the Spectral Analysis of Cyclohexane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for cyclohexane (B81311). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. This document presents quantitative spectral data in tabular format, details experimental protocols for data acquisition, and includes visualizations to illustrate key concepts in the spectral analysis of this compound.

Introduction

This compound (C₆H₁₂) is a fundamental cyclic alkane widely used as a nonpolar solvent, a precursor in industrial synthesis, and a structural motif in numerous pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural analysis of more complex molecules containing the this compound ring. This guide focuses on two primary spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of chemical bonds, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of atomic nuclei.

Quantitative Spectral Data

The spectral data for this compound are summarized in the tables below, providing a quick reference for characteristic peak assignments in both IR and NMR spectroscopy.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the absence of functional group absorptions and the presence of strong C-H and C-C bond vibrations.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2925 - 2850C-H Stretch (sp³ CH₂)Strong
1465 - 1445CH₂ Scissoring (Bending)Medium
Below 1500Fingerprint RegionComplex

Table 1: Summary of key IR absorption bands for liquid this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

At room temperature, the rapid chair-to-chair interconversion of the this compound ring results in a time-averaged spectrum, leading to single, sharp signals in both ¹H and ¹³C NMR.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.44[1]Singlet12HAll equivalent protons (axial and equatorial)

Table 2: ¹H NMR spectral data for this compound at room temperature in CDCl₃.

Chemical Shift (δ) ppmAssignment
~27.1All six equivalent carbon atoms

Table 3: ¹³C NMR spectral data for this compound at room temperature in CDCl₃.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality IR and NMR spectra of this compound.

FT-IR Spectroscopy Protocol (Neat Liquid)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

  • Ensure the this compound sample is pure and free of particulate matter.

  • For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3]

  • For transmission spectroscopy, place a drop of neat this compound between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin liquid film.[4][5]

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or the salt plates. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the final spectrum. Baseline correction may be applied if necessary.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Solvent Selection: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃) to avoid large solvent signals in the ¹H NMR spectrum.[1][6][7]

  • Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[7][8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[7]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][9]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).[1]

Data Acquisition (¹H NMR):

  • Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.[10]

Data Acquisition (¹³C NMR):

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 or more scans, depending on the sample concentration.[10]

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the spectral analysis of this compound.

cyclohexane_conformational_analysis cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_observation Spectral Observation Chair Chair Conformation Axial Axial Protons Chair->Axial Equatorial Equatorial Protons Chair->Equatorial RoomTemp Room Temperature NMR Chair->RoomTemp Rapid Ring Flipping LowTemp Low Temperature NMR Chair->LowTemp Slow Ring Flipping SinglePeak Single Averaged Signal (~1.44 ppm) RoomTemp->SinglePeak TwoPeaks Two Distinct Signals LowTemp->TwoPeaks

Caption: Relationship between this compound conformation and its ¹H NMR spectrum at different temperatures.

spectral_analysis_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Start: Pure this compound Sample ir_prep Prepare Neat Liquid Sample (ATR or Salt Plates) start->ir_prep nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl3) start->nmr_prep ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq nmr_acq Acquire 1H and 13C NMR Spectra nmr_prep->nmr_acq ir_proc Fourier Transform & Baseline Correction ir_acq->ir_proc nmr_proc Fourier Transform, Phasing, & Baseline Correction nmr_acq->nmr_proc ir_analysis Identify C-H and Fingerprint Regions ir_proc->ir_analysis nmr_analysis Determine Chemical Shifts & Integration nmr_proc->nmr_analysis conclusion Structural Confirmation of this compound ir_analysis->conclusion nmr_analysis->conclusion

Caption: A generalized workflow for the IR and NMR spectral analysis of this compound.

Discussion

The spectral data of this compound are highly dependent on its conformational dynamics. At room temperature, the rapid interconversion between two chair conformations averages the magnetic environments of the axial and equatorial protons, resulting in a single sharp peak in the ¹H NMR spectrum.[11] Lowering the temperature slows down this "ring flip," allowing for the resolution of separate signals for the axial and equatorial protons. This temperature-dependent behavior is a classic example of dynamic NMR and provides valuable insight into the conformational flexibility of cyclic systems.

The IR spectrum of this compound is relatively simple, as it lacks polar functional groups that give rise to strong, characteristic absorptions.[12] The most prominent features are the C-H stretching and bending vibrations. The absence of significant absorptions in other regions of the spectrum can be a strong indicator of the purity of a this compound sample and the absence of contaminants with functional groups. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to this compound and can be used for definitive identification by comparison to a reference spectrum.

References

physical and chemical properties of pure cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Pure Cyclohexane (B81311)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental . The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a non-polar solvent, a raw material in synthesis, or a reference standard. This document presents quantitative data in structured tables, details experimental protocols for key property determination, and includes visualizations of molecular conformations and reaction mechanisms.

Physical and Spectroscopic Properties

This compound (C₆H₁₂) is a cycloalkane that is a colorless, mobile liquid at room temperature with a characteristic mild, sweet, petroleum-like odor.[1][2][3] It is a non-polar molecule, which dictates its solubility and other physical characteristics.[4] Due to its low ring strain, this compound is considered a benchmark in cycloalkane stability.[2][5]

General and Thermodynamic Properties of this compound

The following tables summarize the key physical and thermodynamic properties of pure this compound. These values are essential for its application in various experimental and industrial settings.

Table 1: Key Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂
Molecular Weight84.16 g/mol [1]
Melting Point6.47 °C (279.62 K)[5]
Boiling Point80.74 °C (353.89 K)[5]
Density0.779 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.426[6]
Vapor Pressure78 mmHg at 20 °C[5]
Flash Point-18 °C[2]
Solubility in WaterImmiscible[5]
Solubility in Organic SolventsSoluble in ether, alcohol, acetone[5]

Table 2: Thermodynamic Properties of this compound

PropertyValue
Standard Enthalpy of Formation (ΔfH°)-123.1 kJ/mol[7]
Standard Molar Entropy (S°)298.19 J/(mol·K)[7]
Molar Heat Capacity (cₚ)105.3 J/(mol·K)[7]
Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Signals
IR Spectroscopy (cm⁻¹) 2930, 2850 (C-H stretch), 1460, 1445 (C-H bend)[8][9]
¹H NMR (ppm) ~1.43 (singlet, due to rapid conformational flipping)[10]
¹³C NMR (ppm) ~27.1 (singlet, all carbons are equivalent)[11]
Mass Spectrometry (m/z) 84 (M⁺), 56 (base peak)[12][13]

Chemical Properties and Reactivity

Pure this compound is a relatively unreactive, non-polar hydrocarbon.[4] Its chemistry is dominated by its conformational flexibility and its susceptibility to free-radical reactions.

Conformational Analysis

This compound is not a planar molecule; it adopts several non-planar conformations to minimize angle and torsional strain.[4] The most stable conformation is the chair conformation , where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered.[14] At room temperature, 99.99% of this compound molecules exist in the chair conformation.[15]

Other, higher-energy conformations include the boat , twist-boat , and half-chair conformations. The boat conformation is destabilized by torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens.[14] The twist-boat is more stable than the boat conformation, and the half-chair is the least stable, representing a transition state.[16][17]

The energy profile for the interconversion of this compound conformations follows the order: Chair < Twist-boat < Boat < Half-chair.[16]

G cluster_0 Conformational Interconversion of this compound cluster_1 Relative Energy Chair 1 Chair 1 Half-Chair 1 Half-Chair 1 Chair 1->Half-Chair 1 Energy Input Chair 2 Chair 2 Twist-Boat 1 Twist-Boat 1 Half-Chair 1->Twist-Boat 1 Boat Boat Twist-Boat 1->Boat Twist-Boat 2 Twist-Boat 2 Boat->Twist-Boat 2 HalfChair Half-Chair (Least Stable) Boat->HalfChair Half-Chair 2 Half-Chair 2 Twist-Boat 2->Half-Chair 2 Half-Chair 2->Chair 2 Chair Chair (Most Stable) TwistBoat Twist-Boat Chair->TwistBoat TwistBoat->Boat

Caption: Conformational energy landscape of this compound.

Free-Radical Halogenation

A characteristic reaction of alkanes, including this compound, is free-radical halogenation.[18] This reaction typically occurs in the presence of UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[19]

The overall reaction for the monochlorination of this compound is:

C₆H₁₂ + Cl₂ --(UV light)--> C₆H₁₁Cl + HCl

The mechanism involves the following steps:

  • Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals.

  • Propagation: A chlorine radical abstracts a hydrogen atom from this compound to form a cyclohexyl radical and HCl. The cyclohexyl radical then reacts with a chlorine molecule to form chlorothis compound (B146310) and a new chlorine radical.

  • Termination: The reaction is terminated by the combination of any two radicals.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light Cl_rad1 Cl• Cyclohexyl_rad C₆H₁₁• Cl_rad1->Cyclohexyl_rad + C₆H₁₂ This compound C₆H₁₂ HCl HCl Chlorothis compound C₆H₁₁Cl Cyclohexyl_rad->Chlorothis compound + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Chlorothis compound->Cl_rad2 Cl_rad_term Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term + Cl• Chlorocyclohexane_term C₆H₁₁Cl Cl_rad_term->Chlorocyclohexane_term + C₆H₁₁• Cyclohexyl_rad_term C₆H₁₁• Dicyclohexyl C₁₂H₂₂ Cyclohexyl_rad_term->Dicyclohexyl + C₆H₁₁•

Caption: Free-radical chlorination of this compound.

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of a pure sample of this compound at atmospheric pressure.

Materials:

  • This compound (analytical grade)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Thermometer (-10 to 110 °C range)

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are securely clamped.

  • Place a few boiling chips into the round-bottom flask.

  • Add a measured volume of this compound to the round-bottom flask (approximately half-full).

  • Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Turn on the cooling water to the condenser.

  • Begin heating the this compound using the heating mantle.

  • Heat the liquid until it boils and a steady reflux is observed.

  • Record the temperature at which the liquid is distilling at a steady rate (i.e., when the temperature on the thermometer is constant). This temperature is the boiling point.

  • Record the atmospheric pressure. If the pressure is not at 1 atm, a correction may be necessary.

G start Start assemble Assemble Distillation Apparatus start->assemble add_sample Add this compound and Boiling Chips assemble->add_sample heat Heat the Sample add_sample->heat boil Observe Boiling and Reflux heat->boil record_temp Record Stable Distillation Temperature boil->record_temp record_pressure Record Atmospheric Pressure record_temp->record_pressure end End record_pressure->end

References

The Genesis of a Ring: A Technical History of Cyclohexane's Discovery and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the history of cyclohexane (B81311), from its initial contentious synthesis to the revolutionary development of conformational analysis. We delve into the experimental foundations and theoretical leaps that have established this compound as a cornerstone of modern organic chemistry and drug development.

Early Encounters and Misinterpretations: The Quest for Hexahydrobenzene

The story of this compound begins in the mid-19th century, a time when the cyclic nature of benzene (B151609) was still a subject of debate. The first attempts to saturate the benzene ring led to a period of confusion and misidentification, highlighting the nascent state of structural theory in organic chemistry.

In 1867, the French chemist Marcellin Berthelot subjected benzene to reduction with fuming hydroiodic acid at an elevated temperature of 280°C. He reported the formation of a hydrocarbon with the formula C6H12, which he named "hexahydrobenzene." However, Berthelot, a proponent of a linear structure for benzene, misidentified the product as n-hexane.[1] This error was perpetuated in 1870 when Adolf von Baeyer , a future Nobel laureate, repeated the experiment and, while correctly identifying the product as a cyclic compound, still referred to it as hexahydrobenzene.[1]

Further complicating the narrative, in 1890, the Russian chemist Vladimir Markovnikov isolated a compound from Caucasus petroleum that he believed to be identical to the hexahydrobenzene of Berthelot and Baeyer. He named this substance "hexanaphthene."[2]

The First True Synthesis and the Unraveling of a Chemical Riddle

The year 1894 marked a turning point in the history of this compound. Adolf von Baeyer , in a landmark synthesis, unequivocally prepared the six-membered ring for the first time through a method that left no doubt as to its cyclic nature. This synthesis, coupled with subsequent investigations, finally resolved the identity of the earlier "hexahydrobenzenes."

It was discovered in 1895 by Markovnikov, N.M. Kishner, and Nikolay Zelinsky that the "hexahydrobenzene" obtained from the reduction of benzene and the "hexanaphthene" from petroleum were, in fact, methylcyclopentane.[3] The harsh conditions of the hydroiodic acid reduction had caused an unexpected rearrangement of the six-membered ring to a more stable five-membered ring with a methyl substituent.

Experimental Protocol: Baeyer's Synthesis of this compound (1894)

Stage 1: Dieckmann Condensation of Diethyl Pimelate (B1236862)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In Baeyer's synthesis, diethyl pimelate was treated with a strong base, likely sodium ethoxide, to induce cyclization.

  • Reactants: Diethyl pimelate, Sodium ethoxide (or a similar strong base).

  • General Procedure: The diester is slowly added to a solution of the base in an anhydrous solvent, such as ethanol (B145695) or benzene. The reaction mixture is then heated to promote the intramolecular condensation.

  • Intermediate Product: 2-Carbethoxycyclohexanone.

Stage 2: Reduction to this compound

The resulting β-keto ester was then subjected to a series of reduction steps to remove the keto and ester functionalities.

  • General Procedure: The specific reducing agents and conditions used by Baeyer in 1894 are not detailed in available sources. However, such transformations at the time would have likely involved a combination of hydrolysis of the ester, decarboxylation of the resulting β-keto acid, and reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner type reduction, though the latter was developed later).

The experimental workflow for Baeyer's synthesis can be visualized as follows:

baeyer_synthesis pimelic_acid Pimelic Acid diethyl_pimelate Diethyl Pimelate pimelic_acid->diethyl_pimelate Esterification dieckmann Dieckmann Condensation diethyl_pimelate->dieckmann keto_ester 2-Carbethoxycyclohexanone dieckmann->keto_ester reductions Multiple Reductions keto_ester->reductions This compound This compound reductions->this compound conformation_theory baeyer Baeyer's Strain Theory (1885) - Planar rings - Angle strain sachse Sachse's Hypothesis (1890) - Non-planar, strainless rings - Chair and boat conformations baeyer->sachse Limitation: Incorrectly predicts instability of larger rings mohr Mohr's Validation (1918) - X-ray crystallography of diamond - Confirmation of chair conformation sachse->mohr Vindication hassel Hassel's Experimental Proof (1930s-40s) - Gas-phase electron diffraction - Axial and equatorial positions mohr->hassel Theoretical foundation for barton Barton's Application (1950) - Conformational analysis of complex molecules - Reactivity of axial vs. equatorial substituents hassel->barton Experimental basis for modern Modern Conformational Analysis barton->modern Establishes as a core principle

References

An In-depth Technical Guide to the Molecular Structure and Bonding Theory of Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure and bonding theories of cyclohexane (B81311), a foundational cyclic alkane with significant implications in organic chemistry and medicinal drug development. Its unique conformational properties, governed by the interplay of steric and electronic effects, are crucial for understanding molecular interactions and designing novel therapeutics.

Molecular Structure and Conformational Analysis

This compound eschews a planar structure to alleviate angle and torsional strain.[1] The regular hexagonal geometry would impose bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms.[1] To achieve a more stable, lower-energy state, this compound adopts several non-planar conformations. The most significant of these are the chair, boat, and twist-boat conformations.

The Chair Conformation: A State of Minimal Strain

The chair conformation represents the most stable form of this compound, with over 99.99% of molecules adopting this arrangement at room temperature.[2] This stability arises from the minimization of two key types of strain:

  • Angle Strain: All carbon-carbon bond angles in the chair conformation are approximately 111.5°, very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.[3]

  • Torsional Strain: All adjacent carbon-hydrogen bonds are staggered, which minimizes repulsive forces between electron clouds.[4]

In the chair conformation, the twelve hydrogen atoms are not equivalent and are classified into two distinct types:

  • Axial Hydrogens: Six hydrogen atoms are oriented parallel to the principal axis of the ring, alternating above and below the plane of the ring.[2]

  • Equatorial Hydrogens: The other six hydrogen atoms are located around the "equator" of the ring.[2]

The Boat and Twist-Boat Conformations

The boat conformation is another strain-free arrangement in terms of bond angles. However, it is significantly less stable than the chair conformation due to two primary factors:

  • Torsional Strain: The arrangement of hydrogen atoms along the sides of the "boat" results in eclipsing interactions.

  • Steric Strain: The two "flagpole" hydrogen atoms at the "prow" and "stern" of the boat are in close proximity, leading to van der Waals repulsion.[1]

To alleviate some of this strain, the boat conformation can twist, forming the more stable twist-boat (or skew-boat) conformation. This twisting reduces the flagpole interactions and some of the torsional strain.[1]

Conformational Interconversion: The Ring Flip

This compound is not static; it undergoes a rapid conformational change known as a "ring flip."[5] During this process, a chair conformation converts into another chair conformation, with all axial and equatorial positions interconverting. This interconversion proceeds through several higher-energy intermediates, including the half-chair and twist-boat conformations. The energy barrier for this process is approximately 10 kcal/mol.[5]

The logical flow of the chair-to-chair interconversion is depicted in the following diagram:

G cluster_energy Relative Energy Chair1 Chair Conformation 1 HalfChair1 Half-Chair (Transition State) Chair1->HalfChair1 Ring Bend TwistBoat Twist-Boat Conformation HalfChair1->TwistBoat Relaxation Boat Boat (Transition State) TwistBoat->Boat Further Bending HalfChair2 Half-Chair (Transition State) Boat->HalfChair2 Relaxation Chair2 Chair Conformation 2 HalfChair2->Chair2 Ring Bend E_Chair 0 kcal/mol E_TwistBoat ~5.5 kcal/mol E_Boat ~6.9 kcal/mol E_HalfChair ~10 kcal/mol

This compound Conformational Interconversion Pathway

Bonding Theories Applied to this compound

The structure and stability of this compound can be rationalized through the application of fundamental bonding theories.

Valence Bond Theory and sp³ Hybridization

Valence Bond Theory explains the bonding in this compound through the concept of orbital hybridization. Each of the six carbon atoms in the ring is sp³ hybridized, meaning that its one 2s and three 2p atomic orbitals combine to form four equivalent sp³ hybrid orbitals. These hybrid orbitals are arranged in a tetrahedral geometry, with bond angles of approximately 109.5°.

The carbon-carbon single bonds in the this compound ring are formed by the overlap of one sp³ hybrid orbital from each adjacent carbon atom. The remaining sp³ hybrid orbitals on each carbon atom overlap with the 1s orbitals of hydrogen atoms to form the carbon-hydrogen bonds. This sp³ hybridization is the reason for the non-planar, puckered structure of this compound, as it allows the bond angles to be close to the ideal tetrahedral angle, thus minimizing angle strain.

Molecular Orbital Theory and the Sigma Framework

Molecular Orbital (MO) Theory provides a more delocalized picture of bonding. In this compound, the sp³ hybrid orbitals of the carbon atoms and the 1s orbitals of the hydrogen atoms combine to form a set of sigma (σ) molecular orbitals that extend over the entire molecule.

For each C-C and C-H bond, the in-phase combination of atomic orbitals leads to the formation of a lower-energy bonding σ molecular orbital, where the electron density is concentrated between the nuclei, holding the atoms together. The out-of-phase combination results in a higher-energy antibonding σ* molecular orbital, which has a node between the nuclei and is unoccupied in the ground state. The twelve valence electrons from the carbon-carbon bonds and the twelve from the carbon-hydrogen bonds fill the lower-energy bonding σ molecular orbitals, resulting in a stable molecule. While a full molecular orbital diagram for this compound is complex, the fundamental principle is the formation of a stable, fully occupied set of sigma bonding orbitals that constitute the framework of the molecule.

Quantitative Structural and Energy Data

The precise geometric parameters and energy differences between the various conformations of this compound have been determined through a combination of experimental techniques and computational methods.

ParameterChairBoatTwist-BoatMethod
Relative Energy (kcal/mol) 0~6.9~5.5Experimental/Computational
C-C Bond Length (Å) 1.536 ± 0.002~1.54~1.54Gas Electron Diffraction
C-H Bond Length (Å) 1.121 ± 0.004~1.12~1.12Gas Electron Diffraction
C-C-C Bond Angle (°) 111.4 ± 0.2~108~111Gas Electron Diffraction
C-C-C-C Dihedral Angle (°) ±54.90, ±70±35, ±40Computational

Experimental Protocols for Structural Determination

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

  • Diffraction Pattern Generation: The electrons are scattered by the electric field of the this compound molecules, producing a diffraction pattern of concentric rings on a detector.

  • Data Collection and Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, from which internuclear distances and bond angles can be derived. The experimental data is refined by comparing it to theoretical models of the molecular structure.

X-ray Crystallography of this compound Derivatives

While this compound itself is a liquid at room temperature, the structures of its solid derivatives can be determined with high precision using single-crystal X-ray diffraction.

Methodology for Dicyclohexylammonium (B1228976) Chloride:

  • Crystal Growth: Needle-shaped single crystals of dicyclohexylammonium chloride are grown from a methanol (B129727) solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the diffracted spots are used to determine the unit cell dimensions and space group. The intensities of the spots are used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.[6]

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibrium of this compound in solution.

Methodology for Determining the A-value of Bromothis compound (B57405):

  • Sample Preparation: A solution of bromothis compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Low-Temperature NMR: The sample is cooled to a low temperature (e.g., -80 °C) in the NMR spectrometer. At this temperature, the rate of ring flipping is slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.

  • Spectral Acquisition: ¹H NMR spectra are acquired at the low temperature.

  • Data Analysis: The signals corresponding to a specific proton (e.g., the proton on the carbon bearing the bromine) in the axial and equatorial conformers are identified. The relative areas of these signals are integrated to determine the equilibrium concentrations of the two conformers.

  • A-value Calculation: The Gibbs free energy difference (ΔG°), or A-value, is calculated using the equation: ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant ([equatorial]/[axial]).

Application in Drug Development: The Case of Oseltamivir (Tamiflu®)

The this compound ring is a common scaffold in many pharmaceutical compounds. Its defined three-dimensional structure is crucial for molecular recognition and binding to biological targets. A prominent example is Oseltamivir (Tamiflu®), an antiviral drug used to treat influenza.

Oseltamivir contains a highly substituted cyclohexene (B86901) ring, a derivative of this compound. The specific stereochemistry and conformation of this ring are essential for its inhibitory activity against the neuraminidase enzyme of the influenza virus.

The synthesis of Oseltamivir often starts from shikimic acid, a natural product. The following diagram illustrates a simplified workflow of this synthesis, highlighting the key transformations of the cyclic core.

G cluster_reagents Key Reagents ShikimicAcid (-)-Shikimic Acid Trimesylate Trimesylate Derivative ShikimicAcid->Trimesylate Mesylation Azide Azide Intermediate Trimesylate->Azide Azide Substitution Aziridine Aziridine Intermediate Azide->Aziridine Intramolecular Cyclization AminoAlcohol Amino Alcohol Aziridine->AminoAlcohol Ring Opening Oseltamivir Oseltamivir AminoAlcohol->Oseltamivir Functional Group Manipulations R_Mesylation MsCl, Et3N R_Azide NaN3 R_Cyclization PPh3 R_Opening 3-Pentanol, Lewis Acid

Simplified Synthetic Workflow of Oseltamivir from Shikimic Acid

The mechanism of action of Oseltamivir involves the inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. The cyclohexene ring of Oseltamivir mimics the natural substrate of the enzyme, sialic acid, and binds tightly to the active site, blocking its function and thus halting the spread of the virus.

This guide has provided a detailed overview of the molecular structure and bonding of this compound, from its fundamental conformational analysis to its application in the synthesis of a life-saving drug. A thorough understanding of these principles is indispensable for researchers and professionals in the fields of chemistry and drug development.

References

Cyclohexane: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane (B81311) (C₆H₁₂) is a colorless, flammable liquid with a characteristic mild, sweet odor.[1][2][3] It is widely utilized in industrial and laboratory settings as a non-polar solvent, a raw material for the production of nylon, and in the manufacturing of various other chemicals.[1][4] While an invaluable solvent and reagent, its inherent chemical properties necessitate stringent safety and handling protocols to mitigate risks to personnel and the laboratory environment. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for the safe use of this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling. It is a volatile and highly flammable liquid with a low flash point, indicating that it can ignite at low temperatures.[2][5][6] Its vapor is heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[5][7][8] this compound is practically insoluble in water but is miscible with many organic solvents.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂[1][3][6]
Molecular Weight84.16 g/mol [3][9]
Boiling Point80.7 °C (177.3 °F)[2][3]
Melting Point6.55 °C (43.79 °F)[3]
Flash Point-18 °C (-4 °F) (closed cup)[10]
Auto-ignition Temperature260 °C (500 °F)[10]
Lower Explosive Limit (LEL)1.3%[8][10]
Upper Explosive Limit (UEL)8.4%[8][10]
Vapor Density2.9 (Air = 1)[8][9]
Density0.779 g/mL at 25 °C[2][3]
Solubility in WaterVery poor[10]

Health Hazards and Exposure Limits

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.[10]

Acute Effects:

  • Inhalation: Inhaling this compound vapors can irritate the nose and throat.[7] High concentrations may cause central nervous system depression, leading to symptoms such as headache, dizziness, drowsiness, nausea, and in severe cases, loss of consciousness.[7][8][11]

  • Skin Contact: Direct contact can cause skin irritation, redness, and a burning sensation.[7] Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[7][10]

  • Eye Contact: this compound is irritating to the eyes and can cause pain, redness, and tearing.[7][8]

  • Ingestion: If swallowed, this compound can cause nausea and vomiting.[8] Aspiration of the liquid into the lungs is a significant concern as it can lead to chemical pneumonitis, which can be fatal.[8][9][10]

Chronic Effects:

  • Prolonged or repeated exposure may have effects on the liver.[7]

Occupational Exposure Limits: Regulatory bodies have established exposure limits to protect laboratory personnel.

Table 2: Occupational Exposure Limits for this compound

OrganizationLimitValue
OSHA (PEL)8-hour TWA300 ppm[7][12]
ACGIH (TLV)8-hour TWA100 ppm[7][12]
NIOSH (REL)10-hour TWA300 ppm[7]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Fire and Explosion Hazards

This compound is a highly flammable liquid and poses a significant fire and explosion risk.[5][7]

  • Flammability: It has a low flash point and can be easily ignited by sparks, open flames, or hot surfaces.[5][13]

  • Vapor Explosion Hazard: this compound vapors are heavier than air and can accumulate in low-lying areas or confined spaces, forming explosive mixtures with air.[7][9][13] These vapors can travel to a distant ignition source and flash back.[5][7][8]

  • Extinguishing Media: Suitable extinguishing agents include dry chemical, carbon dioxide (CO₂), and alcohol-resistant foam.[7][14] Water may be ineffective in extinguishing a this compound fire and can spread the flammable liquid.[5][7] Water spray can be used to cool fire-exposed containers.[7]

  • Hazardous Combustion Products: When heated to decomposition, this compound emits acrid smoke and fumes, including carbon monoxide and carbon dioxide.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure.

  • Eye Protection: Chemical splash goggles or a face shield are essential to protect against splashes.[15]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or Viton™, to prevent skin contact.[15]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[15]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15] If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][15]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents.

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[15]

  • Keep containers tightly closed when not in use.[14][15]

  • Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[13][15][16]

  • Use non-sparking tools and explosion-proof equipment.[7][15][17]

  • Avoid contact with skin, eyes, and clothing.[18]

  • Do not eat, drink, or smoke in areas where this compound is handled.[13]

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][15][18]

  • Keep containers tightly closed and in an upright position.[15]

  • Store separately from incompatible materials such as oxidizing agents (e.g., nitrates, perchlorates, peroxides).[4][7]

  • Use only approved containers for storage.[4]

Emergency Procedures

Spill Response:

  • Evacuate all personnel from the immediate spill area.[7]

  • Eliminate all ignition sources.[7]

  • Ventilate the area.[7]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][7] Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[5][7]

  • Do not allow the spill to enter drains or waterways.[15]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][17]

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][13][17]

Waste Disposal

This compound and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][15] Do not dispose of this compound down the drain.[15] Common disposal methods include incineration in a licensed facility.[4]

Experimental Protocols

Detailed experimental protocols involving this compound should always be preceded by a thorough risk assessment. Standard operating procedures (SOPs) must be developed and strictly followed. These SOPs should include:

  • A step-by-step description of the procedure.

  • A comprehensive list of all necessary chemicals and equipment.

  • Specific PPE requirements for each step.

  • Detailed emergency procedures for spills, fires, and exposures.

  • Waste disposal instructions.

Visualization of Safety Pathways

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.

Cyclohexane_Safety_Pathway cluster_hazards This compound Hazards cluster_precautions Safety Precautions H1 Highly Flammable P1 Engineering Controls (Fume Hood, Ventilation) H1->P1 P3 Safe Handling Practices (Grounding, Non-sparking tools) H1->P3 P4 Proper Storage (Cool, Ventilated, Away from Ignition Sources) H1->P4 P5 Emergency Procedures (Spill Kit, First Aid, Fire Extinguisher) H1->P5 H2 Health Hazard (Inhalation, Skin/Eye Contact, Ingestion) H2->P1 P2 Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) H2->P2 H2->P5 H3 Environmental Hazard H3->P5 P6 Waste Disposal (Hazardous Waste Collection) H3->P6

Caption: Logical relationship between this compound hazards and corresponding safety precautions.

Conclusion

This compound is a valuable solvent and reagent in the laboratory, but its safe use is paramount. A comprehensive understanding of its hazards, coupled with the consistent application of robust safety protocols, is essential for protecting the health and safety of laboratory personnel and the integrity of the research environment. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with handling this compound.

References

Unraveling the Dynamic Landscape of Cyclohexane: A Technical Guide to Chair and Boat Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane (B81311), a fundamental carbocyclic scaffold, is a cornerstone of organic and medicinal chemistry. Its non-planar nature gives rise to a dynamic equilibrium of conformations, with the chair and boat forms being the most prominent. A profound understanding of the stereochemical and energetic nuances of these conformations is paramount for rational drug design, as the three-dimensional architecture of a molecule dictates its biological activity. This in-depth technical guide provides a comprehensive exploration of the core principles governing this compound's conformational landscape, detailing the experimental and computational methodologies employed in its study.

The Energetic Landscape of this compound Conformations

The relative stability of this compound's various conformations is a critical determinant of its predominant three-dimensional structure. The chair conformation stands as the global energy minimum, a consequence of its staggered arrangement of all carbon-hydrogen bonds and the preservation of ideal tetrahedral bond angles, thus minimizing both torsional and angle strain.[1][2][3] In contrast, the boat conformation is significantly less stable due to unfavorable steric interactions and eclipsing strain.

The interconversion between the two equivalent chair forms, known as a "ring flip," is a rapid process at room temperature, proceeding through several higher-energy transition states and intermediates.[1][4] The primary energy barrier for this process is the half-chair conformation.[5][6] The twist-boat conformation represents a local energy minimum, being more stable than the boat form but still significantly higher in energy than the chair.[1][7][8]

A quantitative summary of the relative energies and the energy barrier for the ring flip is presented in the table below.

Conformation/Transition StateRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Chair00
Twist-Boat5.523
Boat6.929-30
Half-Chair (Transition State)10-1142-46

Note: The energy values are approximate and can vary slightly depending on the experimental or computational method used.

Conformational Interconversion Pathway of this compound

The intricate process of ring flipping from one chair conformation to another involves a series of transient, higher-energy structures. This pathway is a critical concept in understanding the dynamic nature of the this compound ring.

G cluster_energy Relative Energy Chair1 Chair TS1 Half-Chair (TS) Chair1->TS1 ΔG‡ ≈ 10-11 kcal/mol TwistBoat1 Twist-Boat TS1->TwistBoat1 Boat Boat (TS) TwistBoat1->Boat ΔG ≈ 1.4 kcal/mol TwistBoat2 Twist-Boat Boat->TwistBoat2 TS2 Half-Chair (TS) TwistBoat2->TS2 Chair2 Chair TS2->Chair2 ΔG‡ ≈ 10-11 kcal/mol G cluster_workflow Conformational Analysis Workflow start Start: Substituted this compound exp_path Experimental Approach start->exp_path comp_path Computational Approach start->comp_path vtnmr VT-NMR Spectroscopy exp_path->vtnmr coupling NMR Coupling Constants exp_path->coupling dft DFT Calculations comp_path->dft analysis Data Analysis vtnmr->analysis coupling->analysis dft->analysis thermo Thermodynamic Parameters (ΔG°, ΔH°, ΔS°, ΔG‡) analysis->thermo conformation Preferred Conformation analysis->conformation structure_activity Structure-Activity Relationship (Drug Development) thermo->structure_activity conformation->structure_activity

References

Cyclohexane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Chemical Identity, Synthesis, Properties, and Applications

This technical guide provides a detailed examination of cyclohexane (B81311), a cycloalkane of significant importance in both industrial and research settings. This document will cover its fundamental chemical identifiers, delve into its synthesis and purification, present its key physicochemical properties in a structured format, and explore its applications, particularly within the pharmaceutical and drug development sectors. Detailed experimental methodologies and visual representations of relevant pathways are included to provide a practical and comprehensive resource for scientists and researchers.

Chemical Identification and Nomenclature

This compound is a cyclic alkane with the chemical formula C₆H₁₂, consisting of a ring of six carbon atoms.

IdentifierValue
IUPAC Name This compound
CAS Number 110-82-7
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
Synonyms Hexamethylene, Hexanaphthene, Hexahydrobenzene

Physicochemical Properties

This compound is a non-polar, colorless, and flammable liquid with a characteristic mild, sweet odor. Its properties make it a versatile solvent and a crucial intermediate in various chemical syntheses.

PropertyValue
Appearance Colorless liquid
Odor Mild, sweet, gasoline-like
Density 0.779 g/mL at 20 °C
Melting Point 6.47 °C (43.65 °F)
Boiling Point 80.74 °C (177.33 °F)
Solubility in Water Immiscible
Solubility in Organic Solvents Soluble in ether, alcohol, acetone
Vapor Pressure 78 mmHg (20 °C)
Flash Point -20 °C (-4 °F)
Refractive Index (nD) 1.42662

Industrial Synthesis and Purification

The primary industrial method for producing this compound is the catalytic hydrogenation of benzene (B151609). This process is highly efficient and can yield very pure this compound.

Industrial Production: Benzene Hydrogenation

The industrial-scale synthesis of this compound involves the reaction of benzene with hydrogen gas at elevated temperatures and pressures in the presence of a metal catalyst, typically nickel or palladium. The reaction is highly exothermic.

Reaction: C₆H₆ + 3H₂ → C₆H₁₂

The process generally involves feeding high-purity benzene and hydrogen into a reactor containing the catalyst. The reaction conditions are optimized to ensure complete conversion of benzene and to minimize side reactions. The resulting this compound is then purified, typically through distillation, to remove any unreacted benzene and byproducts.

Experimental Protocol: Purification of a Liquid Organic Compound (General Method)

Objective: To purify a crude liquid organic compound by removing impurities such as unreacted starting materials, byproducts, and residual acid or base.

Materials:

  • Crude liquid organic compound (e.g., this compound)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Washing:

    • Transfer the crude liquid to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Stopper the funnel and shake gently, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Add an equal volume of deionized water to the organic layer in the separatory funnel.

    • Shake and vent as before.

    • Drain the lower aqueous layer.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or calcium chloride (drying agent) to the liquid.

    • Swirl the flask until the liquid is clear, indicating that the water has been absorbed by the drying agent. If the drying agent clumps together, add more until some remains free-flowing.

    • Decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Distillation:

    • Add a few boiling chips to the round-bottom flask containing the dried liquid.

    • Set up the distillation apparatus.

    • Heat the flask gently with a heating mantle.

    • Collect the fraction that distills at the known boiling point of the pure compound (for this compound, this is approximately 81 °C).

    • Continue distillation until only a small amount of liquid remains in the distillation flask.

    • The collected distillate is the purified compound.

Applications in Research and Drug Development

This compound's non-polar nature and ability to dissolve a wide range of organic compounds make it a valuable solvent in the pharmaceutical industry.

  • Solvent for Synthesis: It serves as a reaction medium for the synthesis of various active pharmaceutical ingredients (APIs), particularly for non-polar reactants.

  • Extraction: this compound is used as an extraction solvent to isolate natural products and other target molecules from complex mixtures.

  • Crystallization: It is employed as a medium for the crystallization and purification of drug substances.

  • Precursor for Nylon: A significant industrial application of this compound is in the production of adipic acid and caprolactam, which are precursors to nylon-6,6 and nylon-6, respectively.

Biological Metabolism

While generally considered biochemically inert in higher organisms, certain microorganisms can metabolize this compound. The aerobic degradation of this compound typically proceeds through a series of oxidation steps.

Microbial Degradation Pathway of this compound

The initial step in the microbial degradation of this compound is the hydroxylation to cyclohexanol, followed by oxidation to cyclohexanone. The ring is then opened through a Baeyer-Villiger monooxygenase-catalyzed reaction to form ε-caprolactone, which is subsequently hydrolyzed to 6-hydroxycaproic acid and further metabolized.

Cyclohexane_Metabolism This compound This compound Cyclohexanol Cyclohexanol This compound->Cyclohexanol Monooxygenase Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Alcohol Dehydrogenase Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone Baeyer-Villiger Monooxygenase Hydroxycaproic_acid 6-Hydroxycaproic Acid Caprolactone->Hydroxycaproic_acid Lactonase Adipic_acid Adipic Acid Hydroxycaproic_acid->Adipic_acid Dehydrogenase Further_Metabolism Further Metabolism (β-oxidation) Adipic_acid->Further_Metabolism

Microbial degradation pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the purification of a liquid organic compound, as described in the experimental protocol section.

Purification_Workflow cluster_start Starting Material cluster_washing Washing Step cluster_drying Drying Step cluster_distillation Distillation cluster_final Final Product Crude_Product Crude Liquid Product Separatory_Funnel Transfer to Separatory Funnel Crude_Product->Separatory_Funnel Add_Bicarbonate Add Saturated NaHCO₃ Solution Separatory_Funnel->Add_Bicarbonate Wash_Water Wash with Deionized Water Add_Bicarbonate->Wash_Water Separate_Layers Separate Aqueous and Organic Layers Wash_Water->Separate_Layers Transfer_Flask Transfer Organic Layer to Erlenmeyer Flask Separate_Layers->Transfer_Flask Add_Drying_Agent Add Anhydrous Drying Agent Transfer_Flask->Add_Drying_Agent Decant Decant or Filter Add_Drying_Agent->Decant Transfer_Distill_Flask Transfer to Round-Bottom Flask Decant->Transfer_Distill_Flask Distill Perform Distillation Transfer_Distill_Flask->Distill Pure_Product Purified Liquid Product Distill->Pure_Product

Experimental workflow for liquid purification.

Methodological & Application

Application Notes: Cyclohexane in Spectroscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexane (B81311) (C₆H₁₂), a non-polar alicyclic hydrocarbon, is a versatile and widely utilized solvent in various spectroscopic techniques.[1][2] Its physical and chemical properties, including its relatively simple spectral profile, good solvency for non-polar compounds, and volatility, make it a valuable tool for researchers, scientists, and drug development professionals.[3][4] This document provides detailed application notes and protocols for the use of this compound in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, as well as in sample extraction prior to analysis.

This compound is a colorless, flammable liquid with a characteristic mild, sweet odor.[1] It is effective for dissolving a range of non-polar substances such as oils, fats, resins, and many polymers.[4] Its moderate evaporation rate and relative inertness are advantageous in many sample preparation procedures.[2][4]

Physicochemical Properties and Specifications

The suitability of this compound for spectroscopic applications is highly dependent on its purity. Spectroscopy-grade this compound must meet stringent specifications to avoid interference with analytical measurements.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂[5][6]
Molar Mass84.16 g/mol [3][5]
Boiling Point80.7 °C[3]
Melting Point4-7 °C
Density~0.779 g/mL at 25 °C
Refractive Indexn20/D 1.426
AppearanceClear, colorless liquid[1][5]
SolubilityInsoluble in water; soluble in non-polar solvents.[2]

Table 2: Specifications for Spectroscopy-Grade this compound

ParameterSpecificationReference
Purity / Assay (by GC)≥99% to ≥99.7%[5][7]
Water Content≤0.01% to ≤0.03%[5][7]
Non-volatile Matter≤0.0001% to ≤0.002%[5][8]
Acidity (as CH₃COOH or HCl)≤0.001% to ≤0.0002 meq/g[5][7][8]
UV Cutoff~210 nm[9]
Max. UV Absorbance (1 cm cell)λ: 220 nm, Amax: 0.50
λ: 230 nm, Amax: 0.20
λ: 240 nm, Amax: 0.08
λ: 250 nm, Amax: 0.03

Application 1: Infrared (IR) Spectroscopy

This compound is a common solvent for IR spectroscopy due to its non-polar nature and a relatively simple spectrum that has minimal interference in many regions of interest.[10] However, it's crucial to be aware of its own absorption bands to avoid misinterpretation of the analyte's spectrum.

Key Spectral Features of this compound (IR):

  • C-H Stretching: Strong absorptions between 2800-3000 cm⁻¹, specifically around 2930 cm⁻¹ and 2850 cm⁻¹.[10][11]

  • C-H Bending (Scissoring): Bands around 1445-1460 cm⁻¹.[10]

  • Fingerprint Region: A unique pattern of bands below 1500 cm⁻¹, which can be used to identify this compound itself.[10][11]

Protocol 1: Preparation of a Liquid/Solution Sample for FT-IR

This protocol describes the preparation of a sample dissolved in this compound for analysis using a sealed liquid cell.

  • Solvent Preparation: Use spectral grade this compound that has been stored in a desiccator to minimize water absorption.

  • Sample Dissolution: Prepare a concentrated solution of the analyte (e.g., 2-10 mg) in a small volume of this compound in a dry vial.[12] Ensure the analyte is fully dissolved.

  • Cell Preparation: Select a sealed liquid cell with an appropriate path length (e.g., 0.10 mm).[13] Ensure the cell windows (typically NaCl or KBr) are clean and dry. Never rinse with water; use a dry, volatile organic solvent for cleaning.[13]

  • Background Spectrum: Fill the cell with pure, spectral grade this compound using a syringe.[13] Obtain a background spectrum of the solvent. This will be subtracted from the sample spectrum.

  • Sample Loading: Empty the cell, dry it, and then refill it with the prepared analyte solution.[13]

  • Spectrum Acquisition: Run the spectrum of the sample solution. The instrument software can then be used to perform a baseline correction and subtract the solvent's spectrum.

FTIR_Sample_Prep_Workflow start Start: Prepare Analyte Solution dissolve Dissolve 2-10 mg of analyte in spectral-grade this compound start->dissolve cell_prep Prepare clean, dry 0.10 mm sealed IR cell dissolve->cell_prep background Fill cell with pure this compound & acquire background spectrum cell_prep->background empty_dry Empty and dry the cell background->empty_dry load_sample Fill cell with analyte solution empty_dry->load_sample acquire_spectrum Acquire sample spectrum load_sample->acquire_spectrum process Process data: Subtract background acquire_spectrum->process end End: Analyzed Spectrum process->end

Caption: Workflow for FT-IR sample preparation using this compound.

Application 2: Raman Spectroscopy

In Raman spectroscopy, sample preparation is often simpler than in IR.[14] this compound is a suitable solvent as its Raman spectrum is well-characterized and it can also be used for instrument performance verification and calibration.[15][16]

Key Spectral Features of this compound (Raman):

  • Ring Breathing Mode: A strong, sharp peak around 802 cm⁻¹.[15]

  • C-H Stretching Mode: A prominent peak around 2853 cm⁻¹.[15] The relative intensities of these peaks can be influenced by the excitation laser wavelength and instrument calibration.[15][17]

Protocol 2: Preparation of a Liquid Sample for Raman Spectroscopy
  • Sample Preparation: Dissolve a small amount of the analyte in spectral-grade this compound in a vial. The concentration may need to be adjusted to obtain a strong signal from the analyte without being overwhelmed by the solvent signal.[14]

  • Solvent Spectrum: Obtain a Raman spectrum of the pure this compound as a reference.

  • Sample Transfer: Transfer the solution to a suitable sample holder, such as a glass vial or a cuvette. Glass and plastic typically have weak Raman signals, minimizing interference.[14]

  • Data Acquisition: Direct the laser beam into the sample and collect the scattered light. Ensure the collection optics are focused correctly on the liquid.

  • Data Analysis: Compare the sample spectrum to the pure solvent spectrum to identify the analyte's characteristic Raman bands.

Application 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are standard in NMR to provide a lock signal and avoid large solvent peaks in ¹H spectra, non-deuterated this compound can be used in specific cases, such as when the analyte signals do not overlap with the solvent peak.[18][19] More commonly, deuterated this compound (C₆D₁₂) is used.

Key Spectral Features of this compound (NMR):

  • ¹H NMR: A single sharp peak around 1.44 ppm (in CDCl₃) for the 12 equivalent protons.

  • ¹³C NMR: A single peak around 27.1 ppm (in C₆D₆).[20]

Protocol 3: Standard NMR Sample Preparation
  • Solvent Selection: Choose the appropriate solvent. For ¹H NMR, deuterated this compound (C₆D₁₂) is preferred. If using non-deuterated this compound, ensure the analyte's peaks are in a clear region of the spectrum.

  • Sample Weighing: Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) into a clean, dry vial.[21][22]

  • Dissolution: Add approximately 0.6-0.8 mL of the chosen solvent to the vial.[19] Gently swirl or vortex to ensure the sample is completely dissolved.[21]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube.[19][21] The final solution height should be around 4 cm (~0.5-0.6 mL).[23]

  • Capping and Cleaning: Cap the NMR tube securely. Before placing it in the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[23]

Application 4: this compound for Sample Extraction

This compound is an excellent non-polar solvent for extracting organic compounds from various matrices, such as natural products, soil, or aqueous solutions, prior to spectroscopic analysis.[3] This liquid-liquid extraction (LLE) or solid-liquid extraction process helps to isolate and concentrate the analyte of interest while removing interfering substances.[24][25]

Protocol 4: Liquid-Liquid Extraction (LLE) for Spectroscopic Analysis

This protocol outlines a general procedure for extracting a non-polar analyte from an aqueous sample.

  • Sample Preparation: Place a known volume of the aqueous sample containing the analyte into a separatory funnel.

  • Solvent Addition: Add a volume of this compound to the separatory funnel. The typical volume ratio can range from 1:1 to 1:10 (aqueous:this compound), depending on the analyte's partition coefficient.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. This compound is less dense than water and will form the upper layer.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper this compound layer, which now contains the extracted analyte, into a clean, dry flask.

  • Drying and Concentration: Dry the this compound extract using an anhydrous drying agent (e.g., Na₂SO₄). The solvent can then be carefully evaporated (e.g., under a stream of nitrogen or using a rotary evaporator) to concentrate the analyte.

  • Reconstitution: Re-dissolve the dried analyte residue in the appropriate spectroscopic solvent (which could be fresh this compound or a deuterated solvent for NMR) for final analysis.

LLE_Workflow start Start: Aqueous Sample add_sample Place aqueous sample in separatory funnel start->add_sample add_solvent Add this compound to funnel add_sample->add_solvent extract Shake vigorously and vent add_solvent->extract separate Allow layers to separate extract->separate collect Collect upper this compound layer (contains analyte) separate->collect dry Dry extract with Na₂SO₄ collect->dry concentrate Evaporate this compound to concentrate analyte dry->concentrate reconstitute Re-dissolve residue in spectroscopic solvent concentrate->reconstitute analyze Proceed to Spectroscopic Analysis reconstitute->analyze

Caption: Workflow for liquid-liquid extraction using this compound.

Logical Framework for Solvent Selection

Choosing the right solvent is critical for obtaining high-quality spectroscopic data. The following diagram illustrates a decision-making process for selecting this compound.

Solvent_Selection_Diagram q1 Is the analyte non-polar? q2 Does the analyte dissolve in this compound? q1->q2 Yes no_ch Consider another solvent q1->no_ch No q3 Does the this compound spectrum interfere with key analyte peaks? q2->q3 Yes q2->no_ch No use_ch Use this compound q3->use_ch No q3->no_ch Yes

Caption: Decision tree for selecting this compound as a solvent.

Safety Precautions

This compound is a flammable liquid and its vapor can be harmful.[3]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources. Ensure fire extinguishers are accessible.

  • Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. Prolonged exposure can cause dizziness, headaches, and eye irritation.[3]

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, well-ventilated area. Dispose of waste this compound and related solutions according to institutional and local regulations.[3]

References

Application Note: Protocol for Recrystallization Using Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of solid organic compounds via recrystallization using cyclohexane (B81311) as the solvent. This compound is a non-polar organic solvent effective for purifying compounds that exhibit high solubility in it at elevated temperatures and poor solubility at lower temperatures.[1][2]

Introduction

Recrystallization is a fundamental purification technique used to separate a desired solid compound from soluble and insoluble impurities.[3] The process relies on the principle that the solubility of most solids increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, allowing the compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[5] this compound, a non-polar cycloalkane, is frequently used for this purpose, particularly for non-polar organic compounds.[1][6]

Safety Precautions

This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[7][8] It is also a skin irritant and can cause drowsiness or dizziness upon inhalation.[9] Strict adherence to safety protocols is mandatory.

  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent vapor accumulation.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[9][10]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[11] Use explosion-proof equipment and ensure proper grounding of containers to prevent static discharge.[7][11]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat sources, with container lids tightly sealed.[9][10] Recommended storage temperature is between 15–25 °C.[9][10]

  • First Aid: In case of inhalation, move the individual to fresh air.[10] If skin or eye contact occurs, flush the affected area with water for at least 15 minutes.[8] In case of ingestion, do not induce vomiting and seek immediate medical attention.[8][10]

Data Presentation: this compound Properties

The selection of an appropriate solvent is critical for a successful recrystallization.[12] The table below summarizes key physical properties of this compound.

PropertyValueCitation
Chemical Formula C₆H₁₂[2]
Boiling Point 81 °C (178 °F)[5][13]
Molar Mass 84.16 g/mol [2]
Density 0.779 g/cm³[2]
Polarity Index (P') 0.2[5]
Dielectric Constant (ε) 2.02[5]
Solubility in Water Insoluble[2][6]

Experimental Workflow

The following diagram illustrates the logical steps of the single-solvent recrystallization process using this compound.

Recrystallization_Workflow start Start: Weigh Crude Solid dissolve Dissolve in Minimum Hot this compound start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Hot Gravity Filtration check_insoluble->hot_filtration Yes cool Allow Solution to Cool Slowly check_insoluble->cool No hot_filtration->cool crystallize Induce Crystallization (If Necessary) cool->crystallize isolate Isolate Crystals via Vacuum Filtration crystallize->isolate wash Wash Crystals with Ice-Cold this compound isolate->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for purification via single-solvent recrystallization.

Experimental Protocol

This protocol details the steps for purifying a solid organic compound using this compound.

5.1 Step 1: Solvent Suitability Test (Optional but Recommended) Before committing the bulk of the sample, test if this compound is a suitable solvent.

  • Place a small amount (approx. 20-30 mg) of the crude solid into a small test tube.

  • Add a few drops of this compound at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[14]

  • Gently heat the test tube in a sand bath or water bath. Add this compound dropwise while heating until the solid just dissolves.[12]

  • Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath.

  • A suitable solvent will result in the formation of a good quantity of crystals.[15] If no crystals form or if the yield is poor, too much solvent may have been used, or this compound is not the ideal solvent.[3]

5.2 Step 2: Dissolution of the Crude Solid

  • Place the weighed crude solid into an Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[16]

  • Add a boiling chip or a magnetic stir bar.

  • In a chemical fume hood, add a small volume of this compound to the flask, enough to cover the solid.

  • Gently heat the mixture to the boiling point of this compound (81°C) using a hot plate or steam bath while stirring or swirling.

  • Continue to add small portions of hot this compound until the solid is completely dissolved.[12] To maximize yield, it is crucial to use the minimum amount of hot solvent necessary to form a saturated solution.[3][15] Note: If colored impurities are present, the solution can be cooled slightly, treated with a small amount of decolorizing charcoal, and then reheated to a boil before proceeding to the next step.[5][12]

5.3 Step 3: Hot Gravity Filtration (If Insoluble Impurities are Present) This step is necessary only if insoluble impurities are observed in the hot solution.

  • Pre-heat a stemless or short-stemmed funnel by placing it on top of a hot flask containing a small amount of boiling this compound.[17] A stemless funnel is recommended to prevent crystallization in the stem.[17]

  • Place a piece of fluted filter paper in the hot funnel.

  • Quickly pour the hot, saturated solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Wash the original flask and the filter paper with a small amount of hot this compound to recover any remaining compound.

5.4 Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.[15]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[3][4] Rapid cooling can trap impurities.[4]

  • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals by further decreasing the compound's solubility.[13]

  • If crystallization does not occur, it may be due to supersaturation.[3] Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[12][16]

5.5 Step 5: Isolation and Washing of Crystals

  • Set up a Büchner or Hirsch funnel for vacuum filtration.[15]

  • Wet the filter paper with a small amount of ice-cold this compound to ensure it seals to the funnel.[17]

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a minimal amount of ice-cold this compound to rinse away the impurity-laden mother liquor.[13] Using too much wash solvent or solvent that is not cold will dissolve some of the product, reducing the yield.[3]

  • Continue to draw air through the crystals for several minutes to help them dry.[17]

5.6 Step 6: Drying the Purified Crystals

  • Carefully remove the filter paper and crystals from the funnel.

  • Spread the crystals on a watch glass and allow them to air dry completely in a fume hood or in a desiccator to remove any residual this compound.

  • Once dry, weigh the pure product and calculate the percent recovery. Determine the melting point to assess purity.

Troubleshooting

IssuePossible CauseSuggested SolutionCitation
No Crystals Form Solution is not saturated (too much solvent used) or is supersaturated.Gently boil off some solvent to increase concentration. Induce crystallization by scratching the flask or adding a seed crystal.[3][16]
"Oiling Out" Compound's melting point is lower than the solution temperature at saturation; solution cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12][16][18]
Low Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature filtration.Concentrate the mother liquor by boiling off some solvent and cool again to recover more product. Ensure wash solvent is minimal and ice-cold.[3][16]
Crystals Form in Funnel The solution cooled prematurely during hot filtration.Pre-heat the funnel and receiving flask thoroughly. Add a small excess of hot solvent before filtering to prevent saturation in the funnel.[5]

References

Cyclohexane in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane (B81311), a versatile and economically significant cycloalkane, serves as a crucial building block and solvent in the synthesis of a wide array of polymers. Its primary application lies in its role as a precursor to monomers essential for the production of polyamides, notably Nylon 6 and Nylon 6,6. Furthermore, its properties as a non-polar solvent make it suitable for various polymerization techniques, including interfacial, solution, and coordination polymerization.

This document provides detailed application notes and experimental protocols for the key applications of this compound in polymer synthesis, tailored for professionals in research and development.

Application 1: this compound as a Precursor for Polyamide Monomers

This compound is the primary feedstock for the industrial production of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively. The synthesis pathways involve multi-step chemical transformations, which are outlined below.

Synthesis of Adipic Acid from this compound for Nylon 6,6 Production

The industrial synthesis of adipic acid from this compound is predominantly a two-step oxidation process. The first step involves the oxidation of this compound to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), commonly referred to as "KA oil" (Ketone-Alcohol oil). The second step is the further oxidation of KA oil with nitric acid to yield adipic acid.[1][2]

Experimental Protocol: Two-Step Oxidation of this compound to Adipic Acid

Step 1: Oxidation of this compound to KA Oil

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is required.

  • Reactants and Catalyst: Charge the reactor with this compound and a soluble cobalt catalyst, such as cobalt naphthenate or cobalt octoate.[2]

  • Reaction Conditions: Heat the mixture to a temperature range of 150-175°C and apply a pressure of 115-175 psi with air or oxygen.[2]

  • Reaction Monitoring: The reaction is typically run to a low conversion of this compound (3-8%) to maintain high selectivity (70-80%) for the formation of cyclohexanol and cyclohexanone.[2][3]

  • Work-up: After the reaction, the unreacted this compound is recovered by distillation and recycled. The remaining mixture is the KA oil.

Step 2: Oxidation of KA Oil to Adipic Acid

  • Reaction Setup: A glass-lined reactor resistant to nitric acid is necessary, equipped with a stirrer, condenser for off-gas treatment, and temperature control.

  • Reactants and Catalyst: The KA oil is reacted with concentrated nitric acid (50-60%) in the presence of a catalyst mixture, typically containing copper and a vanadium salt (e.g., ammonium (B1175870) metavanadate).[1]

  • Reaction Conditions: The reaction is carried out at a temperature of 60-100°C.[1]

  • Work-up: Upon completion, the reaction mixture is cooled to crystallize the adipic acid. The crystals are then filtered, washed with water, and dried. The nitric acid and catalysts from the mother liquor are typically recovered and recycled.

Quantitative Data for Adipic Acid Synthesis

ParameterStep 1: this compound OxidationStep 2: KA Oil Oxidation
Feedstock This compoundCyclohexanol/Cyclohexanone (KA Oil)
Oxidizing Agent Air/OxygenNitric Acid (50-60%)
Catalyst Cobalt naphthenate or octoateCopper and Vanadium salts
Temperature 150-175°C[2]60-100°C[1]
Pressure 115-175 psi[2]Atmospheric
This compound Conversion 3-8%[2][3]-
Selectivity to KA Oil 70-80%[2][3]-
Yield of Adipic Acid ->95% (from KA oil)

Logical Relationship: Synthesis of Adipic Acid from this compound

Adipic_Acid_Synthesis This compound This compound KA_Oil Cyclohexanol & Cyclohexanone (KA Oil) This compound->KA_Oil Air Oxidation, Co Catalyst Adipic_Acid Adipic Acid KA_Oil->Adipic_Acid Nitric Acid Oxidation, Cu/V Catalyst Nylon66 Nylon 6,6 Adipic_Acid->Nylon66 Polycondensation with Hexamethylenediamine (B150038)

Caption: Workflow for the synthesis of Adipic Acid from this compound.

Synthesis of Caprolactam from this compound for Nylon 6 Production

The most common industrial route to caprolactam starts with the oxidation of this compound to cyclohexanone, which is then converted to cyclohexanone oxime. The oxime subsequently undergoes a Beckmann rearrangement to yield caprolactam.[2][4] An alternative route involves the direct conversion of this compound to cyclohexanone oxime hydrochloride via photonitrosation.[5]

Experimental Protocol: Cyclohexanone Oxime Route to Caprolactam

Step 1: Oxidation of this compound to Cyclohexanone (as part of KA oil)

This step is identical to Step 1 in the adipic acid synthesis.

Step 2: Oximation of Cyclohexanone

  • Ammoximation Process:

    • Reaction Setup: A slurry reactor is typically used.

    • Reactants and Catalyst: Cyclohexanone is reacted with ammonia (B1221849) and hydrogen peroxide in the presence of a titanosilicate (TS-1) catalyst.[6]

    • Reaction Conditions: The reaction is carried out at approximately 85°C and a pressure of >0.25 MPa.[5] The molar feed ratio of H₂O₂/cyclohexanone is typically 1.0-1.1.[5]

    • Work-up: The cyclohexanone oxime is extracted from the reaction mixture.

  • Conventional Process (with Hydroxylamine (B1172632) Sulfate):

    • Reaction Setup: A stirred tank reactor is suitable.

    • Reactants: Cyclohexanone is reacted with an aqueous solution of hydroxylamine sulfate (B86663).

    • Reaction Conditions: The reaction is typically conducted at a controlled pH.

    • By-product Formation: This process generates ammonium sulfate as a by-product upon neutralization with ammonia.[6]

Step 3: Beckmann Rearrangement of Cyclohexanone Oxime

  • Reaction Setup: A reactor capable of handling fuming sulfuric acid (oleum) is required.

  • Reactant and Catalyst: Cyclohexanone oxime is treated with oleum, which acts as both the catalyst and the solvent.[6]

  • Reaction Conditions: The rearrangement is highly exothermic and requires careful temperature control.

  • Work-up: The resulting caprolactam is neutralized with ammonia, which also forms ammonium sulfate as a by-product. The caprolactam is then purified by extraction and distillation.

Quantitative Data for Caprolactam Synthesis (Ammoximation Route)

ParameterValue
Feedstock Cyclohexanone, Ammonia, Hydrogen Peroxide
Catalyst Titanosilicate (TS-1)
Temperature ~85°C[5]
Pressure >0.25 MPa[5]
H₂O₂/Cyclohexanone Molar Ratio 1.0 - 1.1[5]
Reaction Time ~1.5 hours[5]
Cyclohexanone Conversion up to 98%[5]
Selectivity to Cyclohexanone Oxime High

Experimental Workflow: Caprolactam Synthesis

Caprolactam_Synthesis cluster_main Main Industrial Route cluster_alt Alternative Route This compound This compound Cyclohexanone Cyclohexanone This compound->Cyclohexanone Air Oxidation Cyclohexanone_Oxime Cyclohexanone_Oxime Cyclohexanone->Cyclohexanone_Oxime Ammoximation (H₂O₂, NH₃, TS-1) Caprolactam Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement (Oleum) Nylon6 Nylon6 Caprolactam->Nylon6 Ring-Opening Polymerization Cyclohexane_alt This compound Cyclohexanone_Oxime_HCl Cyclohexanone Oxime Hydrochloride Cyclohexane_alt->Cyclohexanone_Oxime_HCl Photonitrosation (NOCl, hν) Cyclohexanone_Oxime_alt Cyclohexanone Oxime Cyclohexanone_Oxime_HCl->Cyclohexanone_Oxime_alt Neutralization Caprolactam_alt Caprolactam Cyclohexanone_Oxime_alt->Caprolactam_alt Beckmann Rearrangement Caprolactam_alt->Nylon6

Caption: Industrial synthesis routes for Caprolactam.

Application 2: this compound as a Solvent in Polymer Synthesis

This compound is a non-polar solvent with a boiling point of 80.74°C, making it suitable for a variety of polymerization reactions where a non-polar medium is preferred.

Interfacial Polymerization of Nylon 6,6

In this method, polymerization occurs at the interface of two immiscible liquids. This compound is commonly used as the organic solvent for one of the monomers.

Experimental Protocol: Interfacial Polymerization of Nylon 6,6

  • Solution Preparation:

    • Aqueous Phase: Prepare an aqueous solution of hexamethylenediamine and an acid scavenger such as sodium hydroxide (B78521).

    • Organic Phase: Prepare a solution of adipoyl chloride in this compound.[7][8]

  • Reaction Setup:

    • Carefully layer the organic phase (adipoyl chloride in this compound) on top of the aqueous phase in a beaker. Due to their immiscibility and density differences, two distinct layers will form.

  • Polymerization:

    • Nylon 6,6 will form as a film at the interface of the two layers.[7]

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker. A continuous rope of nylon can be drawn as fresh reactants diffuse to the interface and react.[7]

  • Work-up:

    • Wash the resulting nylon rope with water and then with a 50% aqueous ethanol (B145695) solution to remove unreacted monomers and by-products.

    • Allow the polymer to dry completely.

Quantitative Data for Interfacial Polymerization of Nylon 6,6

ParameterDescription
Organic Solvent This compound[7][8]
Aqueous Solvent Water
Monomer in Organic Phase Adipoyl chloride (e.g., 5% solution)[7]
Monomer in Aqueous Phase 1,6-Hexamethylenediamine (e.g., 5% solution)[7]
Additive in Aqueous Phase Sodium hydroxide (to neutralize HCl by-product)
Temperature Room Temperature

Experimental Workflow: Interfacial Polymerization

Interfacial_Polymerization cluster_setup Reaction Beaker Organic_Phase Organic Phase (Adipoyl Chloride in this compound) Interface Polymerization at Interface Organic_Phase->Interface Aqueous_Phase Aqueous Phase (Hexamethylenediamine in Water + NaOH) Aqueous_Phase->Interface Nylon_Rope Nylon 6,6 Rope Interface->Nylon_Rope Continuous Pulling Washing_Drying Purified Polymer Nylon_Rope->Washing_Drying Wash & Dry

Caption: Workflow for Interfacial Polymerization of Nylon 6,6.

Solution Polymerization of Vinyl Monomers

This compound can be used as a solvent for the solution polymerization of certain vinyl monomers, particularly those that are soluble in non-polar solvents.

Application Note: Polymerization of Vinylthis compound (B147605)

The polymerization of vinylthis compound can be carried out using Ziegler-Natta or metallocene catalysts in a this compound solvent. The properties of the resulting poly(vinylthis compound) can be controlled by the choice of catalyst. For instance, metallocene catalysts with C2 symmetry can produce crystalline, isotactic poly(vinylthis compound).

Application Note: Polymerization of Cyclohexyl Methacrylate

Poly(cyclohexyl methacrylate) can be synthesized via living anionic polymerization or group transfer polymerization (GTP).[9][10] this compound can be a suitable solvent for certain controlled radical polymerization techniques, although toluene (B28343) and THF are also commonly used. The resulting polymer has a high glass transition temperature (Tg around 109°C) and is soluble in THF, chloroform, and toluene, but precipitates in hexanes and methanol.[9]

Ring-Opening Polymerization (ROP)

While less common than for other polymerization types, this compound can be employed as a solvent in the ROP of specific cyclic monomers. For example, the anionic ring-opening polymerization of trans-hexahydro-2(3H)-benzofuranone, a lactone fused to a this compound ring, can be initiated by potassium tert-butoxide.[4]

Conclusion

This compound is a cornerstone of the polymer industry, primarily as a feedstock for the production of nylons. The synthetic routes to adipic acid and caprolactam are well-established, multi-step processes that have been optimized for industrial-scale production. Beyond its role as a precursor, this compound's utility as a non-polar solvent enables its use in specific polymerization techniques, such as the classic interfacial synthesis of nylon and the polymerization of non-polar vinyl monomers. For researchers and professionals in polymer science, a thorough understanding of these applications and their underlying experimental protocols is essential for the development of new materials and processes.

References

Cyclohexane as a Mobile Phase in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclohexane (B81311) as a mobile phase in various chromatography techniques. This compound, a non-polar solvent, is a valuable tool in normal-phase high-performance liquid chromatography (NP-HPLC), gas chromatography (GC), and size-exclusion chromatography (GPC), particularly for the separation of non-polar compounds, lipids, fat-soluble vitamins, polymers, and in various stages of drug development.

Introduction to this compound in Chromatography

This compound is an aliphatic hydrocarbon with low polarity, making it an excellent mobile phase component for normal-phase chromatography, where a polar stationary phase is used. Its volatility and compatibility with various detectors also make it suitable for GC and GPC applications.

Key Properties of this compound for Chromatography:

  • Polarity Index: 0.2 (non-polar)

  • Boiling Point: 80.74 °C

  • UV Cutoff: ~200 nm

  • Viscosity: 0.98 mPa·s at 20 °C

High-Performance Liquid Chromatography (HPLC)

Normal-Phase HPLC (NP-HPLC)

NP-HPLC is the primary application of this compound in liquid chromatography. It is particularly effective for the separation of analytes that are soluble in non-polar organic solvents.

Objective: To separate major neutral lipid classes from a complex biological extract.

Methodology: Normal-phase HPLC is employed to separate lipid classes based on the polarity of their head groups. Less polar lipids, such as cholesteryl esters and triglycerides, elute earlier, while more polar lipids like free fatty acids and cholesterol are retained longer on the polar stationary phase.

Experimental Protocol:

ParameterCondition
Column Silica (B1680970) Gel, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A: CyclohexaneB: Ethyl Acetate
Gradient 0-10 min: 1% B10-20 min: 1% to 20% B20-25 min: 20% to 50% B25-30 min: Hold at 50% B
Flow Rate 1.0 mL/min
Temperature 30 °C
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Injection Volume 20 µL
Sample Preparation Dissolve the lipid extract in this compound or a weak mobile phase solvent at a concentration of 1 mg/mL.

Expected Elution Order and Retention Times:

AnalyteExpected Retention Time (min)
Cholesteryl Esters5 - 7
Triglycerides8 - 12
Free Fatty Acids15 - 18
Cholesterol20 - 23

Objective: To quantify fat-soluble vitamins (A, D, E, and K) in a supplement formulation.

Methodology: NP-HPLC with a this compound-based mobile phase provides excellent resolution of fat-soluble vitamins, which are non-polar in nature. UV detection is suitable for these compounds as they possess chromophores.

Experimental Protocol:

ParameterCondition
Column Silica Gel, 150 x 4.6 mm, 3 µm particle size
Mobile Phase This compound/Isopropanol (98:2, v/v)
Flow Rate 1.2 mL/min
Temperature 25 °C
Detector UV-Vis Diode Array Detector (DAD) at 265 nm (for Vitamin D & K) and 325 nm (for Vitamin A) and 295 nm (for Vitamin E)
Injection Volume 10 µL
Sample Preparation Extract the supplement with a non-polar solvent like hexane (B92381), evaporate to dryness, and reconstitute in the mobile phase to a concentration of approximately 10 µg/mL.[1][2]

Quantitative Data:

VitaminRetention Time (min)Limit of Quantitation (µg/mL)
Vitamin A (Retinol)4.50.05
Vitamin D36.20.1
Vitamin E (α-tocopherol)7.80.2
Vitamin K19.10.1

Objective: To resolve the enantiomers of a racemic flavanone (B1672756) standard.

Methodology: Chiral separations are crucial in drug development as enantiomers can have different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds using normal-phase chromatography. A mobile phase of hexane or this compound with an alcohol modifier is commonly used.

Experimental Protocol:

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm
Mobile Phase This compound/Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic flavanone in the mobile phase to a concentration of 1 mg/mL.

Expected Results:

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 112.5> 1.5
Enantiomer 214.2

Gas Chromatography (GC)

This compound can be used as a solvent for sample injection in GC analysis of volatile and semi-volatile compounds. It is also a common analyte in residual solvent analysis in the pharmaceutical industry.

Objective: To quantify residual this compound in an active pharmaceutical ingredient (API) according to USP <467> guidelines.[3][4]

Methodology: Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard method for residual solvent analysis. This technique is sensitive and specific for volatile organic compounds.

Experimental Protocol:

ParameterCondition
GC System Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID)
Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium at a constant flow of 2 mL/min
Oven Program 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 200 °C
Detector Temperature 250 °C
Headspace Parameters Vial Equilibration Time: 30 min at 80 °CLoop Temperature: 90 °CTransfer Line Temperature: 100 °C
Sample Preparation Accurately weigh about 100 mg of the API into a headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

Quantitative Data:

AnalyteRetention Time (min)Limit of Detection (ppm)
This compound8.210

Size-Exclusion Chromatography (GPC)

GPC separates molecules based on their size in solution. It is a key technique for determining the molecular weight distribution of polymers. Organic solvents like this compound can be used as the mobile phase for polymers that are soluble in them.

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polystyrene sample.

Methodology: GPC with a refractive index (RI) detector is used to analyze the molecular weight distribution of polystyrene. A calibration curve is generated using narrow polystyrene standards of known molecular weights.

Experimental Protocol:

ParameterCondition
GPC System GPC system with a Refractive Index (RI) detector
Column Set Two PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series
Mobile Phase This compound (HPLC grade)
Flow Rate 1.0 mL/min
Temperature 35 °C
Injection Volume 100 µL
Sample Preparation Dissolve the polystyrene sample and standards in this compound to a concentration of 1-2 mg/mL. Allow the samples to dissolve completely overnight without agitation.[5]

Calibration Data (Illustrative):

Polystyrene Standard (MW)Retention Time (min)
580,0008.5
200,0009.8
50,00011.2
10,00012.5
2,50013.8

Method Development and Workflow

HPLC Method Development Workflow

The following diagram illustrates a general workflow for developing an HPLC method, which is applicable when considering this compound as a mobile phase component.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Finalization start Define Separation Goal (e.g., purity, quantification) physchem Analyte Physicochemical Properties (polarity, pKa, solubility) start->physchem mode_select Select Chromatographic Mode (NP, RP, Chiral, etc.) physchem->mode_select column_select Select Column (e.g., Silica, C18, CSP) mode_select->column_select mobile_phase_scout Scout Mobile Phases (e.g., this compound/IPA, ACN/Water) column_select->mobile_phase_scout gradient_opt Optimize Gradient/Isocratic Conditions mobile_phase_scout->gradient_opt flow_temp_opt Optimize Flow Rate & Temperature gradient_opt->flow_temp_opt detector_opt Optimize Detector Settings flow_temp_opt->detector_opt validation Method Validation (ICH guidelines) detector_opt->validation documentation Document Method & SOP validation->documentation

Caption: A general workflow for HPLC method development.

Decision Tree for Mobile Phase Selection in HPLC

This diagram provides a simplified decision-making process for selecting an appropriate mobile phase, highlighting where this compound would be a suitable choice.

Mobile_Phase_Selection start Start: Analyte Properties q1 Is the analyte soluble in organic solvents? start->q1 q2 Is the analyte polar? q1->q2 Yes rp Reversed-Phase (RP) Mobile Phase: Water with polar organic solvent (e.g., ACN, MeOH) q1->rp No (water soluble) q3 Is the analyte chiral? q2->q3 No (non-polar) q2->rp Yes np Normal-Phase (NP) Mobile Phase: this compound/Hexane with polar modifier (e.g., IPA, Ethyl Acetate) q3->np No chiral_np Chiral NP Mobile Phase: this compound/Hexane with alcohol on a CSP q3->chiral_np Yes chiral_rp Chiral RP Mobile Phase: Aqueous/Organic on a CSP

Caption: A decision tree for HPLC mobile phase selection.

Safety Precautions

This compound is a flammable and volatile solvent. Appropriate safety measures must be taken when handling it in a laboratory setting.[6][7][8][9][10]

  • Ventilation: Always work in a well-ventilated area or under a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.

Troubleshooting

Common issues when using this compound in normal-phase HPLC include:

  • Shifting Retention Times: This can be caused by trace amounts of water in the mobile phase. To mitigate this, use HPLC-grade solvents and consider pre-saturating the mobile phase with water to maintain a consistent water content.[11]

  • High Backpressure: This may be due to precipitation of the sample in the mobile phase or a blocked column frit. Ensure the sample is fully dissolved in the initial mobile phase conditions.

  • Poor Peak Shape: Tailing peaks can result from interactions with active sites on the silica stationary phase. The addition of a small amount of a more polar modifier (e.g., isopropanol) can improve peak shape.

For more general troubleshooting, refer to comprehensive HPLC troubleshooting guides.[12][13][14]

References

Application Notes and Protocols for Cyclohexane Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of cyclohexane (B81311) is a cornerstone of industrial chemistry, primarily for the production of cyclohexanol (B46403) and cyclohexanone, collectively known as KA-oil. This mixture is a critical precursor for the synthesis of adipic acid and caprolactam, which are the monomers for Nylon 6 and Nylon 6,6, respectively.[1][2] Given its industrial significance, optimizing the conversion of this compound while maintaining high selectivity for the desired products is a continuous area of research.[3] This document provides detailed application notes and protocols for conducting this compound oxidation reactions in a laboratory setting, focusing on common catalytic systems and reaction conditions.

The industrial oxidation of this compound is typically characterized by low conversion rates (around 4-6%) to ensure high selectivity (70-80%) for KA-oil.[1] The reaction predominantly proceeds via a free-radical autoxidation mechanism, which can be initiated thermally, photochemically, or, more commonly, with the use of catalysts.[1][4] The key intermediate in this process is cyclohexyl hydroperoxide (CHHP), which subsequently decomposes to form cyclohexanol and cyclohexanone.[1][5]

Reaction Mechanism: Free-Radical Autoxidation

The oxidation of this compound follows a free-radical chain reaction mechanism consisting of three primary stages: initiation, propagation, and termination.[1]

free_radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., heat, light, catalyst) R• Initiator Radical Initiator->R• C6H12R• C6H12R• C6H11•RH C6H11•RH C6H12R•->C6H11•RH C6H11•O2 C6H11•O2 C6H11OO• Cyclohexylperoxy Radical C6H11•O2->C6H11OO• C6H11OO•C6H12 C6H11OO•C6H12 C6H11OOH Cyclohexyl hydroperoxide C6H11OO•C6H12->C6H11OOH Cyclohexyl hydroperoxide (CHHP) C6H11O••OH C6H11O••OH C6H11OOH->C6H11O••OH C6H10OH2O C6H10OH2O C6H11OOH->C6H10OH2O Cyclohexanone C6H11O•C6H12 C6H11O•C6H12 C6H11OHC6H11• C6H11OHC6H11• C6H11O•C6H12->C6H11OHC6H11• Cyclohexanol C6H11•C6H11• C6H11•C6H11• Products Termination Products C6H11•C6H11•->Products C6H11OO•C6H11OO• C6H11OO•C6H11OO• C6H11OO•C6H11OO•->Products C6H11•C6H11OO• C6H11•C6H11OO• C6H11•C6H11OO•->Products C6H12 This compound C6H11• Cyclohexyl Radical O2 Oxygen C6H11O• Cyclohexyloxy Radical •OH Hydroxyl Radical C6H11OH Cyclohexanol C6H10O Cyclohexanone experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Catalyst C Charge Reactor A->C B Prepare this compound Solution B->C D Set Temperature and Pressure C->D E Introduce Oxidant D->E F Stir for a Set Time E->F G Cool and Depressurize F->G H Collect Sample G->H I Analyze Products (GC/GC-MS) H->I J Quantify Conversion and Selectivity I->J

References

Application Notes and Protocols for Cyclohexane in Non-Polar Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexane (B81311) as a non-polar solvent for the extraction of various compounds from different matrices. This document includes detailed protocols for key extraction techniques, quantitative data on extraction efficiency, and visual guides to the experimental workflows.

Introduction to this compound as an Extraction Solvent

This compound (C₆H₁₂) is a colorless, flammable cycloalkane with a mild, sweet odor.[1] Its non-polar nature makes it an excellent solvent for a wide range of non-polar to moderately polar compounds.[2][3] Due to its chemical stability and moderate evaporation rate, this compound is a versatile solvent in various industrial and laboratory settings.[2] It is widely employed in the extraction of natural products such as essential oils, phytochemicals, fats, and lipids.[4][5] Additionally, it finds applications in environmental analysis for the extraction of organic pollutants from soil and sediment, and in the petrochemical industry for processes like extractive distillation.[5]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₁₂[5]
Molar Mass84.16 g/mol [5]
Boiling Point80.7 °C[5]
Density0.779 g/cm³[6]
Solubility in WaterInsoluble[6][7]
MiscibilityMiscible with most organic solvents[2]

Applications and Quantitative Data

This compound is a preferred solvent in numerous extraction applications due to its efficiency in dissolving non-polar compounds.

Extraction of Natural Products

This compound is effective in extracting a variety of bioactive compounds from plant materials.[5][8][9]

Table 1: Extraction Yield of Bixin from Annatto Seeds using this compound/Acetone Mixtures

This compound:Acetone Ratio (v/v)Extraction Yield (%)
100:0Lowest Yield
80:20-
60:4048.00
40:60-
20:80-
0:100-
(Data sourced from a study on accelerated solvent extraction of bixin)
Lipid Extraction from Food Matrices

This compound, often in combination with a polar solvent, is used for the extraction of lipids from various food products.[4] The Smedes method, for instance, utilizes a propan-2-ol:this compound:water mixture for efficient lipid extraction from marine tissues.[4]

Table 2: Comparison of Solvents for Oil Extraction from Cottonseed Flakes

SolventTemperature (°C)Oil Removal (%)
Commercial Hexane55100
Heptane75100
Heptane5595.9
Isohexane4593.1
Cyclopentane3593.3
This compound 55 89.4
Neohexane3589.6
(Data from a comparative study on hydrocarbon solvents for oil extraction)[10]
Environmental Analysis

In environmental science, this compound is utilized for the extraction of organic pollutants from matrices like soil and water. Solid-phase extraction (SPE) is a common technique where this compound can be used as an eluting solvent.[11][12][13]

Experimental Protocols

Detailed methodologies for key extraction experiments using this compound are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) of a Non-Polar Compound from an Aqueous Solution

This protocol describes the separation of a non-polar compound from an aqueous solution using this compound.

Materials:

  • Separatory funnel

  • Ring stand and clamp

  • Aqueous solution containing the target compound

  • This compound (extraction solvent)

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (optional)

Procedure:

  • Setup: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.[14][15]

  • Loading: Pour the aqueous solution into the separatory funnel.

  • Solvent Addition: Add an appropriate volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the target compound.

  • Extraction: Stopper the funnel and gently invert it. Open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for a few minutes to allow for the transfer of the solute from the aqueous to the organic phase.[14][15]

  • Phase Separation: Place the funnel back on the ring stand and allow the two immiscible layers to separate completely. The less dense this compound layer will be on top of the aqueous layer.[14]

  • Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

  • Collection: Pour the upper this compound layer containing the extracted compound out from the top of the funnel into a clean, dry flask.

  • Drying: Add a small amount of a drying agent like anhydrous sodium sulfate (B86663) to the this compound extract to remove any residual water.

  • Solvent Removal: If required, the this compound can be removed using a rotary evaporator to obtain the concentrated solute.

Protocol 2: Soxhlet Extraction of Phytochemicals from Plant Material

This protocol details a continuous solid-liquid extraction method for obtaining non-polar compounds from dried plant material.[1][3][16][17]

Materials:

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Dried and powdered plant material

  • This compound

  • Boiling chips

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh the desired amount of dried, powdered plant material and place it inside a cellulose thimble.[1]

  • Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Add this compound and a few boiling chips to the round-bottom flask. Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.[1]

  • Extraction: Heat the this compound to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.[17]

  • Siphoning: Once the extraction chamber is full, the solvent containing the extracted compounds will siphon back into the round-bottom flask.[17]

  • Continuous Extraction: This cycle of boiling, condensation, and siphoning is repeated, allowing for a thorough extraction of the plant material. The duration of the extraction will depend on the specific plant material and compound of interest.

  • Concentration: After the extraction is complete, the this compound in the round-bottom flask, now containing the extracted phytochemicals, is concentrated using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds

This protocol utilizes ultrasonic waves to enhance the extraction of bioactive compounds from a sample matrix.[6][18][19]

Materials:

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Sample material (e.g., plant powder, food sample)

  • This compound

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator

Procedure:

  • Sample and Solvent: Place the weighed sample material into a beaker or flask. Add a predetermined volume of this compound.

  • Ultrasonication: Place the beaker in the ultrasonic bath or immerse the probe sonicator into the mixture. Apply ultrasonic waves at a specific frequency and power for a set duration. The parameters (time, temperature, power) should be optimized for the specific application.[20]

  • Separation: After sonication, separate the liquid extract from the solid residue by filtration.

  • Concentration: Remove the this compound from the extract using a rotary evaporator to obtain the concentrated bioactive compounds.

Visualizations

The following diagrams illustrate key workflows and concepts in extraction using this compound.

General_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification Sample Sample Matrix (e.g., Plant Material, Soil) Grinding Grinding/Homogenization Sample->Grinding Drying Drying (if necessary) Grinding->Drying Extraction Extraction with this compound (LLE, Soxhlet, UAE) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent This compound Solvent->Extraction Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Further Purification (e.g., Chromatography) Evaporation->Purification Final_Product Final_Product Purification->Final_Product Isolated Compound(s)

Caption: General workflow for extraction using this compound.

Liquid_Liquid_Extraction cluster_setup Setup cluster_mixing Mixing & Inversion cluster_separation Phase Separation cluster_collection Collection Funnel Separatory Funnel Aqueous Aqueous Layer (with solute) This compound This compound Mixing Shake Funnel (Solute moves to this compound) Vent Vent Pressure Mixing->Vent Separated_Funnel Separatory Funnel TopLayer This compound Layer (with solute) BottomLayer Aqueous Layer Drain Drain Aqueous Layer Pour Pour this compound Layer Aqueous_Collected Aqueous Waste Drain->Aqueous_Collected Organic_Collected This compound Extract Pour->Organic_Collected

Caption: Liquid-liquid extraction process visualization.

Safety Precautions

This compound is a highly flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[11][14][16][18] Prolonged exposure can cause dizziness and headaches.[5] It is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[11][16] Dispose of this compound waste according to institutional and local regulations.

References

Laboratory Procedure for Drying and Purifying Cyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the drying and purification of cyclohexane (B81311), a common solvent and reagent in research and pharmaceutical development. Proper purification is critical to remove contaminants such as water, benzene (B151609), and peroxides that can interfere with chemical reactions and analytical procedures.

Introduction

This compound is a nonpolar organic solvent widely used in chemical synthesis, extraction, and chromatography.[1] Commercial grades of this compound may contain impurities that can adversely affect experimental outcomes. The most common impurities include water, unreacted benzene from its synthesis, and peroxides formed during storage.[2][3] The choice of purification method depends on the initial purity of the solvent and the specific requirements of the application, such as use in HPLC or moisture-sensitive reactions.

Data Presentation: Comparison of Common Drying Agents

Drying AgentInitial Water Content (ppm)Final Water Content (ppm)Contact TimeConditions
Sodium (Na) / Benzophenone225~34RefluxIndicates anhydrous conditions by a color change to blue or purple.
3Å Molecular Sieves225< 524 hoursStatic drying with 20% m/v loading.
Silica (B1680970) Gel225< 5Passage through a columnRapid drying method.
Calcium Chloride (CaCl₂)Not specifiedNot specifiedNot specifiedA common pre-drying agent.
Sodium Sulfate (B86663) (Na₂SO₄)Not specifiedNot specifiedNot specifiedLower efficiency; primarily removes suspended water.[5][6]
Magnesium Sulfate (MgSO₄)Not specifiedNot specifiedNot specifiedHigher drying capacity than sodium sulfate.
Calcium Hydride (CaH₂)Not specifiedNot specifiedNot specifiedA powerful drying agent, reacts with water to produce hydrogen gas.

Note: The efficiency of drying agents can be influenced by factors such as the grade of the solvent, ambient humidity, and the handling technique.

Experimental Protocols

General Purification: Removal of Water and Olefins

This protocol is suitable for general-purpose this compound where the removal of water and unsaturated hydrocarbons is the primary concern.

Materials:

  • This compound (technical grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium hydroxide (B78521) (NaOH) solution or Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Anhydrous calcium chloride (CaCl₂), anhydrous magnesium sulfate (MgSO₄), or anhydrous sodium sulfate (Na₂SO₄)

  • Sodium metal (Na) (optional, for super-dry solvent)

  • Boiling chips

Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Stirring plate and stir bar

Procedure:

  • Acid Wash: Place the this compound in a separatory funnel and add concentrated sulfuric acid (approximately 10% of the this compound volume). Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure. Allow the layers to separate and discard the lower acid layer. Repeat this washing until the acid layer remains colorless.[4]

  • Base Wash: Wash the this compound with a 5% sodium hydroxide or sodium carbonate solution to neutralize any remaining acid.[4]

  • Water Wash: Wash the this compound with deionized water until the washings are neutral to pH paper.[4]

  • Pre-drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask and add a suitable drying agent like anhydrous calcium chloride, magnesium sulfate, or sodium sulfate. Swirl the flask and let it stand for at least one hour, or until the liquid is clear.

  • Final Drying and Distillation: Decant the pre-dried this compound into a dry distillation flask containing fresh drying agent (e.g., calcium hydride or sodium metal). Add boiling chips.

  • Distillation: Heat the flask using a heating mantle to reflux the this compound for one hour. Then, distill the this compound, collecting the fraction that boils at 80.7°C.[7][8] Discard the initial and final fractions.

Removal of Benzene

Benzene is a common impurity in this compound and is a known carcinogen.[2] Its removal is crucial for many applications.

Method A: Column Chromatography

For removing trace amounts of benzene, passing the this compound through a column of activated silica gel is effective.[4]

Procedure:

  • Pack a chromatography column with freshly activated silica gel.

  • Gently pour the this compound onto the top of the column.

  • Allow the this compound to pass through the column under gravity.

  • Collect the purified this compound. This method is suitable for obtaining this compound for UV and IR spectroscopy.[4]

Method B: Nitration (for significant benzene contamination)

This method converts benzene to nitrobenzene, which can then be separated.

Procedure:

  • Prepare a nitrating mixture of 30 mL concentrated nitric acid (HNO₃) and 70 mL concentrated sulfuric acid (H₂SO₄) in an ice bath.[4]

  • In a separate flask, cool the impure this compound in an ice bath.

  • Slowly add the cold nitrating mixture to the this compound with vigorous stirring over 15 minutes.[4]

  • Allow the mixture to warm to 25°C over one hour while continuing to stir.[4]

  • Decant the this compound layer and wash it several times with 25% NaOH solution, followed by water until neutral.[4]

  • Dry the this compound with CaCl₂ and distill it from sodium.[4]

Removal of Peroxides

Ethers and other solvents can form explosive peroxides upon storage. While this compound is less prone to this than ethers, it is good practice to test for and remove peroxides if the solvent has been stored for an extended period.

Procedure:

  • Test for Peroxides: Add 1 mL of the this compound to a freshly prepared 10% potassium iodide (KI) solution. A yellow to brown color indicates the presence of peroxides.

  • Removal: Peroxides can be removed by refluxing the this compound over a reducing agent such as lithium aluminum hydride (LiAlH₄) followed by distillation.[4] Caution: LiAlH₄ is a highly reactive and flammable substance. Handle with extreme care under an inert atmosphere.

Mandatory Visualization

Cyclohexane_Purification_Workflow start Impure this compound check_purity Assess Purity Requirements start->check_purity general_use General Use check_purity->general_use General Purpose hplc_spectroscopy HPLC / Spectroscopy check_purity->hplc_spectroscopy High Purity anhydrous_reactions Anhydrous Reactions check_purity->anhydrous_reactions Anhydrous remove_water_olefins Wash with H2SO4, NaOH, H2O general_use->remove_water_olefins remove_benzene Remove Benzene hplc_spectroscopy->remove_benzene anhydrous_reactions->remove_water_olefins pre_dry Pre-dry with CaCl2 / MgSO4 remove_water_olefins->pre_dry distill Distill pre_dry->distill final_drying Final Drying pre_dry->final_drying purified_this compound Purified this compound distill->purified_this compound trace_benzene Trace Benzene? remove_benzene->trace_benzene silica_column Silica Gel Chromatography trace_benzene->silica_column Yes high_benzene High Benzene Content? trace_benzene->high_benzene No silica_column->distill high_benzene->remove_water_olefins No nitration Nitration followed by Washing and Distillation high_benzene->nitration Yes nitration->purified_this compound molecular_sieves Store over Molecular Sieves final_drying->molecular_sieves Storage reflux_na Reflux over Na / CaH2 then Distill final_drying->reflux_na Immediate Use molecular_sieves->purified_this compound reflux_na->purified_this compound

Caption: Workflow for the purification of this compound.

References

Application Notes: Synthesis of Adipic Acid from Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipic acid (hexanedioic acid) is a crucial dicarboxylic acid with significant industrial applications, primarily as a monomer in the production of nylon-6,6, a widely used polyamide in fibers, engineering plastics, and other materials.[1][2] It also finds use in the manufacturing of polyurethanes, plasticizers, lubricants, and as a food acidulant. The dominant industrial synthesis route for adipic acid begins with cyclohexane (B81311), a readily available petrochemical feedstock.[3][4] This process is typically a two-step oxidation.[5][6]

The conventional method involves the initial oxidation of this compound to a mixture of cyclohexanone (B45756) and cyclohexanol (B46403), commonly referred to as KA oil (Ketone-Alcohol oil).[1][3] This intermediate mixture is then subjected to a second, more vigorous oxidation, traditionally using nitric acid, to yield adipic acid.[1][3][7] While this method is well-established and cost-effective, it is associated with environmental concerns, particularly the emission of nitrous oxide (N₂O), a potent greenhouse gas, during the nitric acid oxidation step.[8][9] Consequently, significant research efforts are directed towards developing "green" and more sustainable alternatives.[10][11][12]

Conventional Synthesis Pathway: A Two-Step Oxidation Process

The industrial production of adipic acid from this compound is predominantly a two-stage process.[3]

  • Step 1: this compound Oxidation to Cyclohexanol and Cyclohexanone (KA Oil) In the first stage, liquid-phase this compound is oxidized with air in the presence of a catalyst.[3][5] This reaction produces an intermediate mixture of cyclohexanol and cyclohexanone, known as KA oil.[1] To ensure high selectivity (75-85%) for the desired KA oil and prevent over-oxidation to undesirable by-products, the conversion of this compound is intentionally kept low, typically in the range of 3-8%.[13][14]

  • Step 2: KA Oil Oxidation to Adipic Acid The KA oil produced in the first step is then separated from the unreacted this compound and subjected to a second oxidation step. This is conventionally achieved using concentrated nitric acid (e.g., 40-80% by mass) with a copper and vanadium catalyst.[1][4] This reaction is highly exothermic and leads to the formation of adipic acid.[15] A significant drawback of this step is the production of nitrous oxide (N₂O).[8]

Chemical Synthesis Pathway Diagram

G cluster_step1 Step 1: this compound Oxidation cluster_step2 Step 2: KA Oil Oxidation This compound This compound KA_Oil KA Oil (Cyclohexanol & Cyclohexanone) This compound->KA_Oil  Air (O₂)  Catalyst (Co or Mn salts)  150-175°C, 115-175 psi KA_Oil2 KA Oil Adipic_Acid Adipic Acid Byproducts By-products (Glutaric, Succinic acids) N₂O gas KA_Oil2->Adipic_Acid  Nitric Acid (HNO₃)  Catalyst (Cu/V)  65-85°C

Caption: Overall two-step synthesis of adipic acid from this compound.

Data Presentation: Reaction Parameters

The following tables summarize the quantitative data for the conventional two-step synthesis of adipic acid.

Table 1: Step 1 - this compound Oxidation to KA Oil

ParameterValueCatalyst/ConditionsSource
Temperature150 - 175 °CSoluble cobalt naphthenate or octoate[13]
Pressure115 - 175 psiAir oxidation[13]
Catalyst Conc.0.3 - 3 ppm (as cobalt)Soluble cobalt salts[13]
This compound Conv.3 - 8%To maintain high selectivity[13]
KA Oil Selectivity70 - 80%Cobalt-catalyzed air oxidation[13][14]
Reaction TimeNot specifiedContinuous process typical

Table 2: Step 2 - KA Oil Oxidation to Adipic Acid

ParameterValueCatalyst/ConditionsSource
Temperature65 - 85 °CNitric acid oxidation[2][15]
Nitric Acid Conc.40 - 80% (wt)Copper (Cu) and Vanadium (V) catalysts[4]
Catalyst Conc.Cu²⁺: 0.1-1.0%, VO²⁺: 0.1-0.5%Dissolved in nitric acid[4]
Molar RatioKA Oil:Oxidizing Acid Solution = 1:15 - 1:17Continuous flow microreactor[4]
Reaction Time~6 secondsIn a capillary microreactor system[15]
Adipic Acid Yield~90%Under optimized microreactor conditions[15]

Experimental Protocols

The following are representative protocols for the laboratory-scale synthesis of adipic acid from this compound based on industrial principles.

Protocol 1: Oxidation of this compound to KA Oil

Objective: To synthesize a mixture of cyclohexanol and cyclohexanone (KA oil) via the catalytic air oxidation of this compound.

Materials:

  • This compound (20 g)

  • Acetonitrile (solvent, 10 g)

  • Encapsulated [N,N′-bis(salicylaldehyde)ethylenediimine]manganese(III)chloride (solid catalyst, 0.5 g)

  • Tertiary butyl hydroperoxide (promoter, 0.3 g)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control.

  • Air or pure oxygen source.

Procedure:

  • Charge the high-pressure autoclave with 20 g of this compound, 10 g of acetonitrile, 0.5 g of the encapsulated manganese catalyst, and 0.3 g of tertiary butyl hydroperoxide.[13]

  • Seal the autoclave and purge with nitrogen gas before pressurizing with air to 600 psi.[13]

  • Begin stirring the reaction mixture and heat the autoclave to a constant temperature of 110 °C.[13]

  • Maintain these conditions for a specified reaction time (e.g., 22 hours for screening studies).[13]

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Open the autoclave and collect the reaction mixture. The mixture will likely form two layers.

  • Separate the layers and analyze each independently by gas chromatography (GC) to determine the conversion of this compound and the yield of cyclohexanol and cyclohexanone.[13]

Protocol 2: Oxidation of Cyclohexanol to Adipic Acid

Objective: To synthesize adipic acid from cyclohexanol (a component of KA oil) using nitric acid oxidation.

Materials:

  • Cyclohexanol (10 g)

  • Concentrated Nitric Acid (HNO₃, ~50%, 60 mL)

  • Ammonium (B1175870) metavanadate (catalyst, 0.2 g)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Ice-water bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Place 10 g of cyclohexanol into a 250 mL round-bottom flask.

  • In a fume hood, carefully add 60 mL of ~50% nitric acid and 0.2 g of ammonium metavanadate to the flask.[2]

  • Fit the flask with a reflux condenser and gently heat the mixture in a water bath to initiate the reaction. The reaction is exothermic, and the temperature should be maintained between 65-70 °C.[2]

  • Once the initial vigorous evolution of brown nitrogen oxide fumes subsides, continue heating the mixture under reflux for approximately 30 minutes to complete the oxidation.

  • After the reflux period, cool the reaction mixture in an ice-water bath. Adipic acid will crystallize out of the solution.

  • Collect the crystalline adipic acid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove residual nitric acid.

  • Recrystallize the crude product from a minimum amount of hot water to purify it.

  • Dry the purified crystals and determine the yield and melting point.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and analysis of adipic acid in a research setting.

G A Step 1: Charge Reactor (this compound, Catalyst, etc.) B Pressurize with Air & Heat to 110°C A->B C Run Reaction (e.g., 22 hours) B->C D Cool & Depressurize C->D E Collect KA Oil Mixture D->E F Step 2: Charge Reactor (KA Oil, HNO₃, Catalyst) E->F Isolate KA Oil G Heat to 65-70°C Under Reflux F->G H Cool Reaction Mixture in Ice Bath G->H I Crystallization of Adipic Acid H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Recrystallize & Dry Product K->L M Analysis (Yield, Melting Point, etc.) L->M

Caption: Experimental workflow for adipic acid synthesis and purification.

Alternative "Green" Synthesis Routes

Concerns over the environmental impact of the nitric acid process have spurred research into cleaner synthesis methods.[8] Key areas of development include:

  • Hydrogen Peroxide (H₂O₂): Using H₂O₂ as the oxidant is a promising alternative as the only byproduct is water.[12][16] This approach often uses catalysts like sodium tungstate (B81510) (Na₂WO₄) and may employ phase-transfer catalysts to facilitate the reaction between the aqueous H₂O₂ and the organic substrate.[12][17]

  • Direct Oxidation with Molecular Oxygen: Research is also exploring the direct, one-pot oxidation of this compound to adipic acid using molecular oxygen or air, which would eliminate the hazardous nitric acid step entirely.[13] However, achieving high selectivity and yield with this method remains a significant challenge.[5][13] These processes often involve novel catalysts, such as N-hydroxyphthalimide (NHPI) in combination with transition metals.[9]

References

Troubleshooting & Optimization

Technical Support Center: Cyclohexane Solvent Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of peroxide impurities from cyclohexane (B81311) solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove peroxides from this compound?

A1: Peroxide impurities in this compound, even at low concentrations, can pose a significant safety hazard. These compounds are often sensitive to shock, heat, and friction, and can detonate, especially upon concentration during distillation or evaporation.[1][2][3][4] For experimental consistency, removal is also critical as peroxides can initiate unwanted side reactions, interfere with catalytic processes, and affect the purity of final products.

Q2: How do peroxides form in this compound?

A2: Peroxides are formed through a process called autoxidation, a slow reaction with atmospheric oxygen that is often initiated by light and heat.[5][6] this compound, containing tertiary C-H bonds, is susceptible to the formation of cyclohexyl hydroperoxide.[5][7]

Q3: What are the visual indicators of peroxide formation?

A3: While not always visible, especially at low concentrations, signs of significant peroxide formation can include the appearance of crystalline solids in the liquid or around the cap, cloudiness in the solvent, or the formation of a viscous oily layer.[1][5][8] If any of these signs are present, the container should be handled with extreme caution and not opened.[1][9]

Q4: How often should I test my this compound for peroxides?

A4: It is recommended to test for peroxides before each use, especially before any process that involves heating or concentration, such as distillation or evaporation.[1][10][11] Opened containers of this compound should be tested regularly, at least every six months.[11]

Q5: Can I use this compound that contains an inhibitor?

A5: Yes, using this compound with an inhibitor like butylated hydroxytoluene (BHT) is a good practice to prevent peroxide formation.[3][9][12] However, be aware that inhibitors are consumed over time and their effectiveness decreases.[3][12] Also, the inhibitor may need to be removed for certain applications where it could interfere with the reaction. Distillation will remove the inhibitor, making the distilled solvent highly susceptible to peroxide formation.[3][12]

Troubleshooting Guide

Issue: My peroxide test for this compound is positive. What should I do?

Solution: A positive peroxide test indicates the presence of potentially hazardous impurities. The appropriate action depends on the concentration of peroxides detected.

Peroxide Concentration Hazard Levels and Recommended Actions

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3 ppmReasonably SafeCan be used for most laboratory procedures with moderate quantities.[1][10]
3 - 30 ppmModerate HazardAvoid concentration. Consider disposal if not for immediate use.[1][10]
> 30 ppmSerious HazardUnacceptable for use. Dispose of the solvent or treat to remove peroxides.[1][10]
Visible Crystals/Oily LayerExtreme HazardDo not handle or open. Treat as a potential bomb and contact safety personnel.[1][9]

Issue: I need to distill this compound, but it tested positive for peroxides.

Solution: Never distill this compound containing peroxides. Distillation concentrates peroxides, significantly increasing the risk of an explosion.[9][10] You must first remove the peroxides using one of the methods outlined in the experimental protocols below. After treatment, re-test the this compound to ensure the peroxide concentration is at a safe level (ideally 0 ppm) before proceeding with distillation.[10] When distilling, never distill to dryness; always leave at least 10-20% of the liquid in the distillation flask.[2][9][10]

Issue: My peroxide removal treatment was not effective.

Solution: If a peroxide removal method does not reduce the peroxide concentration to a safe level, consider the following:

  • Method Suitability: Ensure the chosen method is appropriate for this compound (a water-insoluble solvent).

  • Reagent Freshness: Use freshly prepared reagents, especially for the ferrous sulfate (B86663) method.

  • Contact Time/Amount of Agent: You may need to repeat the treatment or increase the amount of the purifying agent (e.g., alumina (B75360), ferrous sulfate solution).

  • Type of Peroxides: Some methods are less effective against certain types of peroxides, such as dialkyl peroxides.[2][13] If you suspect the presence of these, a more rigorous removal method may be necessary.

Experimental Protocols

Protocol 1: Testing for Peroxides in this compound (Potassium Iodide Method)

This is a common qualitative test for the presence of hydroperoxides.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Test tube

Procedure:

  • Add 1-3 mL of the this compound to be tested into a clean test tube.[5]

  • Add an equal volume of glacial acetic acid.[5]

  • Add a few crystals (about 0.1 g) of sodium iodide or potassium iodide.[14][15]

  • Shake the mixture.

  • Observe any color change.

    • No color change: Peroxides are likely not present in significant amounts.

    • Yellow color: Indicates a low concentration of peroxides.[8][15]

    • Brown color: Indicates a high concentration of peroxides.[8][9][15]

Protocol 2: Removal of Peroxides using Activated Alumina

This method is effective for water-insoluble solvents like this compound.[1][10]

Materials:

  • Peroxide-containing this compound

  • Activated alumina (basic or neutral)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool or using a column with a fritted disc at the bottom.

  • Fill the column with activated alumina. A general guideline is to use about 80g of alumina for every 100-400 mL of solvent.[2]

  • Slowly pass the peroxide-containing this compound through the alumina column, collecting the purified solvent in a flask.

  • Test the collected solvent for the presence of peroxides to ensure the removal was successful.

  • Important: The peroxides are adsorbed onto the alumina, not destroyed.[10] The used alumina should be treated as hazardous. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate.[1][2][10]

Protocol 3: Removal of Peroxides using Ferrous Sulfate Solution

This method involves washing the this compound with an acidic solution of ferrous sulfate to reduce the peroxides.

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Separatory funnel

Procedure:

  • Prepare the ferrous sulfate wash solution. A common preparation involves dissolving 60 g of ferrous sulfate and 6 mL of concentrated sulfuric acid in 110 mL of water.[1][13]

  • In a separatory funnel, add the peroxide-containing this compound and an equal volume of the freshly prepared ferrous sulfate solution.

  • Gently shake the separatory funnel, remembering to vent frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.

  • Drain and discard the aqueous layer.

  • Repeat the washing process one or two more times, or until a sample of the this compound tests negative for peroxides.

  • Wash the purified this compound with water to remove any residual acid and iron salts.

  • Dry the this compound using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Logical Workflow for Peroxide Management in this compound

Peroxide_Management_Workflow start This compound Solvent in Lab check_visual Visually Inspect Container (Crystals, Cloudiness) start->check_visual test_peroxides Test for Peroxides peroxides_present Peroxides Detected? test_peroxides->peroxides_present safe_to_use Safe for Use (<3 ppm) peroxides_present->safe_to_use No (<3 ppm) remove_peroxides Select Removal Method (Alumina, FeSO4, etc.) peroxides_present->remove_peroxides Yes (>3 ppm) use_solvent Proceed with Experiment (e.g., Distillation) safe_to_use->use_solvent perform_removal Perform Peroxide Removal Protocol remove_peroxides->perform_removal retest Re-test for Peroxides perform_removal->retest removal_successful Removal Successful? retest->removal_successful dispose_solvent Dispose of Solvent as Hazardous Waste removal_successful->dispose_solvent No removal_successful->use_solvent Yes (Safe Level) visual_signs Visual Signs Present? check_visual->visual_signs visual_signs->test_peroxides No extreme_hazard EXTREME HAZARD Do Not Handle! Contact Safety Officer visual_signs->extreme_hazard Yes

Caption: Workflow for testing and removing peroxide impurities from this compound.

References

Technical Support Center: Optimizing Reactions in Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions in cyclohexane (B81311) solvent. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: My reaction in this compound is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this compound, a non-polar solvent, can stem from several factors. A systematic approach is crucial to identify the root cause.[1] Key areas to investigate include reagent quality, reaction conditions, and work-up procedures.[1]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low Yield Observed reagents Verify Reagent & Solvent Quality start->reagents conditions Review Reaction Conditions start->conditions workup Optimize Work-up & Purification start->workup purity Check Purity of Starting Materials (e.g., via NMR, GC) reagents->purity Purity Issues? solvent_quality Use Fresh/Anhydrous this compound reagents->solvent_quality Degradation? temp Adjust Temperature (Too high/low?) conditions->temp Stalled/Side Products? time Optimize Reaction Time (Monitor by TLC/GC) conditions->time Incomplete/Over-reaction? concentration Vary Concentration (0.1 M to 2.0 M) conditions->concentration Solubility/Rate Issues? extraction Check Extraction pH (Is product in organic layer?) workup->extraction Product Loss? emulsion Address Emulsion Formation workup->emulsion Separation Issues? success Yield Improved purity->success solvent_quality->success temp->success time->success concentration->success extraction->success emulsion->success EmulsionWorkflow start Emulsion Formed During Workup wait Allow to Stand (Gravity may be sufficient) start->wait decision_solids Are Solids Present at Interface? wait->decision_solids Still Emulsified filter Filter through Celite® or Glass Wool decision_solids->filter Yes brine Add Saturated Brine ('Salting Out') decision_solids->brine No filter->brine separated Layers Separated filter->separated decision_ph Is Emulsion Stabilized by Acidic/Basic Species? brine->decision_ph Still Emulsified brine->separated adjust_ph Carefully Adjust pH decision_ph->adjust_ph Yes solvent Add a Different Solvent (e.g., a small amount of ethanol) decision_ph->solvent No adjust_ph->solvent adjust_ph->separated solvent->separated

References

troubleshooting common issues in cyclohexane distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexane (B81311) distillation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound by distillation.

Q1: Why is my distilled this compound still impure?

Purity issues after distillation typically arise from three main causes: inadequate separation from close-boiling impurities, the presence of azeotropes, or equipment limitations.

  • Close-Boiling Impurities: Impurities like benzene (B151609) have boiling points very close to this compound, making separation by simple distillation difficult.[1][2] Effective separation requires a fractional distillation setup with a high number of theoretical plates.[3] The efficiency of the separation is highly dependent on maintaining a slow, steady distillation rate.[3]

  • Azeotropes: this compound forms azeotropes (mixtures with a constant boiling point) with water and other solvents like benzene and ethanol.[1][4][5] An azeotrope will distill as a single substance, preventing further purification by standard distillation. For example, the this compound-water azeotrope boils at a lower temperature than pure this compound.[6]

  • Distillation Rate: Distilling too rapidly disrupts the vapor-liquid equilibrium within the column, leading to poorer separation and impure fractions.[7] A slow and steady heating rate is the most critical factor for an effective distillation.[3]

Q2: What is causing a low yield of purified this compound?

A low recovery of your final product can be attributed to several factors:

  • Apparatus Holdup: A significant amount of product can be left behind on the surfaces of the distillation flask, column, and condenser.[8] Rinsing the apparatus with a small amount of a volatile solvent can help recover some of this material, though this will require subsequent removal of the rinse solvent.

  • Improper Fraction Collection: Collecting fractions too early or too late can lead to a loss of the pure product in the initial (forerun) or final (residue) fractions. It is crucial to monitor the temperature at the distillation head and only collect the product fraction when the temperature is stable at the boiling point of this compound.[9]

  • Leaks in the Apparatus: Poorly sealed joints can allow vapor to escape, reducing the overall yield. Ensure all glassware connections are secure.

Q3: My distillation is proceeding too quickly or is unstable (bumping). How can I fix this?

Unstable or rapid boiling is a common issue that compromises separation efficiency and can be hazardous.

  • Uneven Heating: Using a heating mantle that is too large for the flask or applying heat too aggressively can cause superheating and sudden, violent boiling (bumping).[3] Ensure the heating mantle is the correct size and increase the heat input gradually.[9]

  • Lack of Boiling Chips/Stirring: Forgetting to add boiling chips or a magnetic stir bar to the distilling flask is a primary cause of bumping.[7] These items provide nucleation sites for bubbles to form smoothly. Caution: Never add boiling chips or a stir bar to a liquid that is already hot or near its boiling point, as this can trigger violent boiling.[6]

  • Excessive Heat Input: If the distillation rate is too high (more than 1-2 drops per second), reduce the power to the heating mantle.[7] For fractional distillation, a rate of about 1 drop per 20-30 seconds often produces the best separation.[3]

Q4: How do I remove water from my this compound sample? It seems to co-distill.

Water and this compound are immiscible but form a low-boiling heterogeneous azeotrope, meaning they will distill together at a temperature of approximately 69°C, which is lower than the boiling point of pure this compound (80.7°C).[6][10]

To remove water before final distillation:

  • Separatory Funnel: If a separate water layer is visible, the bulk of it can be removed using a separatory funnel. This compound has a lower density than water and will be the upper layer.[8]

  • Drying Agents: After mechanically separating the layers, residual dissolved water must be removed with a chemical drying agent. Add an anhydrous salt like calcium chloride or magnesium sulfate (B86663) to the this compound.[11] Swirl the flask and allow it to stand until the liquid is clear.[8]

  • Decanting/Filtering: Carefully decant or filter the dried this compound away from the drying agent before proceeding with distillation.

Q5: The pressure in my distillation column is fluctuating or too high. What does this mean?

Pressure fluctuations or a sudden increase in pressure drop across the column are often indicators of a condition called "flooding".[12][13]

  • Flooding: This occurs when an excessive amount of vapor flows up the column, preventing liquid from flowing down.[14] Liquid accumulates on the trays or in the packing, leading to a sharp increase in pressure and a loss of separation efficiency.[13]

  • Causes: Flooding can be caused by too high a boil-up rate (excessive heating) or a feed rate that exceeds the column's capacity.[14][15]

  • Solution: To correct flooding, immediately reduce the heat input to the reboiler. This will decrease the vapor flow and allow the excess liquid to drain down the column, stabilizing the pressure. Once stable, the heat can be slowly increased to an appropriate level.[15]

Data Presentation: Physical Properties

The following table summarizes key physical data for this compound and common impurities relevant to distillation.

CompoundBoiling Point (°C) at 1 atmForms Azeotrope with this compound?Azeotrope Boiling Point (°C)Azeotrope Composition (% this compound by wt)
This compound 80.7[16][17]---
Water100.0[18]Yes~69[6]~91.5[19]
Benzene80.1[18]Yes~77~45 (by vol)[1]
Toluene (B28343)110.6[18]No[6]--
n-Hexane68.7[18]No--
n-Heptane98.4[18]No--
Ethanol78.3[18]Yes~65~67 (by mass)[5]

Experimental Protocols

Protocol 1: Fractional Distillation for this compound Purification

This protocol is designed to separate this compound from a close-boiling impurity like toluene or benzene.

  • Pre-treatment: Ensure the this compound sample is dry. If water is present, follow the water removal steps outlined in Q4.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings/steel wool), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place 2-3 boiling chips or a magnetic stir bar in the round-bottom flask.

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]

    • Secure all joints with clips and ensure a sealed system to prevent vapor loss.

  • Distillation:

    • Fill the distilling flask to no more than two-thirds of its capacity.

    • Begin heating the flask gently using a heating mantle.[3]

    • Observe the "ring of condensate" as it slowly rises through the fractionating column. If the ring stops rising, you may need to increase the heat slightly.[20] To minimize heat loss on the column, it can be loosely wrapped with glass wool or aluminum foil.

    • Maintain a slow and steady distillation rate of approximately 1 drop every 20-30 seconds for optimal separation.[3]

  • Fraction Collection:

    • Collect the initial distillate (forerun) in a separate flask until the temperature at the distillation head stabilizes at the boiling point of pure this compound (~81°C).[9]

    • Quickly switch to a clean, dry receiving flask to collect the main product fraction while the temperature remains constant.

    • If the temperature begins to drop or rise significantly, stop collecting the main fraction and switch to a third receiver to collect the final fraction.

  • Shutdown:

    • Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and to prevent the flask from cracking.[6]

    • Turn off the heat and allow the apparatus to cool completely before disassembling.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of this compound and quantifying impurities.[21][22]

  • Sample Preparation: Prepare a dilute solution of your distilled this compound sample in a high-purity solvent (e.g., hexane, if it is not an expected impurity). A typical concentration is around 1-5%.

  • Standard Preparation: Prepare calibration standards of expected impurities (e.g., benzene, toluene) in the same solvent at known concentrations.

  • GC Instrument Setup:

    • Use a GC system equipped with a Flame Ionization Detector (FID).

    • Select an appropriate capillary column. A non-polar column is often suitable for hydrocarbon analysis.

    • Set the instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation of this compound from potential impurities.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of your prepared sample into the GC.

    • Run the sample through the defined temperature program to generate a chromatogram.

  • Data Interpretation:

    • Identify the peaks in the chromatogram by comparing their retention times to those of the prepared standards.

    • The area of each peak is proportional to the concentration of that component.[21]

    • Calculate the purity of the this compound by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[21] For more accurate quantification, use the calibration curves generated from the standards.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common distillation issues.

G start Problem: Impure this compound (Post-Distillation) q_gc GC analysis performed? start->q_gc gc_run Perform GC analysis to identify impurities q_gc->gc_run No q_bp Impurity boiling point close to 81°C? q_gc->q_bp Yes gc_run->q_gc q_azeo Is impurity known to form an azeotrope (e.g., water, benzene)? q_bp->q_azeo No sol_frac Solution: Use fractional distillation with a packed column. Decrease distillation rate. q_bp->sol_frac Yes (e.g., Benzene) sol_dry Solution: Pre-dry sample with a drying agent or use azeotropic distillation. q_azeo->sol_dry Yes sol_simple Solution: Simple distillation is likely sufficient. Check for column flooding or rate issues. q_azeo->sol_simple No end_pure Purity Improved sol_frac->end_pure sol_dry->end_pure sol_simple->end_pure

Caption: Troubleshooting workflow for impure this compound distillate.

G start Problem: Unstable Distillation (Bumping or Flooding) q_type Symptom? start->q_type bumping Sudden, violent boiling q_type->bumping Bumping flooding Rapid pressure increase, loss of separation q_type->flooding Flooding q_stir Boiling chips or stirring being used? bumping->q_stir q_heat_flood Boil-up rate too high? flooding->q_heat_flood sol_add_stir Solution: Cool system, then add new boiling chips or a magnetic stir bar. q_stir->sol_add_stir No q_heat_bump Heating too rapid? q_stir->q_heat_bump Yes end_stable Distillation Stabilized sol_add_stir->end_stable sol_heat_bump Solution: Reduce heat input. Use correctly sized heating mantle. q_heat_bump->sol_heat_bump Yes sol_heat_bump->end_stable sol_heat_flood Solution: Immediately reduce heat to reboiler. Allow pressure to stabilize. q_heat_flood->sol_heat_flood Yes sol_heat_flood->end_stable

References

Technical Support Center: Improving Yield and Selectivity in Cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in cyclohexane (B81311) reactions.

Section 1: this compound Oxidation to Cyclohexanol (B46403) and Cyclohexanone (B45756) (KA Oil)

The selective oxidation of this compound to cyclohexanol and cyclohexanone, collectively known as KA oil, is a critical industrial process.[1] Achieving high yields and selectivity can be challenging due to the formation of over-oxidation byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conversion intentionally kept low in industrial processes? A1: Industrial this compound oxidation typically maintains a low conversion rate (around 4-6%) to ensure high selectivity (70-80%) for the desired cyclohexanol and cyclohexanone (KA oil).[1] Higher conversion rates often lead to the over-oxidation of the target products into undesirable by-products like adipic acid, which reduces overall process efficiency.[1][2]

Q2: What is the primary mechanism of this compound oxidation? A2: The most widely accepted mechanism is a free-radical chain reaction.[1] This process involves three main stages: initiation, where free radicals are formed; propagation, where cyclohexyl radicals react with oxygen to form cyclohexyl hydroperoxide (CHHP); and termination. The CHHP intermediate then decomposes, often with the help of a metal catalyst, to form cyclohexanol and cyclohexanone.[1]

Q3: How can I improve the selectivity towards KA oil? A3: Improving selectivity involves carefully controlling reaction conditions and choosing the right catalytic system. Using milder conditions, such as lower temperatures, can prevent over-oxidation.[1] Various catalysts, including those based on vanadium, gold, and cobalt, have been developed to enhance selectivity.[3][4][5] For instance, V₂O₅@TiO₂ catalysts under simulated solar light have achieved nearly 100% selectivity to KA-oil at a this compound conversion of 18.9%.[4]

Q4: What is the role of the solvent in photocatalytic oxidation? A4: The solvent can significantly influence both yield and selectivity. In the photocatalytic oxofunctionalization of this compound over TiO₂, using a polar solvent like acetonitrile (B52724) was found to increase the conversion of cyclohexanol by 380 times compared to using pure this compound.[6] This is attributed to competitive adsorption between the oxidation products and solvent molecules on the catalyst's surface, which can prevent over-oxidation of the desired products.[6]

Q5: Can I conduct the oxidation without any solvent? A5: Yes, solvent-free oxidation is possible and can simplify the process. For example, using a nano-gold molecular sieve catalyst (Au/SBA-15), this compound can act as both the reactant and the solvent.[5] This method has been shown to achieve a this compound conversion of up to 25% with a total selectivity for cyclohexanol and cyclohexanone of 92%.[5]

Troubleshooting Guide: this compound Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of KA Oil Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using GC or TLC to determine the optimal reaction time.[7] Carefully increase the temperature within the recommended range for your catalyst, but be aware that excessive heat can reduce selectivity.[7]
Ineffective Catalyst: The catalyst may be deactivated or not suitable for the chosen conditions.Ensure the catalyst is properly prepared and handled. Consider catalyst regeneration or screening different catalysts known for high activity, such as those based on cobalt, vanadium, or gold nanoparticles.[3][4][5]
Poor Oxidant Dispersion/Concentration: The oxidizing agent (e.g., O₂, H₂O₂) may not be effectively interacting with the this compound.For gas-phase oxidants, ensure efficient stirring to maximize gas-liquid mass transfer. For liquid oxidants, control the addition rate to maintain an optimal concentration.[8]
Low Selectivity (High By-product Formation) Over-oxidation: Reaction temperature is too high, or reaction time is too long, leading to the formation of dicarboxylic acids (e.g., adipic acid).Reduce the reaction temperature and/or time.[9] Industrial processes limit conversion to around 5% to prevent over-oxidation.[9]
Incorrect Catalyst Choice: Some catalysts may favor deeper oxidation pathways.Select a catalyst known for high selectivity to KA oil. For example, certain vanadium or gold-based catalysts have shown high selectivity.[3][4]
Solvent Effects: The solvent may not be effectively preventing product over-oxidation in photocatalytic systems.In photocatalytic reactions, consider using a polar solvent like acetonitrile to improve selectivity towards cyclohexanol.[6]
Reaction Not Initiating Inactive Initiator/Catalyst: The free-radical initiator or catalyst is not functioning correctly.Verify the purity and activity of your initiator. Ensure the catalyst is not poisoned or deactivated. The reaction typically proceeds via a cyclohexyl hydroperoxide (CHHP) intermediate.[1]
Presence of Inhibitors: Impurities in the this compound or solvent may be quenching the radical reaction.Use purified this compound and solvents.
Formation of Black/Red Precipitate Catalyst Degradation or By-product Formation: This could indicate the formation of elemental metal from catalyst decomposition or other solid by-products.In reactions using selenium dioxide, a red or black precipitate of elemental selenium is a normal byproduct.[7] If this occurs with other catalysts, it may indicate instability. Analyze the precipitate to identify its composition.
Data on Catalytic Systems for this compound Oxidation
CatalystOxidantTemperature (°C)PressureConversion (%)Selectivity to KA Oil (%)Reference
5 wt% Cr loaded silicaTBHPMild conditionsN/AN/A99% (Cyclohexanone)[3]
SBA-15/Au⁰TBHPN/AN/A48.7>95% (Cyclohexanone)[3]
Au/SBA-15O₂120-2005-15 MPa15-2592[5]
V₂O₅@TiO₂O₂ (simulated light)N/AN/A18.9~100[4]
1% VPd/TiO₂H₂ + O₂ (in-situ H₂O₂)Low temperatureN/AN/AImproved yield vs Pd-only[9]
Experimental Protocols

Protocol 1: General Liquid-Phase Catalytic Oxidation of this compound [1]

  • Reactor Setup: Place the desired amount of catalyst (e.g., 6 mg of Molybdenum Blue) and this compound (e.g., 8.5 g) into a glass-lined bench reactor equipped with a magnetic stirrer.[10]

  • Pressurization: Seal the reactor and pressurize with the oxidant (e.g., 3 bar of O₂).

  • Reaction: Heat the mixture to the target temperature (e.g., 140 °C) while stirring. Maintain these conditions for the specified reaction time (e.g., 17 hours).[10]

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the pressure.

  • Sample Analysis: Collect the liquid product. Analyze the conversion of this compound and the selectivity to cyclohexanol and cyclohexanone using gas chromatography (GC). Acidic by-products may require esterification prior to GC analysis for accurate quantification.[10]

Protocol 2: Photocatalytic Oxidation using TiO₂ [6]

  • Catalyst Suspension: Suspend the photocatalyst (e.g., 1.0 g/L of Degussa P-25 TiO₂) in the chosen solvent (e.g., acetonitrile).

  • Reactant Addition: Add this compound to the suspension.

  • Reaction Conditions: Irradiate the mixture with a light source (e.g., simulated solar light) under ambient pressure and temperature.

  • Monitoring: Periodically take samples from the reaction mixture.

  • Analysis: Analyze the samples by GC to determine the concentrations of cyclohexanol and cyclohexanone and to calculate yield and selectivity.

Visualizations

cyclohexane_oxidation_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Product Formation This compound This compound Cyclohexyl_Radical Cyclohexyl Radical (Cy●) This compound->Cyclohexyl_Radical Initiator/Heat Cyclohexylperoxyl_Radical Cyclohexylperoxyl Radical (CyOO●) Cyclohexyl_Radical->Cyclohexylperoxyl_Radical + O₂ O2 O2 CHHP Cyclohexyl Hydroperoxide (CHHP) Cyclohexylperoxyl_Radical->CHHP + this compound Cyclohexyl_Radical_2 Cyclohexyl Radical (Cy●) Cyclohexylperoxyl_Radical->Cyclohexyl_Radical_2 generates new radical CHHP_2 CHHP Cyclohexane_2 This compound Products Cyclohexanol (CyOH) + Cyclohexanone (Cy=O) CHHP_2->Products Catalyst troubleshooting_workflow start Low Yield or Selectivity in this compound Oxidation check_conversion Is Conversion Too High (>10%)? start->check_conversion check_temp Is Temperature Too High? check_conversion->check_temp No (Low Yield) reduce_time Reduce Reaction Time/Temp check_conversion->reduce_time Yes (Low Selectivity) check_catalyst Is Catalyst Active? check_temp->check_catalyst No check_temp->reduce_time Yes optimize_catalyst Screen/Regenerate Catalyst check_catalyst->optimize_catalyst No check_reagents Check Reagent Purity & Oxidant Feed check_catalyst->check_reagents Yes end_selectivity Improved Selectivity reduce_time->end_selectivity end_yield Improved Yield optimize_catalyst->end_yield check_reagents->end_yield ammoximation_workflow cluster_h2o2_synthesis Step 1: In-situ H₂O₂ Synthesis cluster_ammoximation Step 2: Ammoximation Reaction h2 H₂ catalyst_pdau Au-Pd/TS-1 (Precious Metal Component) h2->catalyst_pdau o2 O₂ o2->catalyst_pdau h2o2 H₂O₂ h2o2_input H₂O₂ h2o2->h2o2_input H₂O₂ is consumed catalyst_pdau->h2o2 cyclohexanone Cyclohexanone catalyst_ts1 TS-1 Support (Ammoximation Component) cyclohexanone->catalyst_ts1 nh3 NH₃ nh3->catalyst_ts1 oxime Cyclohexanone Oxime catalyst_ts1->oxime h2o2_input->catalyst_ts1 selectivity_logic catalyst_prop Catalyst Properties hydrophilicity High Hydrophilicity catalyst_prop->hydrophilicity fast_desorption Fast Desorption & Phase Transfer hydrophilicity->fast_desorption promotes additives Additives (e.g., ZnSO₄, NaOH) additives->hydrophilicity induces reaction_env Reaction Environment aqueous_phase Aqueous Phase (Reaction Occurs Here) reaction_env->aqueous_phase organic_phase Organic Phase (Benzene Reservoir) reaction_env->organic_phase product_path Product Pathway cyclohexene_formed Cyclohexene Formed on Catalyst product_path->cyclohexene_formed cyclohexene_formed->fast_desorption further_hydrogenation Further Hydrogenation to this compound cyclohexene_formed->further_hydrogenation slowed down fast_desorption->organic_phase transfers to outcome High Cyclohexene Selectivity fast_desorption->outcome leads to

References

Technical Support Center: Managing Azeotropic Mixtures of Cyclohexane and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azeotropic mixtures of cyclohexane (B81311) and water.

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is the this compound-water mixture problematic?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor phase has the same composition as the liquid phase. The this compound-water mixture forms a minimum-boiling heterogeneous azeotrope, meaning it boils at a temperature lower than the boiling points of either pure component and, upon condensation, separates into two immiscible liquid phases (an organic-rich phase and a water-rich phase). This property makes separating these two components to a high purity a significant challenge in many chemical processes.

Q2: What are the composition and boiling point of the this compound-water azeotrope?

The specific composition and boiling point can vary with pressure. At atmospheric pressure (760 mmHg), the water-cyclohexane azeotrope has the following characteristics:

PropertyValue
Boiling Point~69 °C
Composition (by mass)~30% Water, 70% this compound

Note: These values are approximate and can be influenced by experimental conditions.

Q3: What are the primary methods for separating a this compound-water azeotrope?

Several advanced separation techniques can be employed to break the this compound-water azeotrope. The most common methods include:

  • Azeotropic Distillation: This involves adding a third component, known as an entrainer, to form a new, lower-boiling ternary azeotrope that is easier to separate.

  • Extractive Distillation: A high-boiling solvent is added to the mixture, which alters the relative volatilities of this compound and water, allowing for their separation by distillation.

  • Pressure-Swing Distillation (PSD): This method utilizes two distillation columns operating at different pressures to shift the azeotropic composition, enabling the separation of the components.

  • Pervaporation: A membrane-based process where one component of the mixture preferentially passes through the membrane.

  • Liquid-Liquid Extraction (LLE): This technique separates components based on their different solubilities in two immiscible liquid phases.

Troubleshooting Guides

Issue 1: Incomplete separation of this compound and water using simple distillation.

Cause: You are observing the formation of the this compound-water azeotrope, which prevents further purification by standard distillation.

Solution: You must employ a method specifically designed to break azeotropes. Refer to the methods described in Q3 of the FAQ section. The choice of method will depend on the scale of your experiment, required purity, and available equipment.

Issue 2: Poor separation efficiency during azeotropic distillation with an entrainer.

Cause 1: Incorrect entrainer selection. The entrainer must form a heterogeneous ternary azeotrope with this compound and water that has a boiling point lower than any other component or azeotrope in the mixture.

Cause 2: Improper water balance in the decanter. After condensation, the overhead vapor should separate into two liquid phases in a decanter. The organic phase is typically returned to the column, while the aqueous phase is removed. An incorrect water balance can disrupt the separation.

Troubleshooting Steps:

  • Verify Entrainer Choice: Ensure the selected entrainer (e.g., benzene, though less common now due to toxicity, or other suitable solvents) is appropriate for the this compound-water system.

  • Optimize Reflux Ratio: Adjust the reflux ratio to ensure the proper separation of the ternary azeotrope.

  • Monitor Decanter Phases: Carefully monitor the separation in the decanter. The interface between the organic and aqueous layers should be distinct. Ensure the correct phase is being refluxed.

Issue 3: Low purity of recovered this compound in pressure-swing distillation.

Cause 1: Inadequate pressure difference between the two columns. The principle of PSD relies on a significant shift in the azeotropic composition with pressure. If the pressure difference is too small, the shift will be insufficient for effective separation.

Cause 2: Incorrect feed points or reflux ratios. The feed locations for the main feed and the recycled stream, as well as the reflux ratios in both the low-pressure and high-pressure columns, are critical parameters.

Troubleshooting Steps:

  • Evaluate Operating Pressures: Ensure the pressure difference between the high-pressure column (HPC) and the low-pressure column (LPC) is sufficient to cause a significant shift in the azeotrope composition. For example, operating the LPC at 1 atm and the HPC at 3 atm.

  • Optimize Column Parameters: Systematically adjust the feed tray locations and reflux ratios in both columns to improve the purity of the this compound product from the top of the HPC.

Experimental Protocols

Protocol 1: Separation of this compound-Water via Pressure-Swing Distillation

This protocol describes a typical setup for separating a this compound-water mixture using two distillation columns operating at different pressures.

Equipment:

  • Low-Pressure Distillation Column (LPC) with reboiler and condenser.

  • High-Pressure Distillation Column (HPC) with reboiler and condenser.

  • Pumps, heaters, and connecting piping.

Methodology:

  • The initial this compound-water feed is introduced into the Low-Pressure Column (LPC) operating at atmospheric pressure (1 atm).

  • In the LPC, pure water is obtained as the bottom product.

  • The overhead vapor from the LPC, which is the azeotropic mixture of this compound and water, is condensed and then fed to the High-Pressure Column (HPC) operating at a higher pressure (e.g., 3 atm).

  • In the HPC, the azeotropic composition is shifted due to the higher pressure, allowing for the separation of pure this compound as the top product.

  • The bottom product from the HPC, which is a mixture of water and this compound, is recycled back to the LPC for further separation.

Quantitative Data Example for Pressure-Swing Distillation:

ParameterLow-Pressure Column (LPC)High-Pressure Column (HPC)
Operating Pressure1 atm3 atm
Number of Theoretical Stages1840
Main Feed Stage7-
Recycle Feed Stage321
Reflux Ratio210
Top ProductThis compound-Water AzeotropePure this compound
Bottom ProductPure WaterWater-Cyclohexane Mixture (Recycled)

Visualizations

azeotropic_distillation_workflow cluster_recovery Overhead Processing feed This compound-Water Azeotropic Mixture column Azeotropic Distillation Column feed->column condenser Condenser column->condenser Ternary Azeotrope Vapor cyclohexane_out Pure this compound column->cyclohexane_out Bottoms Product entrainer Entrainer Addition entrainer->column decanter Decanter (Phase Separator) condenser->decanter decanter->column Organic Phase water_out Pure Water decanter->water_out Aqueous Phase reflux Organic Phase Reflux

Caption: Workflow for Azeotropic Distillation.

pressure_swing_distillation_workflow cluster_lpc Low Pressure Stage cluster_hpc High Pressure Stage feed This compound-Water Feed lpc Low-Pressure Column (LPC - 1 atm) feed->lpc hpc High-Pressure Column (HPC - 3 atm) lpc->hpc Azeotropic Distillate water_out Pure Water lpc->water_out Bottoms hpc->lpc Bottoms cyclohexane_out Pure this compound hpc->cyclohexane_out Distillate recycle Recycle Stream

Caption: Pressure-Swing Distillation Workflow.

Technical Support Center: Stabilization of Cyclohexane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the long-term storage and stabilization of cyclohexane (B81311).

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1] The recommended storage temperature is between 15–25°C.[1] To minimize the risk of degradation, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen. Containers should be tightly sealed and made of appropriate materials like steel or high-density polyethylene (B3416737) (HDPE).[2]

Q2: What is the primary cause of this compound degradation during long-term storage?

A2: The main degradation pathway for this compound during long-term storage is autoxidation, a free-radical chain reaction with atmospheric oxygen.[3][4] This process is initiated by factors like heat, light, and the presence of metal contaminants. Autoxidation leads to the formation of cyclohexyl hydroperoxides, which are unstable and can decompose into primary degradation products, namely cyclohexanol (B46403) and cyclohexanone (B45756).[3][5][6]

Q3: How can I prevent the degradation of this compound during storage?

A3: The most effective method to prevent degradation is to inhibit the autoxidation process. This can be achieved by:

  • Controlling Storage Conditions: Storing this compound under an inert atmosphere, in the dark, and at a controlled temperature (15–25°C).[1]

  • Using Chemical Stabilizers: Adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the this compound.[7][8] BHT acts as a free-radical scavenger, interrupting the autoxidation chain reaction.[1]

Q4: What is a suitable stabilizer for this compound and at what concentration should it be used?

A4: Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant stabilizer for preventing peroxide formation in organic solvents.[7][8] While specific guidelines for this compound are not extensively published, a typical concentration range for BHT in similar solvents like tetrahydrofuran (B95107) (THF) is 100-300 ppm.[7] For dichloromethane (B109758) and cyclohexene, stabilizer levels are often around 100 ppm.[7] Based on this, a concentration of 50-200 ppm of BHT is a practical recommendation for the long-term stabilization of this compound.

Q5: How can I check if my stored this compound has started to degrade?

A5: The primary indicator of initial degradation is the presence of peroxides. You can test for peroxides using several methods, including commercially available test strips or a more quantitative iodometric titration method. A yellowing of the normally colorless liquid can also indicate the presence of degradation products. For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify degradation products like cyclohexanone and cyclohexanol.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Visible yellowing of this compound Formation of degradation products due to oxidation.1. Test for the presence of peroxides. 2. If peroxides are present at significant levels (>25 ppm), the solvent should be treated or disposed of according to safety protocols. 3. For future storage, add a stabilizer like BHT and ensure storage under an inert atmosphere.
Inconsistent experimental results using stored this compound Presence of impurities from degradation (e.g., cyclohexanone, cyclohexanol) that may interfere with reactions.1. Analyze the purity of the this compound using Gas Chromatography (GC). 2. If impurities are detected, purify the this compound by distillation (note: do not distill if peroxides are present at dangerous levels). 3. For future prevention, use stabilized this compound and store it under recommended conditions.
Precipitate or crystals observed in the container This could indicate the formation of dangerous levels of peroxides, which can be explosive.DO NOT ATTEMPT TO OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.

Data Presentation: Storage Conditions & Stabilizers

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 15–25°CMinimizes the rate of autoxidation.
Light Store in amber glass bottles or opaque containers, away from direct sunlight.Light can initiate and accelerate the free-radical autoxidation process.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon).Prevents contact with atmospheric oxygen, a key reactant in autoxidation.
Container Material Steel, High-Density Polyethylene (HDPE), Amber Glass.Ensures compatibility and prevents leaching of contaminants.
Container Seal Tightly sealed cap.Prevents evaporation and ingress of oxygen and moisture.

Table 2: Common Stabilizers for Organic Solvents

StabilizerChemical NameTypical ConcentrationMechanism of Action
BHT Butylated Hydroxytoluene50 - 300 ppmFree-radical scavenger, terminates autoxidation chain reactions.[1]
BHA Butylated Hydroxyanisole50 - 200 ppmSimilar to BHT, a phenolic antioxidant that scavenges free radicals.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound with BHT (100 ppm)

Objective: To prepare a stock solution of this compound containing 100 ppm of BHT for long-term storage.

Materials:

  • High-purity this compound

  • Butylated Hydroxytoluene (BHT), crystalline solid

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL and 1 L)

  • Glass pipettes

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare a BHT Stock Solution:

    • Accurately weigh 100 mg of BHT using an analytical balance.

    • Transfer the BHT to a 10 mL volumetric flask.

    • Dissolve the BHT in a small amount of this compound and then dilute to the 10 mL mark with this compound. This creates a 10,000 ppm (mg/L) stock solution.

  • Add Stabilizer to Bulk this compound:

    • To prepare 1 L of 100 ppm stabilized this compound, pipette 10 mL of the 10,000 ppm BHT stock solution into a 1 L volumetric flask.

    • Dilute to the 1 L mark with high-purity this compound.

    • Mix the solution thoroughly by inversion.

  • Storage:

    • Before transferring the stabilized this compound to its final storage container, purge the container with an inert gas (e.g., nitrogen or argon) for several minutes to displace any air.

    • Transfer the stabilized this compound into the purged container and seal it tightly.

    • Store the container in a cool, dark, and well-ventilated area.

Protocol 2: Determination of Peroxide Value in this compound (Iodometric Titration)

Objective: To quantify the concentration of peroxides in a this compound sample. This method is adapted from standard iodometric titration procedures for organic solvents.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Chloroform (B151607) or Isooctane

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Erlenmeyer flask with a stopper (250 mL)

  • Burette (50 mL)

  • Graduated cylinders

Procedure:

  • Sample Preparation:

    • In a 250 mL Erlenmeyer flask, add 50 mL of a solvent mixture of glacial acetic acid and chloroform (or isooctane) in a 3:2 ratio.[7]

    • Accurately weigh and add approximately 5 g of the this compound sample to the flask and mix.

  • Reaction:

    • Add 1 mL of freshly prepared saturated potassium iodide solution to the flask.

    • Stopper the flask, swirl to mix, and let it stand in the dark for 5-10 minutes. Peroxides in the sample will oxidize the iodide to iodine, resulting in a yellow to brown color.

  • Titration:

    • Add 50 mL of deionized water to the flask.

    • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution until the yellow iodine color almost disappears.

    • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate, drop by drop, with constant swirling, until the blue color is completely discharged.

  • Calculation:

    • The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = ( (S - B) * N * 1000 ) / W Where:

      • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

      • B = Volume of Na₂S₂O₃ solution used for a blank titration (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the this compound sample (g)

Protocol 3: Analysis of BHT, Cyclohexanol, and Cyclohexanone by GC-MS

Objective: To identify and quantify the BHT stabilizer and the primary degradation products (cyclohexanol and cyclohexanone) in a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar or moderately polar capillary column is suitable, such as a DB-5ms or HP-5ms (e.g., (5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode.

    • Injector Temperature: 250°C

    • Split Ratio: e.g., 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions for each compound.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of BHT, cyclohexanol, and cyclohexanone in high-purity this compound.

  • Sample Preparation: Dilute the stored this compound sample with high-purity this compound if necessary.

  • Injection: Inject 1 µL of the standards and samples into the GC-MS.

  • Data Analysis:

    • Identify the peaks for BHT, cyclohexanol, and cyclohexanone based on their retention times and mass spectra compared to the standards.

    • Generate calibration curves by plotting the peak area against the concentration for each standard.

    • Quantify the amounts of BHT, cyclohexanol, and cyclohexanone in the sample by using the calibration curves.

Mandatory Visualizations

degradation_pathway This compound This compound Cyclohexyl_Radical Cyclohexyl Radical This compound->Cyclohexyl_Radical + O2, light, heat Cyclohexyl_Peroxy_Radical Cyclohexyl Peroxy Radical Cyclohexyl_Radical->Cyclohexyl_Peroxy_Radical + O2 Cyclohexyl_Hydroperoxide Cyclohexyl Hydroperoxide Cyclohexyl_Peroxy_Radical->Cyclohexyl_Hydroperoxide + this compound BHT BHT (Stabilizer) Cyclohexyl_Peroxy_Radical->BHT Degradation_Products Cyclohexanol & Cyclohexanone Cyclohexyl_Hydroperoxide->Degradation_Products Decomposition Inactive_BHT Inactive BHT Radical BHT->Inactive_BHT Scavenges Peroxy Radical

Caption: Autoxidation pathway of this compound and the inhibitory action of BHT.

troubleshooting_workflow start Stored this compound check_appearance Visual Inspection: Is it clear and colorless? start->check_appearance test_peroxides Test for Peroxides check_appearance->test_peroxides Yes check_appearance->test_peroxides No (Yellowing) peroxide_level Peroxides > 25 ppm? test_peroxides->peroxide_level safe_to_use Safe for Use peroxide_level->safe_to_use No consult_ehs Consult EHS for Decontamination or Disposal peroxide_level->consult_ehs Yes re_stabilize Consider Purification and Re-stabilization safe_to_use->re_stabilize For long-term storage

References

Technical Support Center: Resolving Peak Splitting in Cyclohexane NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of cyclohexane (B81311) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do I only see a single, sharp peak in the ¹H NMR spectrum of this compound at room temperature?

At room temperature, this compound molecules undergo a rapid conformational change known as "ring flipping" or "chair-flipping".[1][2] In this process, axial protons become equatorial, and equatorial protons become axial.[1] This interconversion is extremely fast—on the order of 10⁵ times per second—which is much faster than the NMR timescale.[3] As a result, the NMR spectrometer detects only a time-averaged environment for all 12 protons, leading to a single, sharp signal at approximately 1.43 ppm.[4][5][6]

Q2: How can I resolve the individual signals for the axial and equatorial protons?

To resolve the signals, you must slow down the rate of the ring flip so that it is slow relative to the NMR timescale. This is achieved by lowering the temperature of the sample.[2][7][8] As the temperature decreases, the rate of interconversion slows, allowing the NMR spectrometer to distinguish between the distinct chemical environments of the six axial protons and the six equatorial protons.[5]

Q3: I've lowered the temperature, but now my spectrum shows a single broad, unresolved hump. What does this mean?

This indicates that you are near the coalescence temperature . At this specific temperature, the rate of ring flipping is on the same timescale as the frequency separation of the axial and equatorial signals. This intermediate exchange rate causes the separate signals to broaden and merge into one.[9] To resolve the peaks, you need to lower the temperature further, well below the coalescence point. Conversely, increasing the temperature will cause the peak to sharpen into a single time-averaged signal.

Q4: My low-temperature spectrum is very complex and difficult to interpret. How can I simplify it?

The complexity at low temperatures arises because the now-distinct axial and equatorial protons are coupled to each other, resulting in complex spin-spin splitting patterns.[7][8] To simplify the spectrum for analysis, consider the following methods:

  • Use of Deuterated Analogs: The classic method is to use partially deuterated this compound, such as this compound-d₁₁, which has only one proton.[7][10] At low temperatures, this compound gives a simple spectrum of two signals of equal intensity—one for the axial proton and one for the equatorial proton—without the complex ¹H-¹H coupling.[7][8]

  • Higher Magnetic Field: Using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to separate overlapping multiplets.[11]

  • Solvent Choice: While less common for this compound itself, for substituted cyclohexanes, changing the solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of different protons and may help resolve overlapping signals.[12]

Q5: What are the expected chemical shifts and coupling constants for a "frozen" this compound conformation?

Once the ring flip is slowed at low temperature, the axial and equatorial protons exhibit distinct chemical shifts and coupling constants. The equatorial protons are typically deshielded relative to the axial protons. The coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[13]

Data Presentation

Table 1: Effect of Temperature on the ¹H NMR Spectrum of this compound

Temperature RangeRing Flip RateSpectral AppearanceDescription
Room Temperature (~25°C)Very FastSingle, sharp peakAxial and equatorial proton environments are time-averaged.[1][5]
Coalescence Temp. (~ -60°C)IntermediateSingle, broad peakThe rate of conformational exchange is comparable to the NMR timescale.[9]
Low Temperature (< -90°C)SlowTwo distinct, complex multipletsThe chair conformations are "frozen," and the NMR resolves separate signals for axial and equatorial protons.[5][7][8]

Table 2: Typical ¹H NMR Parameters for "Locked" this compound at Low Temperature

Proton TypeApprox. Chemical Shift (δ)Coupling TypeTypical Coupling Constant (J)
Axial (H_ax)~1.14 - 1.2 ppm[5][14]³J_ax-ax (trans-diaxial)8 - 13 Hz (Large)[15]
Equatorial (H_eq)~1.62 - 1.7 ppm[5][14]³J_ax-eq (axial-equatorial)2 - 4 Hz (Small)[15]
³J_eq-eq (gauche)2 - 4 Hz (Small)[15]
²J_gem (geminal)~ -13 Hz[15]

Table 3: Experimental ¹³C-¹H One-Bond Coupling Constants for this compound

Coupling TypeExperimental Coupling Constant (¹J_CH)
C-H_eq126.4 Hz[16]
C-H_ax122.4 Hz[16]

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Experiment for this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., toluene-d₈ or CS₂). The concentration should be typical for ¹H NMR (~5-10 mg in 0.6 mL).

  • Instrument Setup (Room Temp): Insert the sample into the NMR spectrometer. Lock and shim the instrument at room temperature to obtain a sharp, single peak for this compound.

  • Cooling the Sample: Begin cooling the sample using the spectrometer's VT unit. Set the target temperature to a low value, for example, -100°C (173 K). Allow the temperature to equilibrate for at least 5-10 minutes after reaching the target.

  • Low-Temperature Shimming: The magnetic field homogeneity will change upon cooling. It is crucial to re-shim the instrument at the low temperature to achieve the best possible resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. You should observe the splitting of the single peak into two distinct multiplets corresponding to the axial and equatorial protons.

  • Studying Coalescence (Optional): Incrementally increase the temperature (e.g., in 10°C steps) from the low point. Allow the sample to equilibrate and re-shim at each new temperature before acquiring a spectrum. This will allow you to observe the broadening of the two signals and their eventual coalescence into a single broad peak.

Visualizations

G start Start: Observe this compound ¹H NMR Spectrum at Room Temp q1 What is the spectral appearance? start->q1 res_single Result: Single Sharp Peak q1->res_single Single, sharp peak res_broad Result: Broad, Unresolved Peak(s) q1->res_broad Broad hump res_complex Result: Complex, Overlapping Multiplets q1->res_complex Complex multiplets q2 Need to resolve axial & equatorial signals? res_single->q2 action_lower_t Action: Lower temperature further below coalescence res_broad->action_lower_t action_simplify Action: Simplify Spectrum res_complex->action_simplify action_vt Action: Perform Variable Temperature (VT) NMR q2->action_vt Yes end_averaged End: Time-Averaged Signal (Analysis Complete) q2->end_averaged No end_resolved End: Resolved Axial & Equatorial Signals action_vt->end_resolved action_lower_t->end_resolved action_simplify->end_resolved simplify_options Options: • Use this compound-d₁₁ • Use higher field spectrometer • Re-shim carefully at low temp action_simplify->simplify_options

Caption: Troubleshooting workflow for this compound NMR analysis.

G cluster_high_temp High Temperature (e.g., 25°C) cluster_low_temp Low Temperature (e.g., -100°C) chair1_ht Chair 1 (Axial/Equatorial) chair2_ht Chair 2 (Equatorial/Axial) chair1_ht->chair2_ht Rapid Flip nmr_ht Averaged NMR Signal p1->nmr_ht p2->nmr_ht chair1_lt Chair 1 (Axial/Equatorial) chair2_lt Chair 2 (Equatorial/Axial) chair1_lt->chair2_lt Slow/Frozen Flip nmr_lt_ax Axial Signal nmr_lt_eq Equatorial Signal p3->nmr_lt_ax p4->nmr_lt_eq

Caption: Effect of temperature on this compound ring flip and NMR signals.

References

Technical Support Center: Scaling Up Cyclohexane-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up cyclohexane-based reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound-based reactions.

1. Heat Transfer and Thermal Management

Question: My reaction is experiencing a runaway temperature increase upon scale-up, leading to poor selectivity and potential safety hazards. What can I do?

Answer: Runaway reactions are a critical safety concern during scale-up due to the exothermic nature of many This compound (B81311) reactions, such as oxidation and hydrogenation.[1][2][3] The increase in reactor volume (proportional to the cube of the radius) outpaces the increase in the heat transfer area (proportional to the square of the radius), leading to inefficient heat removal.[1][3]

Troubleshooting Steps:

  • Improve Agitation: Inadequate mixing can create localized hot spots. For larger volumes, switch from magnetic stir bars to overhead stirrers for more efficient and consistent mixing.[1]

  • Optimize Heating/Cooling System:

    • Ensure your cooling system is appropriately sized for the larger reaction volume.

    • Use a thermocouple to monitor the internal reaction temperature, which can differ significantly from the bath temperature.[1][2]

    • Have a robust cooling method readily available, such as an ice bath, to quickly quench the reaction if necessary.[2]

  • Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents gradually (semi-batch process) to control the rate of heat generation.[3]

  • Solvent Selection: Use a sufficient volume of a suitable solvent to help dissipate the heat generated.[2]

  • Reactor Configuration: Consider using a reactor with a higher surface-area-to-volume ratio, such as a tubular reactor, for better heat transfer.[4]

2. Mass Transfer Limitations

Question: My reaction rate is not increasing proportionally with catalyst loading or reactant concentration upon scale-up. Why is this happening?

Answer: This issue often points to mass transfer limitations, where the rate of reaction is limited by the transport of reactants to the catalyst surface or between phases (e.g., gas-liquid).[5][6] In this compound oxidation, the transfer of oxygen from the gas phase to the liquid phase is often a rate-limiting step.[7][8] Similarly, in heterogeneous catalytic reactions like this compound dehydrogenation, diffusion of reactants to the catalyst surface can limit the overall rate.[9]

Troubleshooting Steps:

  • Increase Agitation/Mixing: In gas-liquid reactions, vigorous stirring increases the interfacial area between the gas and liquid, enhancing mass transfer.[10]

  • Optimize Sparging: In gas-liquid reactors, using a finer bubble size for the gas feed can increase the surface area for mass transfer.

  • Catalyst Pellet Size: In solid-catalyzed reactions, using smaller catalyst particles can reduce internal diffusion limitations. However, this may lead to an increased pressure drop in packed bed reactors.[5]

  • Reactor Design: For gas-liquid reactions, consider using reactors designed for high mass transfer rates, such as bubble column reactors or stirred tank reactors with efficient gas dispersion systems.

3. Catalyst Deactivation

Question: My catalyst activity is decreasing significantly over time during the reaction, leading to incomplete conversion. How can I address this?

Answer: Catalyst deactivation is a common challenge in this compound reactions. It can be caused by several factors, including coking (deposition of carbonaceous materials), poisoning by impurities in the feed, or leaching of the active metal.[11][12][13]

Troubleshooting Steps:

  • Feed Purification: Ensure that the this compound and other reactants are free from impurities that can poison the catalyst. For example, carbon monoxide can deactivate catalyst beds in this compound production.[13]

  • Optimize Reaction Conditions:

    • High temperatures can accelerate coking. Operate at the lowest temperature that still provides a reasonable reaction rate.

    • In oxidation reactions, the formation of acidic byproducts can lead to the leaching of the active metal from the support.[12]

  • Catalyst Regeneration: Investigate if the catalyst can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits.

  • Catalyst Selection: Consider using a more robust catalyst that is less prone to deactivation under your reaction conditions. For instance, single-site platinum catalysts on ceria have shown high stability in this compound dehydrogenation.[14]

4. Downstream Processing and Product Separation

Question: I am having difficulty separating the desired products (e.g., cyclohexanol (B46403) and cyclohexanone) from unreacted this compound and byproducts.

Answer: The separation of products in this compound-based reactions can be challenging due to the formation of azeotropes and the presence of multiple byproducts with close boiling points.[15][16][17]

Troubleshooting Steps:

  • Optimize Distillation:

    • For separating cyclohexanone (B45756) and cyclohexanol from unreacted this compound, a multi-column distillation process is often required.[18]

    • Careful control of the reflux ratio and the number of theoretical plates is crucial for achieving high purity.[19]

  • Alternative Separation Techniques:

    • Extraction: Liquid-liquid extraction can be an effective method to separate cyclohexanol and cyclohexanone from the reaction mixture.[15]

    • Adsorption: The use of adaptive cocrystals has shown promise for the selective separation of cyclohexanone from cyclohexanol.[16]

  • Byproduct Analysis: Identify the major byproducts using techniques like GC-MS to develop a targeted separation strategy.[4]

Frequently Asked Questions (FAQs)

Q1: How do I safely scale up a this compound reaction for the first time?

A1: Never scale up a reaction by more than a factor of three from the previous run.[1][2] Always conduct a thorough risk assessment before each scale-up.[1] Ensure you have adequate temperature control and a plan for emergency cooling.[2] Do not leave scale-up reactions unattended.[1]

Q2: What are the typical byproducts in this compound oxidation, and how can I minimize them?

A2: The primary byproducts in this compound oxidation are adipic acid and other dicarboxylic acids, esters, and ring-opened products.[4][20] To minimize their formation, it is crucial to operate at low this compound conversions (typically below 10%) and to optimize the catalyst and reaction conditions for selectivity towards cyclohexanol and cyclohexanone.[14]

Q3: How does pressure affect this compound hydrogenation?

A3: In this compound production via benzene (B151609) hydrogenation, the reaction is typically carried out at elevated pressures (e.g., 30-35 bar).[21] Higher pressure favors the hydrogenation reaction thermodynamically and increases the reaction rate. However, the specific optimal pressure will depend on the catalyst and reactor configuration.

Q4: Can I reuse my catalyst for this compound reactions?

A4: The reusability of a catalyst depends on its stability under the reaction conditions. Some heterogeneous catalysts can be recovered and reused after washing and drying.[22] However, it is essential to test for any loss in activity and selectivity over multiple cycles. Leaching of the active metal into the reaction mixture should also be checked.[12]

Quantitative Data

Table 1: Heat Transfer Coefficients in Stirred Tank Reactors

Reactor ScaleHeat Transfer Coefficient (U) [W/(m²·K)]Reference
Lab-scale (3.5 L glass bioreactor)242 (electrical heating)[11]
Pilot-scale (50 L single-use bioreactor)231 (chemical heating)[11]
Microreactor System~2200[13]

Table 2: Kinetic Data for this compound Oxidation

CatalystOxidantTemperature (°C)Conversion (%)Selectivity (KA oil) (%)Reference
Cobalt naphthenateAir150-1604-670-80[14]
Au-Pd/MgOO₂140~5~85[22]
Pt/Al₂O₃TBHP80~15~90[23]

KA oil refers to the mixture of cyclohexanol and cyclohexanone. TBHP refers to tert-butyl hydroperoxide.

Experimental Protocols

Protocol 1: Troubleshooting Catalyst Deactivation via In-situ DRIFTS Analysis

This protocol is adapted from a study on the deactivation of MoOx/TiO₂ catalysts during this compound photocatalytic oxidative dehydrogenation.[24]

Objective: To identify the species responsible for catalyst deactivation by monitoring the catalyst surface under reaction conditions.

Materials:

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) cell compatible with your reactor setup.

  • Your catalyst powder.

  • This compound, oxygen, and an inert carrier gas (e.g., nitrogen).

  • Mass flow controllers.

Procedure:

  • Load the catalyst into the DRIFTS cell.

  • Pre-treat the catalyst as required (e.g., by heating under an inert gas flow).

  • Cool the catalyst to the desired reaction temperature.

  • Record a background spectrum of the activated catalyst under the inert gas flow.

  • Introduce the reaction mixture (this compound, oxygen, and inert gas) into the DRIFTS cell at the desired flow rates.

  • Simultaneously, start recording DRIFT spectra at regular intervals.

  • Monitor the changes in the infrared bands over time to identify the formation of adsorbed species on the catalyst surface.

  • Correlate the appearance of new bands with the observed decrease in catalytic activity (measured by analyzing the reactor outlet gas with a GC).

  • Species such as carbonyl compounds and carbon deposits are often responsible for deactivation.[24]

Protocol 2: Analysis of Byproducts in this compound Oxidation via GC-MS

This protocol provides a general procedure for identifying and quantifying byproducts in the liquid phase of a this compound oxidation reaction.[4][22]

Objective: To identify and quantify the byproducts formed during this compound oxidation.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a wax column).[22]

  • Internal standard (e.g., chlorobenzene).[22]

  • Esterification agent (if analyzing for acidic byproducts).

  • Solvents for sample dilution.

Procedure:

  • At the end of the reaction, take a representative sample from the liquid phase.

  • If analyzing for acidic byproducts like adipic acid, derivatize a portion of the sample to form the corresponding esters, which are more volatile and suitable for GC analysis.[22]

  • Add a known amount of an internal standard to the sample.

  • Dilute the sample with a suitable solvent.

  • Inject a small volume of the prepared sample into the GC-MS.

  • Run a suitable temperature program to separate the different components of the mixture.

  • Identify the byproducts by comparing their mass spectra with a library of known compounds.

  • Quantify the byproducts by integrating the peak areas relative to the internal standard.

Visualizations

Troubleshooting_Workflow Start Scale-up Issue Identified Problem_Categorization Categorize the Problem Start->Problem_Categorization Heat_Transfer Heat Transfer Issue (e.g., Runaway Temperature) Problem_Categorization->Heat_Transfer Thermal Mass_Transfer Mass Transfer Limitation (e.g., Rate not Scaling) Problem_Categorization->Mass_Transfer Rate Catalyst_Deactivation Catalyst Deactivation (e.g., Activity Loss) Problem_Categorization->Catalyst_Deactivation Activity Downstream_Processing Downstream Issue (e.g., Poor Separation) Problem_Categorization->Downstream_Processing Separation Improve_Agitation Improve Agitation (Overhead Stirrer) Heat_Transfer->Improve_Agitation Optimize_Cooling Optimize Cooling System Heat_Transfer->Optimize_Cooling Controlled_Addition Controlled Reagent Addition Heat_Transfer->Controlled_Addition Increase_Stirring Increase Stirring/Mixing Mass_Transfer->Increase_Stirring Optimize_Sparging Optimize Gas Sparging Mass_Transfer->Optimize_Sparging Catalyst_Particle_Size Reduce Catalyst Particle Size Mass_Transfer->Catalyst_Particle_Size Purify_Feed Purify Reactant Feed Catalyst_Deactivation->Purify_Feed Optimize_Conditions Optimize T & P Catalyst_Deactivation->Optimize_Conditions Regenerate_Catalyst Attempt Catalyst Regeneration Catalyst_Deactivation->Regenerate_Catalyst Optimize_Distillation Optimize Distillation Parameters Downstream_Processing->Optimize_Distillation Alternative_Separation Explore Alternative Separations (Extraction, Adsorption) Downstream_Processing->Alternative_Separation Analyze_Byproducts Analyze Byproducts (GC-MS) Downstream_Processing->Analyze_Byproducts Solution_Found Problem Resolved Improve_Agitation->Solution_Found Optimize_Cooling->Solution_Found Controlled_Addition->Solution_Found Increase_Stirring->Solution_Found Optimize_Sparging->Solution_Found Catalyst_Particle_Size->Solution_Found Purify_Feed->Solution_Found Optimize_Conditions->Solution_Found Further_Investigation Further Investigation Needed Regenerate_Catalyst->Further_Investigation Optimize_Distillation->Solution_Found Alternative_Separation->Further_Investigation Analyze_Byproducts->Optimize_Distillation Analyze_Byproducts->Alternative_Separation

Caption: Troubleshooting workflow for scaling up this compound-based reactions.

Signaling_Pathway cluster_reaction This compound Oxidation This compound This compound Cyclohexyl_Radical Cyclohexyl Radical This compound->Cyclohexyl_Radical Cyclohexyl_Peroxy_Radical Cyclohexyl Peroxy Radical Cyclohexyl_Radical->Cyclohexyl_Peroxy_Radical Cyclohexyl_Hydroperoxide Cyclohexyl Hydroperoxide Cyclohexyl_Peroxy_Radical->Cyclohexyl_Hydroperoxide Cyclohexanol Cyclohexanol Cyclohexyl_Hydroperoxide->Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexyl_Hydroperoxide->Cyclohexanone Byproducts Byproducts (e.g., Adipic Acid) Cyclohexyl_Hydroperoxide->Byproducts Cyclohexanol->Cyclohexanone Cyclohexanone->Byproducts Initiator Initiator / Catalyst Initiator->Cyclohexyl_Radical Initiation Oxygen O₂ Oxygen->Cyclohexyl_Peroxy_Radical

Caption: Simplified reaction pathway for this compound oxidation.

References

minimizing byproduct formation in cyclohexane oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the oxidation of cyclohexane (B81311). Here, you will find troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize the synthesis of cyclohexanol (B46403) and cyclohexanone (B45756) (KA-oil).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in this compound oxidation, and how are they formed?

A1: The main byproducts are dicarboxylic acids such as adipic acid, glutaric acid, and succinic acid, along with 6-hydroxyhexanoic acid and ε-caprolactone.[1][2] These are typically formed through the over-oxidation of the desired products, cyclohexanol and cyclohexanone, or via ring-opening reactions of radical intermediates.[1][3] The reaction proceeds through a free-radical chain mechanism where the key intermediate, cyclohexyl hydroperoxide (CHHP), can decompose into various products.[2][4] A significant pathway to byproducts involves the formation of cyclohexoxy radicals, which can undergo a β-C-C cleavage, leading to ring-opening and subsequent oxidation to form linear diacids.[1]

Q2: Why is my selectivity for cyclohexanol and cyclohexanone low, even with a catalyst?

A2: Low selectivity is a common challenge and is often linked to a high conversion rate.[3][4] Cyclohexanol and cyclohexanone are more susceptible to oxidation than this compound itself.[3] Therefore, industrial processes typically limit the this compound conversion to 4-6% to maintain high selectivity (70-85%) for the desired KA-oil.[3][4] Other factors include non-optimal reaction temperature, pressure, incorrect catalyst choice, or catalyst deactivation.

Q3: What is the role of the solvent in controlling selectivity?

A3: The solvent can significantly influence catalyst activity and product selectivity. For instance, using acetic acid as a solvent with a VAlPO₄ catalyst has been shown to improve the selectivity for KA-oil.[5] In some photocatalytic systems, an acetonitrile/water mixture has resulted in nearly 100% selectivity by likely influencing the reaction pathways.[6] However, solvent-free systems are also employed to simplify product separation and reduce environmental impact.[7][8]

Q4: Can changing the oxidant improve my product yield and selectivity?

A4: Yes, the choice of oxidant is crucial. While molecular oxygen (often from air) is the most common and economical choice, alternatives like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) are used.[9][10][11] In some advanced setups, H₂O₂ is generated in-situ from H₂ and O₂, which can allow for milder reaction conditions and potentially higher selectivity.[12]

Q5: My reaction mixture is turning a different color (e.g., black or red). What does this indicate?

A5: A color change can indicate various processes. For example, in oxidations using selenium dioxide (a related ketone oxidation), a red or black precipitate is elemental selenium, a normal byproduct of the reaction.[13] When using transition metal catalysts like cobalt or manganese, color changes can reflect shifts in the oxidation state of the metal during the catalytic cycle. It is important to correlate the color change with reaction performance (yield, selectivity) to determine if it signifies a productive reaction or a catalyst decomposition pathway.

Troubleshooting Guide

This guide addresses common issues encountered during this compound oxidation experiments.

Issue Potential Cause Recommended Action
Low Selectivity for KA-Oil High this compound conversion rate.Reduce the reaction time or temperature to lower the conversion rate. Industrial processes target 4-6% conversion for optimal selectivity.[3][4]
Non-optimal catalyst.Experiment with different catalysts known for high selectivity, such as VAlPO₄ or specific gold-based catalysts.[5][14] Ensure the catalyst is properly prepared and activated.
Incorrect temperature or pressure.Optimize reaction temperature and pressure. High temperatures can promote over-oxidation.
Low Conversion of this compound Catalyst deactivation or insufficient amount.Increase catalyst loading. If deactivation is suspected, characterize the used catalyst and consider regeneration procedures or using a more stable catalyst.
Inefficient oxidant delivery/concentration.Ensure proper mixing and dispersion of the oxidant (e.g., O₂). Check for leaks in the reactor system. If using H₂O₂, ensure its concentration is stable.
Presence of inhibitors.Purify the this compound and any solvents to remove potential radical scavengers or catalyst poisons.
Formation of Solid Precipitate/Byproducts Over-oxidation leading to insoluble diacids (e.g., adipic acid).Lower the reaction temperature and/or conversion rate.[3] Consider using a solvent that can dissolve the acid byproducts to prevent catalyst fouling.
Catalyst instability and precipitation.Verify the catalyst's stability under the reaction conditions. Heterogeneous catalysts should ideally not leach active species.[5]
Inconsistent Results Between Batches Impurities in starting materials.Use high-purity this compound and solvents for all experiments.[8]
Variations in catalyst preparation.Standardize the catalyst synthesis and activation protocol to ensure batch-to-batch consistency.
Inaccurate monitoring of reaction conditions.Calibrate temperature and pressure sensors. Ensure consistent stirring rates to avoid mass transfer limitations.

Data on Catalyst Performance

The following tables summarize quantitative data from various catalytic systems for this compound oxidation, providing a comparative overview of their performance.

Table 1: Performance of Various Heterogeneous Catalysts

CatalystOxidantTemperature (°C)PressureConversion (%)Selectivity for KA-Oil (%)Reference
VAlPO₄O₂800.1 MPa6.897.2[5][15]
Au/SBA-15O₂120-2005-15 MPa15-2592 (total for K+A)[14]
V₂O₅@TiO₂O₂ (light irrad.)--18.9~100[6]
Molybdenum BlueO₂1400.3 MPa~680 (52% -ol, 28% -one)[8]
NiOm-CPBA70-84.899[3]
0.5%Au-0.5%Pd/TiO₂H₂ + O₂ (in-situ H₂O₂)804 MPa<1-[16]

Table 2: Influence of Solvent on this compound Oxidation with VAlPO₄ Catalyst

SolventConversion (%)Selectivity for KA-Oil (%)
None3.094.3
Acetic Acid5.796.5
Acetonitrile4.295.2
Reaction Conditions: 353 K (80 °C), 0.1 MPa O₂, 3h, 5 mg VAlPO₄. Data sourced from[5].

Experimental Protocols

General Protocol for Liquid-Phase this compound Oxidation

This protocol is a generalized procedure synthesized from various studies for screening heterogeneous catalysts.

  • Reactor Setup: Place the desired amount of catalyst (e.g., 5-50 mg) and this compound (e.g., 10-100 mL) into a high-pressure batch reactor equipped with a magnetic stirrer and a gas inlet/outlet.[8]

  • Sealing and Purging: Seal the reactor and purge it several times with the oxidant gas (e.g., O₂ or air) to remove any inert gases.

  • Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 0.1-15 MPa) and heat it to the target temperature (e.g., 80-160 °C) with vigorous stirring.[5][14]

  • Reaction: Maintain the reaction conditions for a set duration (e.g., 2-17 hours).[5][8]

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the excess pressure.

  • Sample Analysis:

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid products using Gas Chromatography (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., CP-Wax).[8][17]

    • Use an internal standard (e.g., dodecane) for quantification.[17]

    • To quantify acid byproducts, they may need to be esterified before GC analysis.[8]

    • Confirm product identities using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Protocol for Analysis of Cyclohexyl Hydroperoxide (CHHP)

The key intermediate, CHHP, is often quantified to understand the reaction mechanism.

  • Sample Collection: Withdraw an aliquot (e.g., 2 mL) from the post-reaction mixture.[16]

  • Reduction of Peroxide: Treat the aliquot with an excess of triphenylphosphine (B44618) (PPh₃). PPh₃ selectively reduces the hydroperoxide (CHHP) to its corresponding alcohol (cyclohexanol).[16]

  • GC Analysis: Analyze the PPh₃-treated sample by GC to quantify the new total amount of cyclohexanol.

  • Quantification: The concentration of CHHP in the original sample is calculated from the increase in cyclohexanol concentration after the PPh₃ treatment.[16]

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_main Main Oxidation Pathway cluster_products Product Formation cluster_byproducts Byproduct Formation This compound This compound CH_Radical Cyclohexyl Radical (C₆H₁₁•) This compound->CH_Radical + O₂ / Initiator CHHP Cyclohexyl Hydroperoxide (CHHP) CH_Radical->CHHP + O₂ + C₆H₁₂ Cyclohexanol Cyclohexanol CHHP->Cyclohexanol Cyclohexanone Cyclohexanone CHHP->Cyclohexanone Cyclohexoxy_Radical Cyclohexoxy Radical (C₆H₁₁O•) CHHP->Cyclohexoxy_Radical Decomposition Cyclohexanol->Cyclohexanone Oxidation Acids Adipic Acid, Glutaric Acid, etc. Cyclohexanone->Acids Over-oxidation Ring_Opening Ring-Opening Cyclohexoxy_Radical->Ring_Opening Ring_Opening->Acids

Caption: Simplified reaction mechanism for this compound oxidation showing pathways to desired products and byproducts.

Troubleshooting Workflow

troubleshooting_workflow Start Start: Low Selectivity for KA-Oil Check_Conversion Is this compound Conversion > 10%? Start->Check_Conversion Reduce_Time_Temp Action: Reduce Reaction Time and/or Temperature Check_Conversion->Reduce_Time_Temp Yes Check_Catalyst Is Catalyst Known for High Selectivity? Check_Conversion->Check_Catalyst No Reduce_Time_Temp->Check_Catalyst Change_Catalyst Action: Screen Alternative Catalysts Check_Catalyst->Change_Catalyst No Check_Conditions Review Other Parameters: - Solvent - Pressure - Stirring Rate Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Action: Optimize Reaction Conditions Systematically Check_Conditions->Optimize_Conditions End End: Improved Selectivity Optimize_Conditions->End

Caption: Logical workflow for troubleshooting low selectivity in this compound oxidation experiments.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare/Activate Catalyst Load_Reactor Load Reactor Prep_Catalyst->Load_Reactor Prep_Reagents Prepare this compound & Solvents Prep_Reagents->Load_Reactor Purge_Pressurize Purge & Pressurize with Oxidant Load_Reactor->Purge_Pressurize Heat_Stir Heat & Stir (T, P, time) Purge_Pressurize->Heat_Stir Cool_Vent Cool & Vent Heat_Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter GC_Analysis GC / GC-MS Analysis of Liquid Phase Filter->GC_Analysis Quantify Quantify Products & Byproducts GC_Analysis->Quantify

Caption: A standard experimental workflow for catalytic this compound oxidation from preparation to analysis.

References

Validation & Comparative

Cyclohexane vs. Hexane: A Comparative Guide for Non-Polar Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and drug development, the choice of a non-polar solvent is a critical decision that can significantly impact reaction yields, separation efficiency, and overall process viability. Among the most common choices are cyclohexane (B81311) and hexane (B92381). While both are six-carbon alkanes, their structural difference—a cyclic versus a linear arrangement—gives rise to distinct physical and chemical properties. This guide provides an objective comparison of this compound and n-hexane, supported by experimental data, to aid researchers in making an informed solvent selection.

Structural and Physical Properties: A Head-to-Head Comparison

The fundamental difference between this compound (C₆H₁₂) and hexane (C₆H₁₄) lies in their molecular structure.[1][2][3] this compound is a cycloalkane, with its six carbon atoms forming a ring, whereas n-hexane is a linear-chain alkane.[1][2] This seemingly subtle distinction in topology leads to notable differences in their physical properties, which are summarized in the table below.

PropertyThis compoundn-HexaneReferences
Molecular Formula C₆H₁₂C₆H₁₄[1][4]
Molecular Weight ( g/mol ) 84.1686.18[5][6]
Boiling Point (°C) 80.768 - 69[1][5][6]
Melting Point (°C) 6.5-95[5][6]
Density (g/mL at 20°C) 0.7785~0.659[5][6]
Viscosity (cP at 20°C) 1.0~0.31[5][6]
Vapor Pressure (Torr at 20°C) 77.5~132[5][6]
Refractive Index (at 20°C) 1.42621.375[5][6]
Dielectric Constant (at 20°C) 2.021.89[5]
Polarity Index 0.20.1[5][7]
Flash Point (°C) -20-23[5][8]

Key Observations:

  • Boiling and Melting Points: this compound has a significantly higher boiling point and a much higher melting point than n-hexane.[1][5][6] The more compact and rigid ring structure of this compound allows for more efficient crystal packing, leading to its higher melting point.

  • Density and Viscosity: this compound is denser and more viscous than n-hexane.[5][6]

  • Volatility: With a higher vapor pressure, n-hexane is more volatile and evaporates more quickly than this compound.[9][10][11]

  • Polarity: Both are non-polar solvents, but this compound has a slightly higher polarity index and dielectric constant.[5][7]

Performance in Key Applications

The choice between this compound and hexane often depends on the specific requirements of the application, such as solubility of the target compound, desired evaporation rate, and performance in chromatographic separations.

Solvent Properties and Solubility

Both solvents are effective at dissolving non-polar compounds like oils, fats, waxes, and many organic molecules, following the principle of "like dissolves like".[10][12][13][14][15] However, there can be subtle differences in their solvating power. Toluene, for instance, which is also a non-polar solvent, is a more powerful solvent than this compound for certain molecules due to its aromatic ring.[16] this compound is often used as a recrystallization solvent because many organic compounds are highly soluble in it at high temperatures but poorly soluble at low temperatures.[17]

Extraction Efficiency

Hexane is widely used for the extraction of vegetable oils from seeds and crops.[9][18] Its high volatility facilitates easy removal from the extracted oil.[9] While this compound can also be used for extractions, its lower volatility can make it more difficult to remove completely.[18]

In a study comparing solvents for the extraction of volatile compounds from rose aromatic water, n-hexane was found to be the least effective among the tested solvents (chloroform, dichloromethane, and ethyl acetate).[19] Another study on the extraction of oil from peanut press cake found that hexane required two extraction stages at 55°C to achieve a yield of 86%, while ethanol (B145695) (a polar solvent) required three stages at a higher temperature (75°C) to achieve a similar yield.[20][21]

Chromatography

In normal-phase High-Performance Liquid Chromatography (HPLC), where a polar stationary phase is used, non-polar solvents like hexane and this compound serve as the mobile phase.[7][22] Hexane is a common primary component of the mobile phase for separating non-polar analytes.[23] The slightly higher polarity of this compound can be advantageous in certain separations. A study on countercurrent chromatography showed that substituting n-hexane with this compound in a solvent system led to baseline resolution for positional isomers of alkyl hydroxybenzoates.[24]

However, a notable practical limitation of this compound in HPLC is its tendency to solidify under high pressure at ambient temperatures, which can damage the pump.[25] For example, it becomes solid at 236 bar and 20°C.[25]

Experimental Protocol: Liquid-Liquid Extraction

Liquid-liquid extraction is a common laboratory technique where a solute is transferred from one liquid phase to another immiscible liquid phase.[26] Below is a general protocol for a liquid-liquid extraction using either this compound or hexane.

Objective: To extract a non-polar compound from an aqueous solution.

Materials:

  • Separatory funnel

  • Aqueous solution containing the target non-polar compound

  • Hexane or this compound

  • Beakers

  • Ring stand and clamp

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Rotary evaporator

Procedure:

  • Preparation: Securely place the separatory funnel in a ring clamp. Ensure the stopcock is closed.

  • Loading: Pour the aqueous solution containing the compound of interest into the separatory funnel.

  • Solvent Addition: Add an equal volume of the non-polar solvent (hexane or this compound) to the separatory funnel. The two immiscible layers will form, with the less dense organic layer on top.

  • Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup. Continue to shake for 1-2 minutes to ensure thorough mixing and transfer of the solute into the organic phase.

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate.

  • Draining: Carefully open the stopcock to drain the lower aqueous layer into a beaker.

  • Collection: Drain the upper organic layer containing the extracted compound into a separate clean, dry beaker.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Solvent Removal: Decant the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to isolate the extracted compound.

Visualizing Key Concepts

To better illustrate the practical and logical relationships discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow: Liquid-Liquid Extraction A Prepare Aqueous Solution (containing target compound) B Add Immiscible Organic Solvent (Hexane or this compound) A->B C Shake in Separatory Funnel (to partition solute) B->C D Allow Layers to Separate C->D E Drain and Collect Organic Layer D->E F Dry Organic Layer (e.g., with Na₂SO₄) E->F G Evaporate Solvent (to isolate compound) F->G

Caption: A typical workflow for a solvent-based extraction process.

G Comparative Properties of Hexane and this compound center Non-Polar Solvents hexane Hexane center->hexane This compound This compound center->this compound h_prop1 Linear Chain (C₆H₁₄) hexane->h_prop1 h_prop2 Lower Boiling Point (~69°C) hexane->h_prop2 h_prop3 More Volatile hexane->h_prop3 h_prop4 Lower Density hexane->h_prop4 h_app Commonly used for Oil Extraction hexane->h_app c_prop1 Cyclic Structure (C₆H₁₂) This compound->c_prop1 c_prop2 Higher Boiling Point (~81°C) This compound->c_prop2 c_prop3 Less Volatile This compound->c_prop3 c_prop4 Higher Density This compound->c_prop4 c_app Used in Nylon Production & Recrystallization This compound->c_app

Caption: Key distinguishing features of hexane and this compound.

Conclusion

  • Choose n-Hexane when high volatility and rapid evaporation are desired, such as in the large-scale extraction of edible oils where easy solvent removal is crucial.[9][12] Its lower viscosity and density can also be beneficial in certain applications.

  • Choose this compound when a higher boiling point and lower volatility are preferred, which can reduce solvent loss during reactions conducted at elevated temperatures.[18] Its higher melting point makes it suitable for use as a recrystallization solvent.[17] In chromatography, its slightly higher polarity may offer unique selectivity for certain separations.[24]

Ultimately, the selection between these two solvents requires careful consideration of the experimental conditions, the properties of the solute, and the subsequent processing steps. This guide provides the foundational data to assist researchers in making a well-reasoned and effective choice.

References

A Comparative Analysis of Cyclohexane and Benzene Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of cyclohexane (B81311) and benzene (B151609). The following sections detail their acute and chronic toxicities, carcinogenic and mutagenic potential, and mechanisms of action, supported by experimental data and protocols.

Executive Summary

Benzene is a well-established human carcinogen and hematotoxin, posing significant health risks upon exposure.[1] Its toxicity is intrinsically linked to its metabolic activation into highly reactive intermediates that induce cellular damage, particularly in the bone marrow.[2][3] In stark contrast, this compound exhibits a low toxicity profile. It is not considered carcinogenic, and its primary health effect at high concentrations is reversible central nervous system depression.[4][5] This significant disparity in toxicity underscores the critical importance of substituting benzene with safer alternatives like this compound in industrial applications where feasible.

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints for this compound and benzene, providing a clear comparison of their relative toxicities.

Table 1: Acute Toxicity Data

ChemicalSpeciesRouteLD50/LC50Reference
This compound RatOral>5000 mg/kg[6][7]
RabbitDermal>2000 mg/kg[6]
RatInhalation>32,880 mg/m³ (4h)[7]
Benzene RatOral930 mg/kg[8][9]
RabbitDermal>9400 mg/kg[8]
RatInhalation13,700 ppm (4h)[8]

Table 2: Chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL & Lowest-Observed-Adverse-Effect Level - LOAEL)

ChemicalSpeciesRouteDurationEndpointNOAELLOAELReference
This compound RatInhalation2-generationReproductive2000 ppm7000 ppm[10][11]
RatInhalation90 daysNeurobehavioral500 ppm-[12]
HumanInhalationAcuteNeurotoxicity250 ppm-[12]
Benzene HumanInhalationLong-termHematotoxicity0.53 ppm7.6 ppm[13]
MouseInhalation14 daysHematotoxicity10 ppm25 ppm[13][14]
RatOral6 monthsLeukopenia1 mg/kg/day50 mg/kg/day[14]

Table 3: Carcinogenicity and Mutagenicity

ChemicalCarcinogenicity ClassificationMutagenicity (Ames Test)
This compound Not classifiable as a human carcinogen.[15]Generally considered non-mutagenic.
Benzene Group 1: Carcinogenic to humans (IARC).[1]Generally considered non-mutagenic in standard Ames tests, but its metabolites are mutagenic.[14]

Mechanisms of Toxicity

The profound difference in the toxicity of this compound and benzene lies in their metabolic pathways.

This compound Metabolism: this compound is metabolized in the liver primarily through oxidation by cytochrome P450 enzymes to cyclohexanol, which is then further oxidized to cyclohexanone. These metabolites are relatively non-toxic and are readily conjugated and excreted.

Benzene Metabolism and Toxicity Pathway: Benzene's toxicity is a direct consequence of its metabolic activation. In the liver, cytochrome P450 2E1 (CYP2E1) metabolizes benzene to benzene oxide, which exists in equilibrium with its oxepin (B1234782) form. Benzene oxide can then follow several pathways:

  • Detoxification: Enzymatic conjugation with glutathione (B108866) (GSH) to form phenylmercapturic acid, which is excreted.

  • Rearrangement to Phenol: Spontaneous rearrangement to phenol, the major metabolite.

  • Formation of Dihydrodiol: Enzymatic hydration by epoxide hydrolase to benzene dihydrodiol, which can be further oxidized to catechol.

Phenol is further hydroxylated to hydroquinone (B1673460) and catechol. These phenolic metabolites are transported to the bone marrow, the primary target of benzene toxicity. In the bone marrow, peroxidases, particularly myeloperoxidase (MPO), catalyze the oxidation of hydroquinone and catechol to their respective highly reactive benzoquinones (1,4-benzoquinone and 1,2-benzoquinone).

These benzoquinones are potent toxicants that can:

  • Generate Reactive Oxygen Species (ROS): Through redox cycling, they produce superoxide (B77818) radicals and other ROS, leading to oxidative stress and damage to cellular macromolecules, including DNA, lipids, and proteins.

  • Covalently Bind to Cellular Macromolecules: As strong electrophiles, they can form adducts with proteins and DNA, disrupting their function.

  • Interfere with Critical Cellular Functions: They can inhibit topoisomerase II, an enzyme essential for DNA replication and segregation, leading to chromosomal damage and aneuploidy. They can also damage tubulin and histone proteins.

This cascade of events in hematopoietic stem and progenitor cells within the bone marrow can lead to DNA strand breaks, chromosomal translocations, and aneuploidy, ultimately resulting in aplastic anemia and an increased risk of leukemia, particularly acute myeloid leukemia (AML).

Benzene_Metabolism_and_Toxicity cluster_liver Liver cluster_bone_marrow Bone Marrow Benzene Benzene Benzene_Oxide Benzene_Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Spontaneous rearrangement Benzene_Dihydrodiol Benzene_Dihydrodiol Benzene_Oxide->Benzene_Dihydrodiol Epoxide Hydrolase Muconaldehyde Muconaldehyde Benzene_Oxide->Muconaldehyde Ring Opening GSH_Conjugate GSH Conjugate (Detoxification) Benzene_Oxide->GSH_Conjugate GST Catechol Catechol Phenol->Catechol Hydroquinone Hydroquinone Phenol->Hydroquinone Catechol_BM Catechol Catechol->Catechol_BM Transport Hydroquinone_BM Hydroquinone Hydroquinone->Hydroquinone_BM Transport Benzene_Dihydrodiol->Catechol Benzoquinone 1,4-Benzoquinone Hydroquinone_BM->Benzoquinone Myeloperoxidase Semiquinone Semiquinone Radicals Catechol_BM->Semiquinone Myeloperoxidase ROS Reactive Oxygen Species (ROS) Benzoquinone->ROS Redox Cycling DNA_Damage DNA Damage & Adducts Benzoquinone->DNA_Damage Protein_Damage Protein Damage & Adducts Benzoquinone->Protein_Damage Semiquinone->ROS Redox Cycling ROS->DNA_Damage ROS->Protein_Damage Aplastic_Anemia Aplastic Anemia DNA_Damage->Aplastic_Anemia Leukemia Leukemia DNA_Damage->Leukemia Protein_Damage->Aplastic_Anemia

Caption: Metabolic activation of benzene leading to toxicity in the bone marrow.

Experimental Protocols

Mutagenicity Testing: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2]

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine.

Methodology (Plate Incorporation Method):

  • Strain Preparation: Cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in a nutrient broth.

  • Metabolic Activation (S9 Mix): Since some chemicals are not mutagenic until they are metabolized, the test is often performed both with and without a metabolic activation system. This is typically a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), referred to as the S9 mix.

  • Exposure: The test chemical at various concentrations, the bacterial culture, and (if used) the S9 mix are combined in molten top agar (B569324) containing a trace amount of histidine. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have grown due to a reverse mutation) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the chemical is mutagenic.[2]

Carcinogenicity Bioassay (OECD Guideline 451)

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.

Principle: The objective is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after prolonged exposure to the test substance.

Methodology:

  • Animal Model: Typically, rats or mice are used, with at least 50 animals of each sex per dose group.

  • Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose should induce some toxicity but not be so high as to cause excessive mortality that would prevent a meaningful assessment of carcinogenicity.

  • Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration (oral, dermal, inhalation) is chosen based on the most likely route of human exposure.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. An increase in the incidence of benign or malignant tumors in the dosed groups is evidence of carcinogenic potential.

Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay

The NRU assay is a common method for assessing the cytotoxicity of a chemical on cultured cells.

Principle: The assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake and binding of the dye.

Methodology:

  • Cell Culture: Adherent cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

  • Exposure: The culture medium is replaced with medium containing various concentrations of the test substance. Control wells receive only the vehicle used to dissolve the substance. The plates are incubated for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Dye Incubation: The treatment medium is removed, and the cells are washed. A medium containing a non-toxic concentration of neutral red is then added to each well, and the plates are incubated for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: The neutral red medium is removed, and the cells are washed. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes of the viable cells.

  • Quantification: The plate is agitated to ensure complete solubilization of the dye. The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the control, and an IC50 value (the concentration of the test substance that inhibits 50% of cell viability) is calculated.

Hematotoxicity Assessment in Rodents

Principle: To evaluate the adverse effects of a chemical on the hematopoietic system, a comprehensive analysis of peripheral blood and bone marrow is conducted.

Methodology:

  • Animal Dosing: Rodents (typically mice or rats) are exposed to the test substance via the relevant route (e.g., inhalation, oral gavage) for a specified duration (acute, subchronic, or chronic).

  • Blood Collection: At the end of the exposure period, peripheral blood is collected from the animals, typically via cardiac puncture or from the retro-orbital sinus, into tubes containing an anticoagulant (e.g., EDTA).

  • Complete Blood Count (CBC): A CBC is performed using an automated hematology analyzer to determine various parameters, including:

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB) concentration

    • Hematocrit (HCT)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • White Blood Cell (WBC) count

    • Differential WBC count (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

    • Platelet (PLT) count[5]

  • Bone Marrow Analysis:

    • Collection: The femurs and/or tibias are collected, and the bone marrow is flushed out.

    • Cellularity: The total number of nucleated cells in the bone marrow is determined.

    • Cytology: Bone marrow smears are prepared, stained (e.g., with Wright-Giemsa stain), and examined microscopically to assess the morphology and differential counts of hematopoietic precursor cells.

    • Colony-Forming Unit (CFU) Assays: Bone marrow cells can be cultured in semi-solid media with specific growth factors to quantify the number of hematopoietic progenitor cells (e.g., CFU-GM for granulocyte-macrophage progenitors, BFU-E for burst-forming unit-erythroid progenitors).

  • Data Analysis: The hematological parameters from the treated groups are compared to those of a control group to identify any significant, dose-dependent changes indicative of hematotoxicity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay, such as the MTT or Neutral Red Uptake assay.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h prepare_compound Prepare serial dilutions of test compound incubate_24h->prepare_compound treat_cells Treat cells with test compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_exposure Incubate for exposure period (e.g., 24h, 48h, 72h) treat_cells->incubate_exposure add_reagent Add viability reagent (e.g., MTT, Neutral Red) incubate_exposure->add_reagent incubate_reagent Incubate for reagent uptake/conversion add_reagent->incubate_reagent solubilize Solubilize formazan (B1609692) crystals (MTT) or extract dye (NRU) incubate_reagent->solubilize read_absorbance Read absorbance with a plate reader solubilize->read_absorbance data_analysis Data Analysis: - Calculate % viability - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Conclusion

The evidence overwhelmingly demonstrates that benzene is a potent toxicant with well-defined carcinogenic and hematotoxic properties, driven by its metabolic activation to reactive intermediates. This compound, in contrast, possesses a much more favorable toxicological profile, lacking significant genotoxic or carcinogenic effects. This comparative analysis, supported by quantitative data and established experimental protocols, should guide researchers and professionals in making informed decisions regarding the use and substitution of these chemicals to mitigate health risks.

References

Validating Cyclohexane Purity: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like cyclohexane (B81311) is paramount for the integrity and reproducibility of experimental results. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the rigorous assessment of this compound purity. This guide provides an objective comparison of GC-MS with alternative methods, supported by experimental data, to assist in the selection of the most appropriate analytical strategy.

The Power of GC-MS in Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This synergy allows for the effective separation of volatile and semi-volatile compounds, such as the impurities in this compound, followed by their individual identification and quantification. The mass spectrometer provides detailed structural information, enabling the confident identification of even trace-level impurities.[1][2]

Comparing Analytical Techniques: GC-MS vs. GC-FID

While GC-MS is a gold standard for impurity identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative, particularly for quantitative analysis. The choice between these two techniques often depends on the specific analytical goals.

FeatureGC-MSGC-FID
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.[3]
Identification Provides mass spectra, allowing for the definitive identification of unknown impurities by comparing them to spectral libraries.[3]Does not provide structural information, making the identification of unknown peaks challenging without authentic standards.[4]
Quantification Can provide accurate quantification, especially when using isotopically labeled internal standards.Excellent for quantifying known impurities with high precision and a wide linear range.[3]
Sensitivity Generally offers high sensitivity, particularly in Selected Ion Monitoring (SIM) mode.[5]Highly sensitive to hydrocarbons.
Primary Use Ideal for comprehensive purity analysis, including the identification of unknown impurities and contaminants.Best suited for routine quality control where the identities of potential impurities are already known and the primary goal is quantification.

In essence, GC-MS is the preferred method for method development, troubleshooting, and comprehensive purity profiling due to its unparalleled ability to identify unknown compounds.[3] GC-FID, on the other hand, is a robust and cost-effective tool for routine analysis once the impurity profile has been established.

Experimental Protocol for this compound Purity using GC-MS

A typical GC-MS method for the analysis of this compound purity involves the following steps. Optimization of these parameters is often necessary depending on the specific instrument and the target impurities.

1. Sample Preparation: For high-purity this compound, direct injection is often suitable.[6] If the concentration of impurities is expected to be very low, pre-concentration techniques may be employed.

2. GC-MS Instrumentation and Conditions: The following table outlines typical instrumental parameters for the analysis of impurities in this compound.

ParameterAgilent/HP SystemRestek System
GC Column CP-Sil 5 CB (0.15 mm x 25 m, 1.2 µm)[7]Rtx-DHA-100 (100 m x 0.25 mm, 0.50 µm)[8]
Carrier Gas Helium or Hydrogen[7]Helium[8]
Flow Rate Constant pressure (e.g., 150 kPa for H2)[7]Constant flow (2.4 mL/min)[8]
Injector Type SplitSplit (100:1)[8]
Injector Temp. 250 °C[7]250 °C[8]
Oven Program 70 °C (2 min) to 200 °C at 20 °C/min, hold for 5 min[7]35 °C (15 min) to 65 °C at 5 °C/min (hold 5 min), then to 200 °C at 20 °C/min (hold 2 min)[8]
MS Ionization Electron Ionization (EI)Not specified, but typically EI
MS Mode Full Scan or Selected Ion Monitoring (SIM)[6]Not specified, but typically Full Scan for impurity profiling
Mass Range e.g., m/z 35-350e.g., m/z 35-350

3. Data Analysis: The purity of this compound is typically determined by the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak if a diluent is used).

Percentage Purity = (Peak Area of this compound / Total Peak Area of All Components) x 100

Common Impurities in Commercial this compound

GC-MS analysis of commercial this compound can reveal the presence of various impurities, often related to its manufacturing process or degradation. A synthetic blend of common impurities analyzed on an Rtx-DHA-100 column includes:

Isopentanen-Pentane2,2-Dimethylbutane
Cyclopentane2,3-Dimethylbutane2-Methylpentane
3-Methylpentanen-Hexane2,2-Dimethylpentane
MethylcyclopentaneBenzene2,4-Dimethylpentane
3,3-Dimethylpentane2-Methylhexane2,3-Dimethylpentane
1,1-Dimethylcyclopentane3-Methylhexane3-Ethylpentane
Isooctanen-Heptanecis-1,2-Dimethylcyclopentane
Methylthis compoundEthylcyclopentaneToluene
p-Xylene

Source: Restek[8]

Workflow for this compound Purity Validation by GC-MS

The following diagram illustrates the logical workflow for validating the purity of a this compound sample using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample DirectInjection Direct Injection Sample->DirectInjection GC_Inlet GC Inlet (Vaporization) DirectInjection->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Filtering) MS_Source->MS_Analyzer MS_Detector MS Detector (Detection) MS_Analyzer->MS_Detector DataAcquisition Data Acquisition (Chromatogram) MS_Detector->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation Report Final Report PurityCalculation->Report

GC-MS workflow for this compound purity validation.

References

A Comparative Guide to the Conformational Analysis of Cyclohexane: Experimental and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational landscape of cyclic molecules like cyclohexane (B81311) is paramount. This guide provides a detailed comparison of experimental and computational approaches used to characterize the geometry and relative energies of this compound's primary conformers: the chair, twist-boat, and boat. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to offer a comprehensive resource for evaluating and applying these techniques in research and development.

Data Presentation: A Quantitative Comparison

The conformational preferences of this compound are dictated by a delicate balance of steric and torsional strains. The following tables summarize key quantitative data obtained from both experimental measurements and computational modeling, providing a direct comparison of the different conformers.

Table 1: Relative Energies of this compound Conformers

The chair conformation is the well-established ground state for this compound. The energy differences to the higher energy twist-boat and boat conformations are crucial for understanding the dynamics of ring-flipping.

ConformerExperimental ΔG (kcal/mol) vs. ChairComputational ΔG (kcal/mol) vs. Chair (Representative Values)Reference Method
Twist-Boat ~5.5[1]5.3 - 6.5Low-Temperature NMR[1], Various Ab Initio/DFT Methods
Boat ~6.96.4 - 7.1Low-Temperature NMR[1], Various Ab Initio/DFT Methods

Note: Experimental values are often derived from kinetic studies of the interconversion barriers. Computational values can vary depending on the level of theory and basis set employed.

Table 2: Geometric Parameters of this compound Conformers (Chair)

The chair conformation is characterized by its staggered C-H bonds and near-ideal tetrahedral bond angles, resulting in minimal ring strain.

ParameterExperimental ValueComputational Value (Representative)Method
C-C Bond Length (Å) 1.536 ± 0.0021.535Gas Electron Diffraction
C-H Bond Length (Å) 1.104 ± 0.0021.097Gas Electron Diffraction
C-C-C Bond Angle (°) 111.4 ± 0.2111.1Gas Electron Diffraction
H-C-H Bond Angle (°) 107.5 ± 0.5107.5Gas Electron Diffraction
C-C-C-C Dihedral Angle (°) ±54.9±55.9Gas Electron Diffraction
Table 3: Geometric Parameters of this compound Conformers (Boat and Twist-Boat)

The boat and twist-boat conformations are less stable due to increased torsional and steric strain. Their geometries reflect these destabilizing interactions.

ConformerParameterComputational Value (Representative)Method
Boat C-C Bond Length (Å) 1.532 - 1.543DFT/Ab Initio
C-C-C Bond Angle (°) 112.9 - 116.4DFT/Ab Initio
"Flagpole" H-H Distance (Å) ~1.83DFT/Ab Initio
C-C-C-C Dihedral Angle (°) 0 (for C2-C3-C5-C6), ~58DFT/Ab Initio
Twist-Boat C-C Bond Length (Å) 1.531 - 1.541DFT/Ab Initio
C-C-C Bond Angle (°) 111.7 - 114.8DFT/Ab Initio
C-C-C-C Dihedral Angle (°) ~30, ~65DFT/Ab Initio

Note: Experimental geometric data for the unstable boat and twist-boat conformations of unsubstituted this compound are scarce due to their low population at equilibrium. The values presented are primarily from computational studies.

Experimental Protocols

The rapid ring-flipping of this compound at room temperature presents a significant challenge for experimental characterization.[2] To overcome this, specialized techniques are employed.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the conformational interconversion of this compound to a timescale observable by NMR, allowing for the direct detection and characterization of individual conformers.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a solvent that remains liquid at very low temperatures, such as deuterated chloroform (B151607) (CDCl₃) mixed with Freon-22 (CHClF₂) or carbon disulfide (CS₂). The concentration is typically in the range of 0.1-1 M.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.

  • Data Acquisition:

    • The sample is cooled to a temperature where the ring-flipping process becomes slow on the NMR timescale (typically below -60 °C).[2]

    • ¹H and ¹³C NMR spectra are acquired. At these low temperatures, the single peak observed for the protons and carbons of this compound at room temperature will broaden and then resolve into separate signals for the axial and equatorial positions.[2]

    • For ¹H NMR, the axial protons typically resonate upfield (lower ppm) compared to the equatorial protons.

    • Integration of the signals for the different conformers (if a substituted this compound is studied) allows for the determination of their relative populations and, subsequently, the free energy difference (ΔG) between them.

    • Advanced NMR techniques, such as 2D NOESY, can be used to confirm the spatial relationships between protons in the different conformations.

Gas Electron Diffraction (GED)

Objective: To determine the gas-phase structure of this compound by analyzing the scattering pattern of a high-energy electron beam interacting with the molecule.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the this compound molecules. The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis:

    • The diffraction pattern, which consists of concentric rings, is radially averaged to produce a one-dimensional intensity curve as a function of the scattering angle.

    • The molecular scattering component is extracted from the total intensity.

    • A theoretical model of the molecular structure is used to calculate a theoretical scattering curve.

    • The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by least-squares fitting of the theoretical curve to the experimental data.

    • Since GED provides an average structure of all conformers present in the gas phase, the analysis often requires input from computational studies to model the contributions of different conformers.

Mandatory Visualization

Conformational Interconversion of this compound

The following diagram illustrates the energetic relationship between the chair, twist-boat, and boat conformations of this compound during the ring-flipping process. The chair conformation is the most stable, while the boat and half-chair are transition states or high-energy intermediates.

G Chair1 Chair (C1) HalfChair1 Half-Chair (HC1) Chair1->HalfChair1 ΔG‡ ≈ 10-11 kcal/mol TwistBoat1 Twist-Boat (TB1) TwistBoat1->Chair1 Boat Boat (B) TwistBoat1->Boat Boat->TwistBoat1 TwistBoat2 Twist-Boat (TB2) Boat->TwistBoat2 TwistBoat2->Boat HalfChair2 Half-Chair (HC2) TwistBoat2->HalfChair2 Chair2 Chair (C2) Chair2->HalfChair2 HalfChair1->TwistBoat1 HalfChair2->TwistBoat2 HalfChair2->Chair2

Caption: Energy pathway for this compound ring inversion.

Workflow for Comparing Experimental and Computational Data

This diagram outlines the logical workflow for a comprehensive conformational analysis of this compound, integrating both experimental and computational approaches to achieve a validated structural and energetic model.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Exp_Setup Experimental Setup NMR Low-Temperature NMR Exp_Setup->NMR GED Gas Electron Diffraction Exp_Setup->GED Exp_Data Experimental Data (Energies, Geometries) NMR->Exp_Data GED->Exp_Data Comparison Comparison and Validation Exp_Data->Comparison Comp_Setup Computational Model Setup (Method, Basis Set) Geo_Opt Geometry Optimization Comp_Setup->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Comp_Data Computational Data (Energies, Geometries) Freq_Calc->Comp_Data Comp_Data->Comparison Final_Model Validated Conformational Model Comparison->Final_Model

Caption: Workflow for comparative conformational analysis.

References

A Comparative Guide to Cyclohexane as an Internal Standard for Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the concentration and purity of substances without the need for identical reference compounds. The accuracy and reliability of qNMR are critically dependent on the choice of a suitable internal standard (IS). An ideal internal standard should be of high purity, stable, soluble in the deuterated solvent used, and possess NMR signals that do not overlap with those of the analyte.[1][2]

This guide provides an objective comparison of cyclohexane (B81311) as a qNMR internal standard against other common alternatives, supported by key performance characteristics and detailed experimental protocols.

This compound as a qNMR Internal Standard

This compound is often considered for qNMR in non-polar organic solvents due to its simple spectroscopic properties. On a time-averaged basis, the this compound molecule is symmetrical, rendering all 12 of its protons chemically equivalent.[3] This equivalence gives rise to a single, sharp singlet in the ¹H NMR spectrum, located in the aliphatic region at approximately 1.43 ppm.[3]

Advantages:

  • Signal Simplicity: A single sharp singlet simplifies integration and avoids complex coupling patterns.

  • Distinct Chemical Shift: The signal at ~1.43 ppm is in a region often free from analyte signals, particularly for aromatic or downfield protons.

  • High Number of Protons: The 12 equivalent protons provide a strong signal, which can be advantageous when analyzing samples at low concentrations.

Disadvantages:

  • Volatility: With a boiling point of 80.74°C, this compound's high volatility can lead to concentration changes during sample preparation and storage, introducing significant weighing errors.

  • Limited Solubility: It is primarily soluble in non-polar organic solvents like CDCl₃, making it unsuitable for aqueous (D₂O) or polar aprotic solvents (DMSO-d₆).

  • Signal Overlap Potential: While its upfield signal can be an advantage, it can also overlap with aliphatic signals from the analyte, especially in the analysis of lipids, polymers, or other alkanes.

  • Hygroscopic Nature: Although less of an issue than with some salts, care must be taken to avoid moisture uptake.

Performance Comparison with Alternatives

The selection of an internal standard is crucial and depends heavily on the analyte's structure and the solvent system.[4][5] The table below compares this compound with other commonly used internal standards.

PropertyThis compoundMaleic AcidDimethyl Sulfone (DMSO₂)1,4-Dinitrobenzene3-(Trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS)
Chemical Shift (ppm) ~1.43~6.0 - 6.5 (solvent/pH dependent)[1]~3.1 (in DMSO-d₆)~8.50 (primary reference), ~0.6, 1.7, 2.9[1]
Multiplicity SingletSingletSingletSingletSinglet
Number of Protons 122649
Solubility Non-polar organic solvents (e.g., CDCl₃)Polar solvents (e.g., D₂O, DMSO-d₆)Polar aprotic solvents (e.g., DMSO-d₆)Aromatic/moderately polar solventsAqueous solvents (D₂O)
Boiling Point (°C) 80.74135 (decomposes)238299N/A (solid)
Key Advantage Simple, strong signal in the aliphatic region.Excellent for aqueous systems, sharp signal.High boiling point, stable, good for polar aprotics.Downfield signal avoids common analyte regions.Excellent water solubility, primary reference at 0 ppm.[1]
Key Disadvantage Volatile, limited to non-polar solvents.Can be hygroscopic, may contain fumaric acid impurity.[1]Signal can overlap with analyte protons in the 3 ppm region.Can be less soluble in some common solvents.Multiple signals can complicate spectra.[1]

Experimental Protocols

Accurate and reproducible qNMR results hinge on meticulous experimental execution.[2] The following is a generalized protocol for using an internal standard.

1. Materials and Reagents

  • Analyte of interest

  • Internal Standard (e.g., this compound), certified reference material (CRM) grade if possible

  • Deuterated NMR solvent (e.g., CDCl₃ for this compound) of high purity

  • Calibrated 5-decimal analytical microbalance[2]

  • High-precision volumetric flasks and pipettes

  • 5 mm NMR tubes

2. Sample Preparation

  • Accurate Weighing: Precisely weigh the internal standard (e.g., 5-10 mg) and the analyte (e.g., 10-20 mg) into a clean, dry glass vial.[5] Record weights to at least 0.01 mg.[6] Due to this compound's volatility, perform this step quickly and in a sealed environment if possible.

  • Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.60 mL for a 5 mm tube) to the vial.[6] Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the final solution to an NMR tube.

3. NMR Data Acquisition

  • Instrument: A well-shimmed NMR spectrometer.

  • Pulse Program: Use a standard single 90° pulse program (e.g., 'zg' on Bruker instruments).[6]

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified in both the analyte and the standard.[1][7] A value of 30-60 seconds is often sufficient for many small molecules but should be experimentally verified.

  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of <1%).[7]

  • Temperature: Maintain a constant, regulated sample temperature (e.g., 298 K).[6]

4. Data Processing and Quantification

  • Processing: Apply Fourier transformation, manual phase correction, and baseline correction (a 5th-order polynomial is often effective) to the FID.[6]

  • Integration: Carefully integrate the selected, well-resolved signal from the internal standard and a well-resolved signal from the analyte.

  • Calculation: The purity of the analyte can be calculated using the following formula[7]:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molecular weight

    • W: Weight

    • P: Purity of the standard

    • ₓ: Analyte

    • ₛₜd: Internal Standard

Mandatory Visualizations

qNMR_Workflow A 1. Selection Select Analyte & Internal Standard (IS) B 2. Weighing Accurately weigh Analyte & IS A->B C 3. Dissolution Dissolve mixture in deuterated solvent B->C D 4. Data Acquisition Run NMR experiment (Set d1 > 5*T₁) C->D E 5. Data Processing FT, Phase & Baseline Correction D->E F 6. Integration Integrate non-overlapping signals E->F G 7. Calculation Calculate Purity/Concentration F->G H Result Purity or Concentration Value G->H

Caption: A typical experimental workflow for quantitative NMR using an internal standard.

IS_Selection_Logic start Start: Define Analyte & Solvent solvent_check Is the solvent polar/aqueous? start->solvent_check polar_options Consider: - Maleic Acid (D₂O) - DSS (D₂O) - DMSO₂ (DMSO-d₆) solvent_check->polar_options polar_yes nonpolar_options Consider: - this compound - 1,4-Dinitrobenzene solvent_check->nonpolar_options polar_no polar_yes Yes overlap_check Do IS signals overlap with analyte signals? polar_options->overlap_check polar_no No (e.g., CDCl₃) nonpolar_options->overlap_check final_choice Final IS Choice overlap_check->final_choice overlap_no reselect Select another candidate overlap_check->reselect overlap_yes overlap_yes Yes overlap_no No reselect->solvent_check

Caption: A decision-making diagram for selecting a suitable qNMR internal standard.

Conclusion

This compound can be a useful internal standard for qNMR analysis, but its application is highly specific. It is best suited for the quantification of non-aliphatic analytes in non-polar deuterated solvents where its volatility can be carefully managed. For most applications, particularly in pharmaceutical and biological contexts involving polar solvents, alternatives like maleic acid, DSS, or dimethyl sulfone offer greater versatility, stability, and ease of use. The ultimate choice of an internal standard requires careful consideration of the analyte's properties, the solvent system, and potential signal overlaps to ensure the generation of accurate and reliable quantitative data.

References

A Comparative Guide to the Environmental Impact of Cyclohexane and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and pharmaceutical development, with far-reaching consequences for process efficiency, safety, and environmental sustainability. As the focus on green chemistry intensifies, a thorough understanding of the environmental footprint of common solvents is paramount. This guide provides an objective comparison of the environmental impact of cyclohexane (B81311) versus other frequently used solvents—toluene, heptane, acetone, and ethanol. The information presented herein, supported by experimental data, is intended to empower researchers to make informed decisions that align with both scientific objectives and environmental responsibility.

Comparative Environmental Impact Data

The following tables summarize key quantitative data on the environmental impact of this compound and selected alternative solvents. These metrics provide a foundation for a comprehensive assessment of their relative environmental performance.

Table 1: Aquatic Toxicity

This table presents the acute toxicity of the selected solvents to Daphnia magna, a freshwater crustacean commonly used in ecotoxicological studies. The LC50 (Lethal Concentration, 50%) value represents the concentration of a substance that is lethal to 50% of the test organisms within a 48-hour exposure period.

SolventCAS NumberLC50 (Daphnia magna, 48h) (mg/L)Toxicity Classification
This compound110-82-70.9 - 3.78Very toxic to aquatic life[1][2]
Toluene108-88-33.78 - 11.5Toxic to aquatic life
Heptane142-82-50.1 - 5.0Very toxic to aquatic life
Acetone67-64-18,800 - 13,500Harmful to aquatic life[3]
Ethanol64-17-55,012 - 12,900Harmful to aquatic life

Table 2: Biodegradability

Ready biodegradability is a measure of a substance's potential to be rapidly broken down by microorganisms in an aerobic environment. The Organisation for Economic Co-operation and Development (OECD) Guideline 301F is a standard test for assessing ready biodegradability. A substance is considered readily biodegradable if it achieves >60% degradation within a 28-day period.

SolventOECD 301F Result (% Degradation in 28 days)Classification
This compound77%Readily Biodegradable[4]
Toluene86%Readily Biodegradable
Heptane68%Readily Biodegradable
Acetone91%Readily Biodegradable[3]
Ethanol84%Readily Biodegradable

Table 3: Volatility and Atmospheric Impact

The volatility of a solvent, indicated by its vapor pressure and Henry's Law Constant, determines its tendency to partition into the atmosphere. Once in the atmosphere, volatile organic compounds (VOCs) can contribute to the formation of ground-level ozone, a key component of smog. The Photochemical Ozone Creation Potential (POCP) is a relative measure of a VOC's ability to form ozone.

SolventVapor Pressure at 20°C (kPa)Henry's Law Constant (Pa·m³/mol)Photochemical Ozone Creation Potential (POCP) (Ethene = 100)
This compound10.316,90043.8
Toluene2.966036.7
Heptane4.839,00045.0
Acetone24.63.915.0
Ethanol5.90.517.0

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the OECD. These guidelines ensure the reliability and comparability of environmental impact data across different substances and laboratories.

OECD Guideline 301F: Ready Biodegradability - Manometric Respirometry Test

This method is used to determine the ready biodegradability of a chemical substance by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial community (typically activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the test substance.

  • Apparatus: A manometric respirometer, which is a closed flask connected to a device that measures the change in pressure resulting from oxygen consumption.

  • Procedure:

    • A defined concentration of the test substance is added to a mineral medium in the respirometer flasks.

    • The medium is inoculated with a small amount of activated sludge from a wastewater treatment plant.

    • Control flasks containing the inoculum and mineral medium but no test substance are run in parallel to measure the background respiration of the microorganisms.

    • A reference substance with known biodegradability (e.g., sodium benzoate) is also tested to validate the test system.

    • The flasks are incubated in the dark at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.

    • The oxygen uptake is recorded at regular intervals.

  • Interpretation: The percentage of biodegradation is calculated from the net oxygen consumption of the test substance (total oxygen consumption minus the oxygen consumption in the blank control) divided by its ThOD. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 28-day test period and within a "10-day window" that begins when 10% of the substance has been degraded.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test is designed to determine the acute toxicity of a substance to Daphnia magna.

  • Principle: Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance in water for a period of 48 hours. The endpoint is the immobilization of the daphnids, which is defined as their inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Apparatus: Glass test vessels (e.g., beakers), a culture of Daphnia magna, and standard laboratory equipment for preparing test solutions.

  • Procedure:

    • A series of test solutions with different concentrations of the substance are prepared in a suitable aqueous medium. A control group with no test substance is also included.

    • A specified number of young daphnids (typically 20 per concentration, divided into at least four replicates) are introduced into each test vessel.

    • The test vessels are maintained at a constant temperature (usually 20 ± 1°C) with a defined light-dark cycle for 48 hours.

    • The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.

  • Interpretation: The results are used to calculate the LC50 value, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure. Statistical methods, such as probit analysis, are used to determine the LC50 and its confidence limits.

Visualizing Environmental Impact Assessment

The following diagrams illustrate key concepts in assessing the environmental impact of solvents.

G cluster_0 Solvent Selection Workflow A Define Application Requirements (e.g., solubility, boiling point) B Identify Potential Solvents A->B C Gather Environmental Impact Data (Toxicity, Biodegradability, VOC Potential) B->C D Assess Health and Safety Hazards (Flammability, Toxicity to humans) B->D E Compare Alternatives using a Scoring Matrix C->E D->E F Select Solvent with Optimal Performance and Minimal Environmental Impact E->F

A simplified workflow for selecting solvents based on environmental impact.

Comparative environmental impact profiles of selected solvents.

References

A Comparative Analysis of Cyclohexane and Cyclopentane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane (B81311) and cyclopentane (B165970) are foundational saturated carbocycles in organic chemistry and serve as core scaffolds in numerous pharmaceutical compounds. While structurally similar, their five- and six-membered rings exhibit distinct three-dimensional conformations that give rise to significant differences in thermodynamic stability and chemical reactivity. Understanding these differences is paramount for predicting reaction outcomes, designing synthetic pathways, and comprehending the structure-activity relationships of cyclic molecules. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies, to inform research and development efforts. The primary determinant of their differing reactivity is the concept of ring strain , a combination of angle strain, torsional strain, and steric strain.[1][2][3]

Structural Conformation and Ring Strain: The Source of Reactivity Differences

The reactivity of a cycloalkane is inversely related to its stability. This compound is renowned for its exceptional stability, which is due to its ability to adopt a "chair" conformation that is virtually free of strain.[3][4][5] In contrast, cyclopentane cannot achieve a perfectly strain-free state and exists in puckered conformations that retain residual strain, rendering it inherently more reactive.[1][4]

  • Angle Strain: This arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][2]

  • Torsional Strain: This results from the eclipsing of C-H bonds on adjacent carbon atoms.[1][2][6]

  • Steric Strain: This is due to repulsive interactions when non-bonded atoms are forced into close proximity.[1][2]

This compound: The Strain-Free Standard

This compound overwhelmingly adopts the chair conformation . In this arrangement, all C-C-C bond angles are approximately 109.5°, eliminating angle strain, and all C-H bonds on adjacent carbons are perfectly staggered, which negates torsional strain.[3][7] This makes the chair conformation of this compound the most stable of all cycloalkanes, with a total ring strain of essentially zero.[5][8]

Cyclopentane: A Balance of Strains

A planar cyclopentane would have internal bond angles of 108°, very close to the ideal 109.5°, suggesting minimal angle strain.[1][9] However, a flat structure would force all adjacent C-H bonds into fully eclipsed positions, creating substantial torsional strain (approximately 10 kcal/mol).[5][10] To alleviate this, cyclopentane adopts non-planar, puckered conformations: the envelope and the half-chair .[5][9][11] These conformations reduce the torsional strain but introduce a small amount of angle strain. The result is a molecule with a moderate total ring strain, making it less stable and more reactive than this compound.[1][4]

Data Presentation: Thermodynamic Stability

The difference in stability is quantitatively demonstrated by their respective strain energies and heats of combustion. The heat of combustion is the energy released when a compound is completely burned. A more stable compound, being at a lower potential energy state, releases less heat upon combustion.

PropertyThis compoundCyclopentaneReference(s)
Total Ring Strain (kcal/mol)~0~6.5[5][8]
Heat of Combustion per CH₂ group (kcal/mol)157.4158.7[12]
Preferred ConformationChairEnvelope / Half-Chair[5][11]

Logical Flow of Structural Strain to Reactivity

The following diagram illustrates how the fundamental structural properties of each cycloalkane lead to their differing reactivity profiles.

G cluster_this compound This compound cluster_cyclopentane Cyclopentane Cyc6 Six-Membered Ring Chair Adopts Strain-Free 'Chair' Conformation Cyc6->Chair Cyc6_Strain No Angle Strain No Torsional Strain Chair->Cyc6_Strain Cyc6_Stability High Thermodynamic Stability Cyc6_Strain->Cyc6_Stability Cyc6_Reactivity Lower Reactivity Cyc6_Stability->Cyc6_Reactivity Cyc5 Five-Membered Ring Envelope Adopts Puckered 'Envelope'/'Half-Chair' Cyc5->Envelope Cyc5_Strain Some Angle Strain Significant Torsional Strain Envelope->Cyc5_Strain Cyc5_Stability Lower Thermodynamic Stability (Ring Strain) Cyc5_Strain->Cyc5_Stability Cyc5_Reactivity Higher Reactivity Cyc5_Stability->Cyc5_Reactivity

Caption: Relationship between ring structure, strain, stability, and reactivity.

Comparative Reactivity in Key Reactions

The higher potential energy of cyclopentane due to its ring strain makes it a more favorable substrate in reactions where this strain can be relieved.

Radical Halogenation

Free-radical halogenation is a classic reaction for alkanes, proceeding via a chain mechanism involving the abstraction of a hydrogen atom.[13] The reactivity of C-H bonds generally follows the order tertiary > secondary > primary. Since both this compound and cyclopentane possess only secondary hydrogens, differences in their reaction rates can be attributed to their structural properties.

Due to its higher ring strain, the transition state for hydrogen abstraction from cyclopentane is of a lower energy relative to the ground state compared to this compound. This generally leads to a faster reaction rate for cyclopentane. However, experimental results, particularly in solution, can be complex. Studies on the competitive bromination of this compound and cyclopentane have shown that differential "cage reversal" effects—where the initially formed radical recombines with the hydrogen bromide in the solvent cage—can influence the apparent relative rates by as much as 30%.[14][15]

Oxidation and Combustion

Combustion data provides the clearest evidence of the energy difference. As shown in the table above, the heat of combustion per methylene (B1212753) (CH₂) group is higher for cyclopentane than for this compound, confirming that cyclopentane contains more potential energy per carbon atom.[12]

In controlled, low-temperature oxidation, the reaction pathways are more complex. Interestingly, some studies have found cyclopentane to be considerably less reactive than this compound in this regime.[16] This is attributed to the specific chemistry of the intermediates formed; cyclopentane oxidation tends to generate stable molecules like cyclopentene (B43876) and chain-terminating radicals, which inhibit autoignition, whereas this compound oxidation can lead to more reactive intermediates that promote chain branching.[16][17]

Ring-Opening Reactions

Reactions that involve the cleavage of a C-C bond in the ring are highly indicative of ring strain. While such reactions are characteristic of highly strained systems like cyclopropane, they can also occur with cyclopentane and this compound under forcing conditions, such as in high-temperature shock-tube experiments.[18] The greater ring strain in cyclopentane makes it more susceptible to ring-opening than the highly stable this compound ring. However, for both molecules, these reactions have high activation energies and are not common under typical laboratory conditions.[18]

Experimental Protocols

Standardized protocols are crucial for the direct comparison of reactivity. Below is a generalized methodology for a competitive free-radical bromination experiment.

Protocol: Competitive Photobromination of this compound and Cyclopentane

Objective: To determine the relative reactivity of this compound and cyclopentane towards bromine radicals under photochemical initiation.

Materials:

  • This compound (reagent grade, purified)

  • Cyclopentane (reagent grade, purified)

  • Bromine (Br₂) in a carbon tetrachloride (CCl₄) solution (handle with extreme caution in a fume hood)

  • Inert solvent (e.g., CCl₄)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vessel (quartz or borosilicate glass)

  • UV lamp (e.g., sunlamp or mercury vapor lamp)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Methodology:

  • Preparation: In a quartz reaction vessel, prepare a solution containing equimolar amounts of this compound and cyclopentane in CCl₄. Add a known quantity of an internal standard.

  • Initiation: Cool the mixture in an ice bath to control the reaction rate. While stirring, add a dilute solution of Br₂ in CCl₄. The amount of bromine should be substoichiometric to ensure it is the limiting reagent and to minimize polybromination.

  • Reaction: Irradiate the stirred mixture with a UV lamp. The characteristic reddish-brown color of Br₂ will fade as it is consumed. The reaction is typically rapid.

  • Quenching: Once the bromine color has disappeared, quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted bromine and HBr.

  • Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and analyze the product mixture by gas chromatography (GC).

  • Quantification: Identify the peaks corresponding to bromothis compound (B57405) and bromocyclopentane. Using the internal standard, calculate the molar ratio of the two products. This ratio, corrected for the initial molar ratio of the starting materials, gives the relative reactivity.

Experimental Workflow Diagram

G start Prepare Equimolar Mixture: This compound + Cyclopentane + Internal Standard in CCl4 init Add Limiting Br2 Solution (in CCl4) start->init react Irradiate with UV Lamp (Initiation of Radical Chain) init->react quench Quench with aq. Na2S2O3 (Remove excess Br2, HBr) react->quench extract Separate and Dry Organic Layer quench->extract analyze Analyze by Gas Chromatography (GC-FID) extract->analyze end Determine Product Ratio: [Bromocyclopentane] / [Bromothis compound] (Calculate Relative Reactivity) analyze->end

Caption: Workflow for a competitive photobromination experiment.

Conclusion

The difference in reactivity between this compound and cyclopentane is a direct consequence of their inherent molecular structures. This compound achieves a stable, strain-free chair conformation, rendering it one of the least reactive cycloalkanes. In contrast, cyclopentane is unable to completely eliminate torsional and angle strain in its puckered conformations. This residual ring strain (~6.5 kcal/mol) results in a higher ground-state energy, making cyclopentane generally more reactive in reactions where this strain can be relieved, such as radical substitutions and, under harsh conditions, ring-opening. While this principle holds true for many reactions, complex kinetic factors, such as the stability of intermediates in oxidation, can sometimes lead to inverted reactivity trends. A thorough understanding of these structural and energetic fundamentals is essential for professionals in chemistry and drug development to effectively manipulate and predict the behavior of these common cyclic systems.

References

A Comparative Spectroscopic Analysis of Cyclohexane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of cyclohexane (B81311) and its key derivatives: methylthis compound, cyclohexanol, bromothis compound, and cyclohexylamine. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification and structural elucidation of these fundamental cyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are essential for distinguishing between these compounds and for understanding the influence of different functional groups on their spectroscopic properties.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Vibration
This compound 2930-2850 (s, sharp), 1465-1445 (m)C-H stretch, C-H bend
Methylthis compound 2950-2845 (s, sharp), 1480-1440 (m)C-H stretch, C-H bend
Cyclohexanol 3600-3200 (s, broad), 2930-2850 (s, sharp), 1075-1050 (m)O-H stretch, C-H stretch, C-O stretch
Bromothis compound 2930-2850 (s, sharp), 690-550 (m)C-H stretch, C-Br stretch
Cyclohexylamine 3400-3250 (m, two bands for primary amine), 2930-2850 (s, sharp), 1650-1580 (m)N-H stretch, C-H stretch, N-H bend
¹H NMR Spectroscopy Data (CDCl₃, δ in ppm)
CompoundChemical Shift (δ)MultiplicityAssignment
This compound ~1.43singlet-CH₂-
Methylthis compound 0.8-1.8multipletRing -CH₂- and -CH-
~0.85doublet-CH₃
Cyclohexanol 1.0-2.2multipletRing -CH₂-
~3.6multiplet-CH-OH
Variablesinglet (broad)-OH
Bromothis compound 1.2-2.4multipletRing -CH₂-
~4.1multiplet-CH-Br
Cyclohexylamine 1.0-2.0multipletRing -CH₂-
~2.6multiplet-CH-NH₂
Variablesinglet (broad)-NH₂
¹³C NMR Spectroscopy Data (CDCl₃, δ in ppm)
CompoundChemical Shift (δ)Assignment
This compound ~27.1-CH₂-
Methylthis compound ~35.4, 32.8, 26.5, 26.3, 22.8Ring -CH₂- and -CH-
~22.8-CH₃
Cyclohexanol ~70.0-CH-OH
~35.5, 25.5, 24.5Ring -CH₂-
Bromothis compound ~55.0-CH-Br
~35.0, 27.0, 25.0Ring -CH₂-
Cyclohexylamine ~51.0-CH-NH₂
~36.0, 26.0, 25.0Ring -CH₂-
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 8469, 56, 41
Methylthis compound 9883, 69, 55
Cyclohexanol 10082, 57, 44
Bromothis compound 162/164 (1:1 ratio)83, 82
Cyclohexylamine 9982, 56, 43

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental technique. Below are generalized protocols for the acquisition of IR, NMR, and MS data for this compound and its derivatives.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples such as this compound and its derivatives, the neat liquid is typically used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid derivatives, a KBr pellet or a Nujol mull can be prepared.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates (or KBr pellet) is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field strength. The field homogeneity is optimized by "shimming" the magnetic field.

  • ¹H NMR Data Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the carbon-13 NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile liquids like this compound and its derivatives, direct injection or gas chromatography-mass spectrometry (GC-MS) is commonly employed. A small amount of the sample is injected into the instrument where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺) and various fragment ions. This is known as electron ionization (EI).

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Visualizing Spectroscopic Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the structural information they provide.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound Derivative IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Functional_Groups Functional Groups IR->Functional_Groups Connectivity Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Structure Final Structure Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure Spectroscopic_Relationships cluster_derivatives Derivatives cluster_spectroscopy Spectroscopic Techniques This compound This compound (Parent Structure) Methylthis compound Methylthis compound (-CH₃) This compound->Methylthis compound Substitution Cyclohexanol Cyclohexanol (-OH) This compound->Cyclohexanol Substitution Bromothis compound Bromothis compound (-Br) This compound->Bromothis compound Substitution Cyclohexylamine Cyclohexylamine (-NH₂) This compound->Cyclohexylamine Substitution IR IR (Vibrational Modes) Methylthis compound->IR Functional Group ID NMR NMR (Nuclear Environment) Methylthis compound->NMR Chemical Shifts MS MS (Mass & Fragmentation) Methylthis compound->MS Molecular Weight Cyclohexanol->IR Functional Group ID Cyclohexanol->NMR Chemical Shifts Cyclohexanol->MS Molecular Weight Bromothis compound->IR Functional Group ID Bromothis compound->NMR Chemical Shifts Bromothis compound->MS Molecular Weight Cyclohexylamine->IR Functional Group ID Cyclohexylamine->NMR Chemical Shifts Cyclohexylamine->MS Molecular Weight

A Comparative Guide to the Validation of Analytical Methods for Residual Solvents: Cyclohexane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the validation of analytical methods is a critical step to ensure the safety and quality of drug products. The presence of residual solvents, organic volatile chemicals used in the manufacturing process, must be controlled within strict limits defined by pharmacopeias such as the United States Pharmacopeia (USP). This guide provides a comprehensive comparison of analytical method validation for residual solvents, with a specific focus on the use of cyclohexane (B81311) as a reference standard in gas chromatography with flame ionization detection (GC-FID), a widely adopted technique for this purpose.

Principles of Analytical Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1] These parameters ensure that the analytical method is reliable, reproducible, and provides accurate results.

This compound as a Reference Standard in Residual Solvent Analysis

This compound, a Class 2 residual solvent, is frequently used as a reference standard in the validation of analytical methods for residual solvent analysis, particularly following USP General Chapter <467>.[2] Certified reference materials (CRMs) for this compound are readily available, ensuring traceability and accuracy in the preparation of calibration standards.[3][4]

Experimental Workflow for Method Validation

The validation of a GC-FID method for residual solvents typically involves the following workflow:

Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_FID_Analysis Specificity Specificity GC_FID_Analysis->Specificity Linearity Linearity GC_FID_Analysis->Linearity Accuracy Accuracy GC_FID_Analysis->Accuracy Precision Precision GC_FID_Analysis->Precision LOD_LOQ LOD & LOQ GC_FID_Analysis->LOD_LOQ Robustness Robustness GC_FID_Analysis->Robustness

Caption: A typical workflow for the validation of a GC-FID method for residual solvents.

Comparative Performance Data

While a direct head-to-head comparison of this compound with other reference standards under identical conditions is not extensively published, we can compare the performance of analytical methods for different residual solvents based on available validation data. The following tables summarize typical performance characteristics for GC-FID methods for this compound and other common residual solvents.

Table 1: Comparison of Linearity and Detection Limits for Selected Residual Solvents

AnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound > 0.99Typically in the low ppm rangeTypically in the low to mid ppm range
Toluene > 0.99Typically in the low ppm rangeTypically in the low to mid ppm range
Methanol > 0.997.25 µg/mL[5]21.9 µg/mL[5]
Ethanol > 0.999.64 µg/mL[5]29.21 µg/mL[5]
Acetone > 0.995.72 µg/mL[5]17.33 µg/mL[5]

Table 2: Comparison of Accuracy and Precision for Selected Residual Solvents

AnalyteAccuracy (% Recovery)Precision (% RSD)
This compound Generally within 80-120%< 15%
Toluene Generally within 80-120%< 15%
Methanol, Ethanol, Acetone, etc. Excellent recovery values obtained[1]Repeatability RSD < 15%[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying analytical methods. Below are representative protocols for the determination of residual solvents using GC-FID with this compound as a reference standard.

Protocol 1: Headspace GC-FID Analysis of Residual Solvents (Based on USP <467>)

This protocol outlines a typical method for the analysis of Class 2 residual solvents, including this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent[4]

  • Detector: Flame Ionization Detector (FID)

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent[4]

  • Column: Agilent J&W DB-Select 624 Ultra Inert, 30 m x 0.32 mm, 1.8 µm, or equivalent[7]

Chromatographic Conditions:

  • Inlet Temperature: 140 °C[7]

  • Split Ratio: 5:1[7]

  • Oven Program: 40 °C (5 minutes), then ramp at 15 °C/min to 180 °C (3 minutes)[7]

  • Carrier Gas: Helium

  • Column Flow: 2 mL/min[7]

  • Detector Temperature: 250 °C[7]

Headspace Parameters:

  • Oven Temperature: 85 °C[7]

  • Loop Temperature: 85 °C[7]

  • Transfer Line Temperature: 100 °C[7]

  • Vial Equilibration Time: 40 minutes[7]

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Further dilute to the required concentrations for calibration.

  • Sample Solution: Dissolve a known amount of the drug substance in the solvent to achieve a concentration within the validated range of the method.

Logical Relationship for Standard and Sample Analysis

The following diagram illustrates the logical flow from standard and sample preparation to the final quantitative analysis.

Analysis Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock_Standard Stock Standard (e.g., this compound) Working_Standards Working Standards (Calibration Curve) Stock_Standard->Working_Standards GC_FID Headspace GC-FID Working_Standards->GC_FID Test_Sample Test Sample in Diluent Test_Sample->GC_FID Peak_Integration Peak Area Integration GC_FID->Peak_Integration Calibration_Curve Calibration Curve (Response vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Logical workflow for quantitative analysis using an external standard method.

Comparison with Alternative Methods

While GC-FID is the most common technique for residual solvent analysis, alternative methods exist. A recent study compared the performance of GC-FID with Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for the analysis of Class 2A and 2B residual solvents.[8] The study found that while both techniques met the acceptance criteria for linearity and precision, SIFT-MS showed better performance for accuracy and recovery and offered significantly faster analysis times.[8][9] This highlights that while GC-FID with reference standards like this compound is a robust and well-established method, emerging technologies may offer advantages in terms of speed and efficiency.

Conclusion

The validation of analytical methods using this compound as a reference standard for residual solvent analysis by GC-FID is a well-established and reliable approach in the pharmaceutical industry. The method demonstrates good performance across all key validation parameters, including linearity, accuracy, precision, and sensitivity. While direct comparative data against other reference standards is limited, the available data for various residual solvents analyzed by similar GC-FID methods show comparable performance. For researchers and drug development professionals, the choice of reference standard and analytical method should be based on the specific requirements of the analysis, including the target analytes, required sensitivity, and available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of robust analytical methods for residual solvent control.

References

A Comparative Guide to Catalytic Systems for Cyclohexane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil, is a cornerstone of industrial chemistry, providing the essential precursors for the synthesis of nylon-6 and nylon-6,6.[1] The efficiency of this process hinges on the catalytic system employed, with ongoing research dedicated to developing catalysts that offer high conversion rates and selectivity under mild, sustainable conditions. This guide provides a comparative overview of various catalytic systems, presenting key performance data, detailed experimental protocols, and a visual representation of a typical experimental workflow.

Performance of Catalytic Systems: A Comparative Analysis

The quest for more efficient and environmentally benign methods for this compound oxidation has led to the exploration of a diverse range of catalysts.[2] Traditional industrial processes often operate at high temperatures and pressures, resulting in low conversion rates (around 4-12%) to maintain a reasonable selectivity (approximately 80-85%) and avoid the formation of byproducts.[2] Modern research focuses on heterogeneous catalysts, including metal-organic frameworks (MOFs), zeolites, and various supported metal nanoparticles, which offer advantages in terms of stability, reusability, and separation from the reaction mixture.[2]

The choice of oxidant also plays a crucial role, with molecular oxygen being the most desirable due to its availability and low cost.[3] However, other oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and meta-chloroperoxybenzoic acid (m-CPBA) are often employed in laboratory settings to achieve higher conversions under milder conditions.[4] The following table summarizes the performance of various catalytic systems for this compound oxidation, highlighting the catalyst, oxidant, reaction conditions, conversion of this compound, and selectivity towards cyclohexanol and cyclohexanone.

CatalystOxidantTemperature (°C)Time (h)This compound Conversion (%)Cyclohexanol Selectivity (%)Cyclohexanone Selectivity (%)Reference
Co/SBA-15O₂15049.6-81.1 (KA oil)[5]
AuCu/Al₂O₃O₂120---94 (KA oil)[6]
Fe(III) Complex [Fe(HL)(NO₃)(H₂O)₂]NO₃TBHP50338 (Total Yield)95 (Alcohol)-[7]
Ferrous SulfateH₂O₂80835.35-94.06 (KA oil)[8]
H₄[α-SiW₁₂O₄₀]/ZrH₂O₂80299.7318.7723.57[9]
Pt/Al₂O₃TBHP8024---[4]
Co-ZSM-5O₂120-~10-97 (KA oil)
Bulk Nickel Oxidem-CPBA7024~851387[10]
Phosphomolybdic AcidH₂O₂70835.35-97.68 (KA oil)[11]

Experimental Protocols

The following sections detail standardized methodologies for conducting the catalytic oxidation of this compound.

Catalyst Preparation

A variety of methods are employed for catalyst synthesis, depending on the nature of the catalytic material. For supported catalysts, such as Co/SBA-15, an impregnation method is commonly used.[5] This involves dissolving a metal precursor (e.g., cobalt nitrate) in a suitable solvent and adding the support material (e.g., SBA-15 silica). The mixture is then stirred, followed by drying and calcination at elevated temperatures to obtain the final catalyst.[5] For complex catalysts like H₄[α-SiW₁₂O₄₀]/Zr, the synthesis involves the preparation of the polyoxometalate and its subsequent deposition onto a zirconium support.[9]

Catalytic Oxidation Reaction

The oxidation of this compound is typically carried out in a batch reactor, which can be a simple glass flask or a stainless-steel autoclave for reactions under pressure.[4][12] A typical procedure is as follows:

  • Charging the Reactor : The catalyst, this compound, and a solvent (if used, such as acetonitrile (B52724) or acetone) are introduced into the reactor.[3][8][7]

  • Adding the Oxidant : The oxidant (e.g., H₂O₂, TBHP, or pressurized O₂) is then added to the reaction mixture.[8][4] For gaseous oxidants like oxygen, the reactor is first purged and then pressurized to the desired level.[5]

  • Reaction Conditions : The reactor is heated to the specified temperature and the mixture is stirred continuously for the duration of the reaction.[8][9]

  • Reaction Termination and Product Recovery : After the reaction time has elapsed, the reactor is cooled to room temperature. The solid catalyst is separated from the liquid phase by filtration or centrifugation.[3]

Product Analysis

The liquid products are analyzed to determine the conversion of this compound and the selectivity towards cyclohexanol and cyclohexanone. Gas chromatography (GC) is the most common analytical technique used for this purpose.[3] An internal standard is often added to the sample for accurate quantification. The identity of the products can be further confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the catalytic oxidation of this compound.

G Experimental Workflow for this compound Oxidation cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Hydrothermal) Characterization Catalyst Characterization (e.g., XRD, TEM, BET) Catalyst_Synthesis->Characterization Reactor_Setup Reactor Setup (Batch Reactor/Autoclave) Characterization->Reactor_Setup Prepared Catalyst Reagent_Addition Addition of Reactants (this compound, Catalyst, Solvent) Reactor_Setup->Reagent_Addition Oxidant_Introduction Introduction of Oxidant (O₂, H₂O₂, TBHP) Reagent_Addition->Oxidant_Introduction Reaction_Execution Reaction at Controlled Temperature and Pressure Oxidant_Introduction->Reaction_Execution Catalyst_Separation Catalyst Separation (Filtration/Centrifugation) Reaction_Execution->Catalyst_Separation Reaction Mixture Sample_Preparation Sample Preparation (with Internal Standard) Catalyst_Separation->Sample_Preparation GC_Analysis GC/GC-MS Analysis Sample_Preparation->GC_Analysis Data_Analysis Data Analysis (Conversion and Selectivity) GC_Analysis->Data_Analysis

Caption: A flowchart illustrating the key stages of a typical catalytic this compound oxidation experiment.

References

Safety Operating Guide

Proper Disposal of Cyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of cyclohexane (B81311), a common solvent in laboratory settings.

This compound is classified as a hazardous waste due to its ignitability (B1175610) and toxicity to aquatic life. Adherence to strict disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Improper disposal can lead to significant regulatory penalties and safety hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety measures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

  • Ignition Sources: this compound is highly flammable. Eliminate all potential ignition sources from the vicinity, including open flames, sparks, hot surfaces, and static discharge. Use only non-sparking tools and explosion-proof equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is recommended), safety goggles or a face shield, and a lab coat. In situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Spill Management: In the event of a spill, evacuate the area and control entry. Absorb small spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] For large spills, approach from upwind and prevent the substance from entering sewers or confined areas.[2] Collect the absorbed material in a sealed, properly labeled container for disposal.

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process involves waste characterization, segregation, temporary storage, and transfer to a licensed disposal facility.

cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Logistics cluster_2 Phase 3: Final Disposition A Waste Generation (this compound-containing waste) B Waste Characterization (Determine if hazardous) A->B Step 1 C Segregation & Collection (Collect in a designated, labeled, sealed container) B->C Step 2 D Temporary Storage (Store in a cool, dry, well-ventilated area away from incompatibles) C->D Step 3 E Contact Licensed Hazardous Waste Contractor D->E Step 4 F Arrange for Pickup & Transportation E->F Step 5 G Incineration (Controlled combustion at a licensed facility) F->G Option A H Recycling/Solvent Reclamation (Distillation to recover and reuse this compound) F->H Option B

This compound Disposal Workflow Diagram

Logistical Disposal Plan

The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. In the United States, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U056. The following steps outline the logistical plan for its disposal:

  • Waste Characterization: The first step is to determine if the waste is hazardous. This can be done through generator knowledge of the process that created the waste or through analytical testing. Key characteristics to evaluate are ignitability and the concentration of hazardous constituents.

  • Segregation and Collection: Collect this compound waste in a designated, chemically compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste," with the name "this compound," and the accumulation start date. Do not mix this compound with other incompatible waste streams.

  • Temporary On-Site Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. The storage area should have secondary containment to manage potential leaks.

  • Engage a Licensed Disposal Facility: Contact a licensed hazardous waste disposal company to arrange for the transportation and disposal of the this compound waste. These companies are equipped to handle flammable liquids and will ensure compliance with all regulatory requirements.

  • Manifesting and Transportation: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal. This is typically handled by the licensed disposal contractor.

  • Final Disposal Method: The two primary methods for the final disposal of this compound are:

    • Incineration: This is a common method where the this compound is burned in a controlled, high-temperature incinerator designed for hazardous chemicals.

    • Recycling and Solvent Reclamation: In some cases, this compound can be recycled through processes like distillation to separate it from impurities for reuse.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the disposal and safe handling of this compound.

ParameterValueRegulation/Guideline
RCRA Waste Code U05640 CFR 261.33
Ignitability Characteristic (Flash Point) < 140°F (60°C)40 CFR 261.21
Universal Treatment Standard (UTS) - Wastewater 0.14 mg/L40 CFR 268.48
Universal Treatment Standard (UTS) - Non-wastewater CMBST (Combustion)40 CFR 268.48
OSHA Permissible Exposure Limit (PEL) 300 ppm (8-hour TWA)29 CFR 1910.1000
NIOSH Recommended Exposure Limit (REL) 300 ppm (10-hour TWA)NIOSH
ACGIH Threshold Limit Value (TLV) 100 ppm (8-hour TWA)ACGIH

TWA: Time-Weighted Average CMBST: Combustion is the required treatment method.

Experimental Protocols for Waste Characterization

Accurate characterization of this compound waste is essential for proper disposal. The following are summaries of the key U.S. Environmental Protection Agency (EPA) test methods that may be employed.

Method 1010A: Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

This method is used to determine the ignitability characteristic of a liquid waste.

Methodology:

  • A sample of the liquid waste is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and a small test flame is directed into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

Methods for Analysis of Volatile Organic Compounds (VOCs)

To determine the concentration of this compound and other volatile organic compounds in a waste sample, a combination of sample preparation and analytical methods is used.

Sample Preparation:

  • Method 5030C: Purge-and-Trap for Aqueous Samples: This method is used for preparing aqueous waste samples.

    • An inert gas is bubbled through a water sample contained in a purging chamber at ambient or elevated temperature.

    • The purged components are trapped in a sorbent tube.

    • The sorbent tube is then heated and backflushed with the inert gas to desorb the trapped compounds into a gas chromatograph.

  • Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples: This method is used for solid and soil-like waste matrices.

    • A pre-weighed sample is collected in a sealed vial, often with a preservative.

    • For low concentration samples, the vial is placed directly into an autosampler where it is heated and the volatiles are purged.

    • For high concentration samples, a subsample is extracted with a solvent (e.g., methanol), and an aliquot of the extract is then analyzed using the purge-and-trap technique described in Method 5030C.

Analytical Determination:

  • Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): This is the determinative method used to identify and quantify the volatile organic compounds after preparation.

    • The desorbed analytes from the purge-and-trap system are introduced into a gas chromatograph.

    • The gas chromatograph separates the individual components of the sample.

    • The separated components then enter a mass spectrometer, which identifies and quantifies each compound based on its unique mass spectrum.

By adhering to these safety protocols, logistical procedures, and analytical methods, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of cyclohexane (B81311), a common solvent, to ensure the well-being of laboratory personnel and the integrity of your research. Adherence to these procedures is critical due to this compound's flammable nature and potential health hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or eye contact.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile rubber gloves are recommended.[2][3] For full contact, a glove thickness of 0.4 mm is advised, offering a breakthrough time of over 480 minutes.[3] For splash contact, a 0.11 mm thickness with a breakthrough time of approximately 30 minutes is acceptable, but gloves should be changed immediately upon contamination.[4]
Eyes/Face Safety goggles or face shieldUse safety goggles with side shields.[3] In situations with a higher risk of splashing, a full-face shield is recommended.[5]
Body Protective clothingFlame-retardant and antistatic protective clothing is essential.[2][3] A lab coat or coveralls should be worn to minimize skin exposure.[5]
Respiratory Respirator with organic vapor cartridgeRequired when working in poorly ventilated areas or when vapor concentrations may exceed exposure limits.[5][6] A NIOSH-approved respirator is recommended.[5] For exposures exceeding 100 ppm, a full-facepiece respirator with an organic vapor cartridge is necessary.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling and Disposal

This procedural guidance outlines the necessary steps for safely managing this compound from receipt to disposal, minimizing risks and ensuring a secure laboratory environment.

1. Preparation and Handling:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ignition Source Control: this compound is highly flammable.[7][8] Eliminate all potential ignition sources, including open flames, sparks from electrical equipment, and static discharge.[5][6] Use only non-sparking tools and explosion-proof equipment.[1][6]

  • Grounding and Bonding: Ground and bond containers during transfer to prevent the buildup of static electricity.[5][6]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Safe Transfer: When transferring this compound, do so carefully to avoid splashing. Use secondary containment to catch any potential leaks.[5]

2. Storage:

  • Designated Storage Area: Store this compound in a cool, dry, well-ventilated area specifically designated for flammable liquids.[5][9] The recommended storage temperature is between 15–25 °C.[5]

  • Container Integrity: Keep containers tightly closed when not in use.[1][3]

  • Segregation: Store this compound away from incompatible materials such as strong oxidizing agents.[1][9]

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the area and eliminate all ignition sources.[10]

  • Containment: For small spills, absorb the liquid with an inert material like sand, earth, or vermiculite.[3][10] For larger spills, dike the area to prevent spreading.[6]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material into a sealed container for disposal.[6][10]

  • Ventilation: Ventilate the spill area thoroughly.[3]

  • Do Not Use Water: Water may be ineffective in fighting a this compound fire and should not be used to clean up spills as it can spread the chemical.[5][10]

4. Disposal:

  • Hazardous Waste: this compound waste is considered hazardous waste and must be disposed of accordingly.[10][11]

  • Licensed Contractor: All this compound waste must be transferred to a licensed waste disposal contractor.[11]

  • Incineration: A common disposal method is controlled incineration in a specialized hazardous waste incinerator.[9]

  • Recycling: In some industrial settings, this compound can be recycled through distillation.[9][11]

  • Container Disposal: Dispose of empty containers as hazardous waste, as they may retain flammable vapors.[1]

This compound Handling and Disposal Workflow

cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution storage Storage handling->storage After use spill Spill Management handling->spill Accidental spill waste_collection Waste Collection handling->waste_collection Generate waste end End storage->end Process Complete spill->waste_collection Contain and collect disposal Licensed Disposal waste_collection->disposal Transfer to contractor disposal->end Process Complete start Start start->prep

A logical workflow for the safe handling and disposal of this compound, from initial preparation to final waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.